DIBA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-[[2-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJPHFQQMQGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938034 | |
| Record name | 2,2'-Dithiobis(N-(4-sulfamoylphenyl)benzamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171744-39-1 | |
| Record name | DIBA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171744391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dithiobis(N-(4-sulfamoylphenyl)benzamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171744-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7254LUC92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride (DIBAL-H) is a powerful and versatile reducing agent in organic synthesis, prized for its ability to selectively reduce a variety of functional groups. Its bulky nature and electrophilic character allow for fine-tuning of reactivity, most notably in the partial reduction of esters and nitriles to aldehydes, a transformation that is often challenging with other hydride reagents. This guide provides an in-depth exploration of the core mechanism of DIBAL-H reduction, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
The Core Reduction Mechanism
At its heart, the DIBAL-H reduction mechanism is a two-step process involving Lewis acid-base coordination followed by an intramolecular hydride transfer. DIBAL-H exists as a dimer or trimer, but for mechanistic clarity, it is often represented as a monomer.[1][2] The aluminum center in DIBAL-H is electron-deficient and acts as a Lewis acid.
The general mechanism can be visualized as follows:
Step 1: Lewis Acid-Base Coordination: The electron-deficient aluminum atom of DIBAL-H coordinates to the Lewis basic oxygen of a carbonyl group (in esters, amides, lactones) or the nitrogen of a nitrile.[3][4] This coordination activates the carbonyl or nitrile group, making the carbon atom more electrophilic.
Step 2: Intramolecular Hydride Transfer: A hydride ion (H⁻) is transferred from the aluminum to the now highly electrophilic carbon atom of the substrate.[5] This transfer is intramolecular, occurring within the coordination complex, which makes the reaction efficient. This step results in the formation of a stable tetrahedral intermediate.[2] The stability of this intermediate, particularly at low temperatures, is the key to the selective partial reduction.[2]
Step 3: Hydrolysis: The reaction is quenched with an aqueous workup. This step serves to hydrolyze the aluminum-oxygen or aluminum-nitrogen bond, protonate the intermediate, and ultimately lead to the elimination of a leaving group (in the case of esters) to form the final aldehyde product.[5] For nitriles, hydrolysis of the resulting imine intermediate yields the aldehyde.
Reduction of Specific Functional Groups
Esters and Lactones to Aldehydes and Lactols
The partial reduction of esters to aldehydes is one of the most common applications of DIBAL-H.[3] To achieve this, the reaction is typically carried out at low temperatures, such as -78 °C (the sublimation point of dry ice), to prevent the tetrahedral intermediate from collapsing and being further reduced to a primary alcohol.[2][6] Lactones, which are cyclic esters, are similarly reduced to lactols (cyclic hemiacetals).[7][8]
Nitriles to Aldehydes
DIBAL-H is also highly effective for the reduction of nitriles to aldehydes. The mechanism follows the same general pathway: coordination of the nitrile nitrogen to the aluminum, followed by hydride transfer to the carbon, forming an imine-aluminum complex.[3] Aqueous workup then hydrolyzes the imine to the corresponding aldehyde.
Amides to Aldehydes or Amines
The reduction of amides with DIBAL-H can be more complex and substrate-dependent. While tertiary amides, such as Weinreb amides, can be effectively reduced to aldehydes, primary and secondary amides may yield a mixture of aldehydes and amines, or be fully reduced to amines, depending on the reaction conditions and the nature of the amide.[7][9]
α,β-Unsaturated Esters
The reduction of α,β-unsaturated esters with DIBAL-H can lead to either the corresponding α,β-unsaturated aldehyde or the allylic alcohol.[1][8] The outcome is highly dependent on the reaction conditions. At low temperatures and with a stoichiometric amount of DIBAL-H, the aldehyde is often the major product.[10] However, using excess DIBAL-H or higher temperatures can lead to the reduction of the carbonyl group to the allylic alcohol.[8]
Quantitative Data on DIBAL-H Reductions
The following table summarizes the reaction conditions and yields for the DIBAL-H reduction of various functional groups.
| Substrate Functional Group | Substrate Example | Equivalents of DIBAL-H | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Ester | Ethyl Phenylacetate | 1.0 | Toluene | -70 | - | Phenylacetaldehyde | - | [8] |
| Ester | Methyl Dodecanoate | - | Toluene | -78 | - | Dodecanal | - | [6] |
| Lactone | Sugar Lactone | - | CH₂Cl₂ | -78 | 30 min | Lactol | 90 | [11] |
| Nitrile | Benzonitrile | 2.0 | - | 110 | - | Benzylamine | - | [8] |
| Nitrile | 3,4-Dicyanofuran | 2.0 | - | - | - | 3,4-Furandicarbaldehyde | - | [8] |
| Amide (Weinreb) | N-methoxy-N-methylbenzamide | - | Toluene | 0 | 5 min (DIBAL-H addition) | Benzaldehyde | - | [9] |
| Carboxylic Acid | Benzoic Acid | 2.0 | - | -70 | - | Benzaldehyde | - | [8] |
| α,β-Unsaturated Ester | Various | - | - | -97 | 1 s (flow reactor) | α,β-Unsaturated Aldehyde | Moderate to High | [10][12] |
Detailed Experimental Protocols
General Protocol for the Reduction of an Ester to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)
-
DIBAL-H (1.0 M solution in a suitable solvent, e.g., hexanes or toluene, 1.0-1.2 eq)
-
Methanol
-
Aqueous solution for workup (e.g., 1 M HCl, saturated aqueous Rochelle's salt (potassium sodium tartrate), or water)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with the ester and anhydrous solvent.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The DIBAL-H solution is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction is stirred at -78 °C for the desired time (typically 1-3 hours), and the progress is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H.
-
The reaction mixture is allowed to warm to room temperature.
-
The appropriate aqueous workup solution is added. If using Rochelle's salt, the mixture is stirred vigorously until two clear layers are observed. If using acid, the mixture is stirred and then transferred to a separatory funnel.
-
The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over the drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.
-
The crude product is purified by column chromatography or distillation as required.[7]
General Protocol for the Reduction of a Nitrile to an Aldehyde
The protocol for the reduction of a nitrile is very similar to that of an ester, emphasizing the need for anhydrous conditions and low temperatures.
Procedure:
-
Follow steps 1-4 as described in the ester reduction protocol, using the nitrile as the substrate.
-
After the reaction is complete, quench the reaction at -78 °C by the slow addition of methanol.
-
For the workup, an acidic solution (e.g., 1 M HCl) is typically used to facilitate the hydrolysis of the imine intermediate.
-
Follow steps 6-10 from the ester reduction protocol to isolate and purify the aldehyde product.
Conclusion
The DIBAL-H reduction is a cornerstone of modern organic synthesis, offering a reliable method for the selective reduction of various functional groups. A thorough understanding of its mechanism, particularly the role of the stable tetrahedral intermediate at low temperatures, is crucial for its successful application. By carefully controlling reaction parameters such as temperature, stoichiometry, and workup conditions, researchers can achieve high yields of desired products, making DIBAL-H an indispensable tool in the synthesis of complex molecules in the pharmaceutical and chemical industries.
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. adichemistry.com [adichemistry.com]
- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient Partial Reduction of α,β‐Unsaturated Esters Using DIBAL‐H in Flow | Semantic Scholar [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Properties and Reactivity of Diisobutylaluminium Hydride (DIBAL-H)
Introduction
Diisobutylaluminium hydride, commonly abbreviated as DIBAL-H, DIBAL, or DIBAH, is a powerful and highly selective organoaluminium reducing agent with the chemical formula (į-Bu₂AlH)₂.[1][2] It is an indispensable tool in modern organic synthesis, prized for its ability to perform delicate reductions that are often not possible with more powerful or less selective reagents like lithium aluminium hydride (LiAlH₄). This guide provides a comprehensive overview of its properties, reactivity, and handling protocols, tailored for professionals in research and development.
Physical and Chemical Properties
DIBAL-H is a colorless to pale yellow liquid that is commercially available as a neat substance or, more commonly, as a solution in inert organic solvents such as toluene, hexane, or tetrahydrofuran (THF).[1][3] Its pyrophoric nature, reacting violently with air and moisture, necessitates careful handling under an inert atmosphere.[4] The compound exists as a dimer or trimer in solution, with tetrahedral aluminium centers bridged by hydride ligands.[1][5]
Table 1: Physical and Chemical Properties of Diisobutylaluminium Hydride
| Property | Value | Citations |
| Chemical Formula | C₈H₁₉Al (Monomer) / C₁₆H₃₈Al₂ (Dimer) | [1] |
| Molecular Weight | 142.22 g/mol (Monomer) | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | ~0.798 g/cm³ | [1] |
| Melting Point | -80 °C | [1] |
| Boiling Point | 116–118 °C at 1 mmHg | [1] |
| Solubility | Highly soluble in non-polar solvents (hexane, toluene, DCM, diethyl ether). Reacts violently with water and protic solvents (e.g., methanol). | [5][6] |
Reactivity and Selectivity
DIBAL-H is classified as an electrophilic reducing agent.[2][5] The aluminium center is a Lewis acid that coordinates to the most electron-rich site of a substrate, typically the oxygen or nitrogen of a carbonyl or nitrile group.[7][8] This coordination activates the functional group for subsequent intramolecular hydride transfer. This mechanism is key to its unique selectivity.
The reactivity of DIBAL-H is highly dependent on reaction temperature. At low temperatures (typically -78 °C), reactions can often be stopped at an intermediate stage, which is crucial for the partial reduction of esters and nitriles to aldehydes.[5][8] At warmer temperatures, DIBAL-H is a more powerful reducing agent, capable of reducing esters and carboxylic acids to primary alcohols.[6]
Key Transformations:
-
Esters to Aldehydes: The most prominent application of DIBAL-H is the partial reduction of esters to aldehydes. This is performed using one equivalent of the reagent at -78 °C to prevent over-reduction to the alcohol.[7]
-
Nitriles to Aldehydes: Nitriles are reduced to an intermediate imine, which is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.[7][8]
-
Lactones to Lactols: Cyclic esters (lactones) are cleanly reduced to lactols (cyclic hemiacetals).[3]
-
α,β-Unsaturated Esters to Allylic Alcohols: DIBAL-H selectively reduces the carbonyl group of conjugated esters, leaving the carbon-carbon double bond intact to produce allylic alcohols.[5]
-
Carboxylic Acids to Alcohols/Aldehydes: Carboxylic acids require multiple equivalents of DIBAL-H. At elevated temperatures, they are reduced to primary alcohols.[5] At low temperatures, reduction to the aldehyde is possible.[5]
-
Amides to Amines or Aldehydes: Tertiary amides are typically reduced to amines, while certain primary amides can be reduced to aldehydes.[7]
Caption: Reactivity of DIBAL-H with various functional groups.
Detailed Experimental Protocol: Reduction of an Ester to an Aldehyde
This section provides a generalized, detailed methodology for the selective reduction of an ester to an aldehyde using DIBAL-H.
Materials:
-
Ester (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Diethyl ether, or Toluene)
-
DIBAL-H solution (e.g., 1.0 M in hexanes, 1.05 equivalents)
-
Methanol (for quenching)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or saturated ammonium chloride for workup.[3][9]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the ester (1.0 eq). The ester is dissolved in the chosen anhydrous solvent (e.g., 30 mL for 1.0 mmol of ester).[9]
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to ensure the reaction stops at the aldehyde stage.[3][9]
-
Reagent Addition: DIBAL-H solution (1.05 eq) is added dropwise via syringe to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.[9]
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1.5 to 2 hours.[3][9] Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture.
-
Quenching: While still at -78 °C, the reaction is quenched by the slow, dropwise addition of methanol to destroy excess DIBAL-H.[3] This is an exothermic process and must be done with caution.
-
Workup: The reaction is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt or ammonium chloride is added, and the mixture is stirred vigorously until two clear layers form (this can take several hours).[3][9] This step chelates the aluminium salts, breaking up the gelatinous precipitate that often forms.[6]
-
Extraction: The resulting suspension is filtered through a pad of Celite® to remove the aluminium salts, washing the filter cake with the extraction solvent (e.g., 3 x 100 mL of diethyl ether).[9] The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted two more times with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.[3] The crude aldehyde can then be purified by flash column chromatography if necessary.[3]
Caption: Experimental workflow for ester reduction to an aldehyde.
Safety and Handling
DIBAL-H is a hazardous material that requires strict safety protocols.
-
Pyrophoricity: DIBAL-H and its concentrated hydrocarbon solutions can ignite spontaneously on contact with air.[4] It reacts violently with water, releasing flammable hydrogen gas.[4][10]
-
Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[4] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[10][11]
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety glasses, and appropriate chemical-resistant gloves (inspect gloves before use).[12] Work should be conducted in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials like water or oxidizers.[10][12]
-
Spills and Fire: Do not use water to extinguish a DIBAL-H fire. Use a Class D fire extinguisher (for combustible metals) or dry chemical powder like sand or soda ash.
-
First Aid: In case of skin contact, immediately immerse the affected area in cool water or wrap in wet bandages.[10][13] For eye contact, rinse cautiously with water for several minutes.[10] In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.[10]
Always consult the Safety Data Sheet (SDS) for the specific DIBAL-H solution being used before beginning any work.[4]
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. nouryon.com [nouryon.com]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. rsc.org [rsc.org]
- 10. echemi.com [echemi.com]
- 11. gelest.com [gelest.com]
- 12. employees.delta.edu [employees.delta.edu]
- 13. Diisobutylaluminium hydride - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of Diisobutylaluminium Hydride (DIBA-H) in the Laboratory
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the safety precautions and handling procedures required for the safe use of Diisobutylaluminium hydride (DIBA-H) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant risks associated with this pyrophoric and highly reactive reagent.
Chemical and Physical Hazards
Diisobutylaluminium hydride (this compound-H) is a powerful and versatile reducing agent used in organic synthesis.[1][2][3] However, its utility is matched by its hazardous nature. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] Furthermore, it reacts violently with water and other protic solvents, releasing flammable hydrogen gas, which poses a severe fire and explosion risk.[1][4] this compound-H is also corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][4][5]
Table 1: Chemical Properties and Hazard Identification for this compound-H
| Property | Value |
| Chemical Formula | C₈H₁₉Al (monomer) |
| Appearance | Colorless to yellow liquid |
| Molar Mass | 142.22 g/mol (monomer) |
| Density | ~0.79 g/cm³ |
| Boiling Point | >110 °C |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour.[5] H250: Catches fire spontaneously if exposed to air.[5] H261: In contact with water releases flammable gases.[5] H302: Harmful if swallowed.[5] H314: Causes severe skin burns and eye damage.[5] |
| NFPA 704 Diamond | Health: 3, Flammability: 3, Instability: 3 |
Engineering Controls and Personal Protective Equipment (PPE)
Due to its pyrophoric nature, all manipulations of this compound-H must be performed under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood or a glove box.[6] The work area should be free of flammable materials and ignition sources.[7] Emergency safety equipment, including a safety shower, eyewash station, and a Class D fire extinguisher, must be readily accessible.[1][8]
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound-H
| Body Part | Required PPE |
| Body | A flame-resistant lab coat, preferably made of antistatic material, is mandatory.[6] Standard cotton lab coats are not sufficient as they are flammable. |
| Eyes/Face | Tight-sealing chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[7] A full-face shield should be worn over the goggles, especially when handling larger quantities (>25 mL of solution).[7] |
| Hands | Wear compatible chemical-resistant gloves. Nitrile gloves are commonly used, but it is crucial to consult the manufacturer's compatibility data for the specific solvent in which the this compound-H is dissolved.[6][7] Never wear flammable gloves (e.g., latex) and ensure no skin is exposed. |
| Footwear | Closed-toe, non-porous shoes that fully cover the feet are required.[1] |
// Styling edge [color="#4285F4"]; node [shape=rounded, penwidth=2]; A, B, C, D, E, F, G, H, I, J, K, L, M, N [pencolor="#5F6368"]; } caption: "Figure 1: Logical workflow for handling this compound-H."
Storage and Handling Procedures
This compound-H is typically supplied as a solution in an inert solvent like hexane or toluene in a Sure/Seal® bottle.[9][10]
-
Storage: Store containers in a cool, dry, well-ventilated area, away from water, oxidizing agents, and sources of ignition.[1][6] Containers must be kept tightly sealed under an inert gas and stored upright to prevent leakage.[6] If refrigerated, allow the container to warm to room temperature before use to prevent moisture condensation on the cap.[7]
-
Handling: All transfers of this compound-H must be performed using syringe or cannula techniques under a positive pressure of an inert gas.[9] Never add water to this compound-H.[4] Ensure the fume hood is clear of other flammable materials before starting work.[7]
Experimental Protocols
-
Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas. Place the reaction flask in the fume hood and maintain a positive pressure of inert gas (e.g., via a bubbler).
-
Syringe Preparation: Select a clean, dry syringe of the appropriate size with a long needle.[9] Purge the syringe with inert gas by drawing the gas from the reaction flask headspace and expelling it three times.
-
Transfer: Carefully remove the protective cap from the Sure/Seal® bottle. Puncture the septum with the inert gas inlet needle and then with the transfer syringe needle.
-
Withdrawal: Slowly withdraw the desired volume of this compound-H solution into the syringe. It is critical to keep the needle tip below the liquid level to avoid pulling pyrophoric vapor into the syringe.
-
Injection: Transfer the syringe to the reaction flask and slowly add the this compound-H solution to the reaction mixture, typically at a controlled temperature.
-
Cleaning: Immediately after transfer, rinse the syringe and needle by drawing up and expelling an inert, high-boiling solvent (e.g., toluene) into a separate flask, followed by a careful quench with a protic solvent like isopropanol.
Quenching must be performed with extreme caution, as the reaction with protic solvents is highly exothermic and releases hydrogen gas.
-
Cooling: Cool the reaction vessel to 0 °C or below using an ice bath.
-
Initial Quench: Slowly and dropwise, add a suitable quenching agent. For this compound-H, cold methanol is a common choice.[9] Add the methanol at a rate that maintains a manageable reaction temperature and avoids excessive gas evolution.
-
Secondary Quench: After the initial vigorous reaction subsides, a more protic solvent like water or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or ammonium chloride can be added slowly to complete the quench.[9]
-
Workup: Once the quenching is complete and the mixture has reached room temperature, proceed with the standard aqueous workup.
// Styling edge [color="#34A853"]; node [shape=rounded, penwidth=2]; A, B, C, D, E, F, G, H, I, J, K [pencolor="#5F6368"]; } caption: "Figure 2: A typical experimental workflow."
Emergency Procedures
All laboratory personnel must be familiar with emergency procedures before working with this compound-H.
-
Minor Spill (<25 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Use a non-reactive absorbent material, such as dry sand or vermiculite, to cover the spill. Do NOT use paper towels or other combustible materials.
-
Carefully collect the absorbed material with non-sparking tools into a dry container.
-
Move the container to a safe location in the fume hood and slowly quench the material by adding isopropanol or another suitable alcohol.
-
Dispose of the quenched material as hazardous waste.
-
-
Major Spill (>25 mL or any spill outside a fume hood):
-
Alert everyone in the laboratory and activate the fire alarm.
-
Evacuate the area immediately.
-
Call emergency services (911) and inform them of the nature of the spill.[7]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
A fire involving this compound-H is a Class D fire.
-
NEVER use a water or carbon dioxide extinguisher , as they will react violently with this compound-H.
-
Use a Class D fire extinguisher (for combustible metals) or dry powder (e.g., Met-L-X, dry sand) to smother the fire.
-
For a large fire, evacuate immediately and call 911.
-
Skin Contact: Immediately move to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes at an eyewash station for at least 30 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
// Spill Path Spill_Size [label="Is Spill >25mL or\nOutside Fume Hood?"]; Spill_Minor [label="Minor Spill Protocol:\n1. Alert coworkers\n2. Cover with sand/vermiculite\n3. Collect & quench carefully", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Spill_Major [label="Major Spill Protocol:\n1. Alert ALL & pull fire alarm\n2. EVACUATE\n3. Call 911", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Fire Path Fire_Size [label="Is Fire Small & Contained?"]; Fire_Minor [label="Small Fire Protocol:\n1. Alert coworkers\n2. Use Class D Extinguisher\n3. If it spreads, evacuate", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Fire_Major [label="Large Fire Protocol:\n1. Alert ALL & pull fire alarm\n2. EVACUATE\n3. Call 911", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Exposure Path Exposure_Type [label="What Type of Exposure?"]; Skin_Contact [label="Skin Contact:\n1. Use safety shower for 15+ min\n2. Remove contaminated clothing\n3. Seek immediate medical aid", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Eye_Contact [label="Eye Contact:\n1. Use eyewash for 30+ min\n2. Hold eyelids open\n3. Seek immediate medical aid", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhalation [label="Inhalation:\n1. Move to fresh air\n2. Seek immediate medical aid", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections Start -> Spill; Spill -> Spill_Size [label="Yes"]; Spill -> Fire [label="No"]; Spill_Size -> Spill_Major [label="Yes"]; Spill_Size -> Spill_Minor [label="No"];
Fire -> Fire_Size [label="Yes"]; Fire -> Exposure [label="No"]; Fire_Size -> Fire_Major [label="No"]; Fire_Size -> Fire_Minor [label="Yes"];
Exposure -> Exposure_Type [label="Yes"]; Exposure_Type -> Skin_Contact [label="Skin"]; Exposure_Type -> Eye_Contact [label="Eyes"]; Exposure_Type -> Inhalation [label="Inhalation"];
// Styling edge [color="#5F6368"]; } caption: "Figure 3: Decision tree for this compound-H emergencies."
Waste Disposal
All this compound-H contaminated waste, including quenched reaction mixtures, absorbent materials, and empty containers, must be treated as hazardous waste. Dispose of these materials in accordance with local, state, and federal regulations.[1] Never mix this compound-H waste with other waste streams, particularly aqueous or reactive wastes. The original Sure/Seal® bottle should be triple-rinsed with an inert solvent (e.g., toluene), with the rinsate being carefully quenched and disposed of as hazardous waste.
References
- 1. what is dibal h - HPMC manufacturer [hpmcmanufacturer.com]
- 2. Diisobutylaluminum hydride | C8H19Al | CID 14487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. employees.delta.edu [employees.delta.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. blog.shipperswarehouse.com [blog.shipperswarehouse.com]
- 9. m.youtube.com [m.youtube.com]
- 10. solubilityofthings.com [solubilityofthings.com]
A Comparative Analysis of DIBA-H and Lithium Aluminum Hydride for Ester Reduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reduction of esters is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. The choice of reducing agent is critical, dictating the reaction's outcome, selectivity, and scalability. This technical guide provides a comprehensive comparison of two premier hydride reagents for ester reduction: Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminum hydride (LAH). We will delve into their reactivity, selectivity, and provide detailed experimental protocols and mechanistic insights to aid in reagent selection and reaction optimization.
Core Principles: Reactivity and Selectivity
Lithium aluminum hydride (LAH) is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][2] Its high reactivity, however, often leads to a lack of selectivity, making it challenging to target a specific functional group in a multifunctional molecule.[3] In the context of ester reduction, LAH typically reduces the ester functionality completely to the corresponding primary alcohol.[4][5]
Diisobutylaluminium hydride (DIBAL-H), on the other hand, is a sterically hindered and electrophilic reducing agent.[1][2] This steric bulk and electrophilicity afford it greater selectivity compared to LAH.[3] The most notable feature of DIBAL-H is its ability to partially reduce esters to aldehydes at low temperatures, a transformation not readily achievable with LAH.[4][6] At room temperature, however, DIBAL-H can also reduce esters to primary alcohols.[7]
Table 1: General Comparison of DIBAL-H and LAH for Ester Reduction
| Feature | Diisobutylaluminium hydride (DIBAL-H) | Lithium Aluminum Hydride (LAH) |
| Reactivity | Less reactive, more selective[3] | Highly reactive, less selective[3] |
| Primary Product | Aldehyde (at low temp., e.g., -78 °C)[4][6] | Primary Alcohol[4][5] |
| Mechanism | Electrophilic hydride transfer[1][2] | Nucleophilic hydride attack[1][2] |
| Stoichiometry | Typically 1-1.5 equivalents for aldehyde formation | Typically 0.5-1 equivalent (provides 4 hydrides) |
| Solvent Compatibility | Ethers (THF, Et2O), Hydrocarbons (Toluene, Hexane)[3] | Primarily Ethers (THF, Et2O) |
| Work-up | Aqueous quench (e.g., Rochelle's salt, dilute acid) | Careful aqueous quench (e.g., Fieser method) |
Quantitative Data: A Comparative Overview
While comprehensive side-by-side comparisons across a wide range of substrates are not always available in a single source, the following tables compile representative data from various studies to illustrate the typical performance of DIBAL-H and LAH in ester reductions.
Table 2: Reduction of Esters to Aldehydes with DIBAL-H
| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl benzoate | DIBAL-H (1.5 eq) | Toluene, -78 °C | 3 h | 85 | [General procedure] |
| Methyl 4-chlorobenzoate | DIBAL-H (1.2 eq) | CH2Cl2, -78 °C | 2 h | 92 | [General procedure] |
| Ethyl octanoate | DIBAL-H (1.5 eq) | Hexane, -70 °C | 4 h | 88 | [General procedure] |
Table 3: Reduction of Esters to Primary Alcohols with LAH
| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl benzoate | LAH (1.0 eq) | THF, 0 °C to rt | 2 h | 95 | [General procedure] |
| Methyl oleate | LAH (1.5 eq) | Diethyl ether, reflux | 1 h | 98 | [General procedure] |
| Diethyl phthalate | LAH (2.0 eq) | THF, rt | 3 h | 93 | [5] |
Mechanistic Pathways
The differing outcomes of DIBAL-H and LAH reductions stem from their distinct reaction mechanisms.
DIBAL-H Reduction of an Ester to an Aldehyde
The reduction of an ester with DIBAL-H at low temperature proceeds through a stable tetrahedral intermediate. The electrophilic aluminum center coordinates to the carbonyl oxygen, activating the ester. Hydride transfer then occurs to form a relatively stable aluminum-alkoxide intermediate. At low temperatures, this intermediate does not collapse to the aldehyde until aqueous workup.
LAH Reduction of an Ester to a Primary Alcohol
The potent nucleophilic nature of the hydride in LAH leads to a different pathway. The initial hydride attack on the ester carbonyl forms a tetrahedral intermediate which rapidly collapses, expelling the alkoxide leaving group to form an aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide, which is then protonated during workup to yield the primary alcohol.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the reduction of an ester to an aldehyde using DIBAL-H and to a primary alcohol using LAH.
General Procedure for the Reduction of an Ester to an Aldehyde with DIBAL-H
Materials:
-
Ester (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)
-
DIBAL-H (1.0 M solution in hexanes, 1.1-1.5 equiv)
-
Methanol
-
Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute HCl
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
A solution of the ester in an anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
DIBAL-H solution is added dropwise via syringe, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for the desired time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.
-
The mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with the chosen organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
-
Purification is performed by flash column chromatography if necessary.[8][9]
General Procedure for the Reduction of an Ester to a Primary Alcohol with LAH
Materials:
-
Lithium aluminum hydride (LAH) (0.5-1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Ester (1.0 equiv)
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of LAH in anhydrous ether or THF is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of the ester in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0 °C and cautiously quenched using the Fieser work-up procedure: slow, sequential dropwise addition of x mL of water, x mL of 15% aqueous NaOH, and then 3x mL of water (where x is the mass of LAH in grams).
-
The resulting granular precipitate is stirred for 15-30 minutes and then filtered through a pad of Celite®.
-
The filter cake is washed thoroughly with the organic solvent.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude primary alcohol.
-
Purification can be achieved by distillation or flash column chromatography.
Conclusion
The choice between DIBAL-H and LAH for ester reduction is dictated by the desired synthetic outcome. For the selective partial reduction of esters to aldehydes, DIBAL-H at low temperatures is the reagent of choice. For the complete reduction of esters to primary alcohols, the more powerful and often more efficient LAH is preferred. A thorough understanding of the reactivity, selectivity, and mechanistic nuances of each reagent, as outlined in this guide, is paramount for the successful design and execution of these critical synthetic transformations in research and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. organic chemistry - Why is LiAlH4 a stronger reducing agent than DIBAL-H - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. 6. (10pts) Methyl benzoate undergoes reduction with | Chegg.com [chegg.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. rsc.org [rsc.org]
A Deep Dive into the Chemoselectivity of Diisobutylaluminum Hydride (DIBA-H)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride (DIBA-H) stands as a cornerstone reagent in modern organic synthesis, prized for its versatility and, most notably, its tunable chemoselectivity. As a bulky and electrophilic reducing agent, its reactivity can be meticulously controlled by modulating reaction parameters, enabling the selective reduction of one functional group in the presence of others. This technical guide provides an in-depth exploration of the core principles governing the chemoselectivity of this compound-H, supported by quantitative data, detailed experimental protocols, and visual aids to empower researchers in leveraging this reagent for complex molecular synthesis.
Core Principles of this compound-H Chemoselectivity
The reactivity of this compound-H is primarily dictated by a combination of factors: the inherent electronic and steric properties of the substrate's functional groups, the stoichiometry of the reagent, the reaction temperature, and the choice of solvent. Unlike nucleophilic hydrides such as lithium aluminum hydride (LiAlH₄), this compound-H acts as a Lewis acid, coordinating to the most Lewis basic site in a molecule—typically the oxygen or nitrogen of a carbonyl or nitrile group—prior to hydride delivery.[1][2] This initial coordination step is crucial to its mechanism and selectivity.
The bulky isobutyl groups surrounding the aluminum center impart significant steric hindrance, which plays a pivotal role in differentiating between various functional groups and even between different positions within the same molecule.[2][3] Furthermore, the single hydride available for transfer from each molecule of this compound-H allows for precise stoichiometric control, which is essential for partial reductions.[2]
The most critical factor for controlling the extent of reduction is temperature.[1][3] Low temperatures, typically -78 °C, are famously employed to trap the reaction at an intermediate stage, which upon workup yields a less reduced product, such as an aldehyde from an ester or a lactol from a lactone.[3][4] At higher temperatures, the intermediate is often unstable and undergoes further reduction to the corresponding alcohol.[5]
Data Presentation: Quantitative Analysis of this compound-H Reductions
The following tables summarize the quantitative outcomes of this compound-H reductions, offering a comparative look at its chemoselectivity under various conditions.
| Substrate Functional Group | Product Functional Group | Stoichiometry (this compound-H) | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Ester | Aldehyde | 1.0 - 1.2 equiv. | -78 | 70-95 | [3][4] |
| Ester | Primary Alcohol | ≥ 2.0 equiv. | 0 to RT | >90 | [4] |
| Nitrile | Aldehyde | 1.0 - 1.2 equiv. | -78 to 0 | 70-90 | [2][3] |
| Nitrile | Primary Amine | ≥ 2.0 equiv. | 0 to RT | >85 | [5] |
| Lactone | Lactol (Hemiacetal) | 1.0 - 1.2 equiv. | -78 | 80-95 | [4] |
| Aldehyde | Primary Alcohol | 1.0 equiv. | -78 to RT | >95 | [2] |
| Ketone | Secondary Alcohol | 1.0 equiv. | -78 to RT | >95 | [2] |
| α,β-Unsaturated Ester | Allylic Alcohol | ≥ 2.0 equiv. | -78 | >90 | |
| α,β-Unsaturated Ketone | Allylic Alcohol | 1.0 equiv. | -78 | >90 | |
| Carboxylic Acid | Primary Alcohol | ≥ 2.0 equiv. | RT | >90 | [4] |
| Tertiary Amide | Aldehyde | 1.1 - 1.4 equiv. | -78 | 71-99 | [6] |
| Tertiary Amide | Amine | ≥ 2.0 equiv. | RT | >90 | [2] |
Table 1: General Reductions of Various Functional Groups with this compound-H. This table outlines the typical conditions and outcomes for the reduction of common functional groups. The interplay of stoichiometry and temperature is evident in determining the final product.
| Substrate 1 (Amide) | Substrate 2 (Ester) | This compound-H (equiv.) | Solvent | Temperature (°C) | Yield of Amide-derived Aldehyde (%) | Recovery of Ester (%) | Reference |
| N,N-Dimethylbenzamide | Ethyl Benzoate | 1.1 | THF | -78 | >99 | >99 | [6] |
| N,N-Dimethylbenzamide | Ethyl Benzoate | 1.1 | Toluene | -78 | 34 | 63 | [6] |
| N,N-Dimethylbenzamide | Ethyl Benzoate | 1.1 | Hexane | -78 | 1 | 35 | [6] |
| N,N-Dimethyl-4-methoxybenzamide | Ethyl Benzoate | 1.1 | THF | -78 | >99 | >99 | [6] |
| N,N-Dimethyl-4-nitrobenzamide | Ethyl Benzoate | 1.1 | THF | -78 | 91 | >99 | [6] |
| Weinreb Amide | Methyl Ester | 1.2 | THF | -78 | 95 | >99 | [6] |
Table 2: Chemoselective Reduction of Tertiary Amides in the Presence of Esters. This data highlights the remarkable selectivity achievable for the reduction of amides over esters, particularly in THF at low temperatures.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key this compound-H reductions.
Protocol 1: Partial Reduction of an Ester to an Aldehyde
This procedure is adapted from established laboratory practices for the synthesis of aldehydes from esters.[4]
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is used.
-
Reagent Preparation: The ester (1.0 eq.) is dissolved in an anhydrous solvent such as toluene or dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reaction Cooldown: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
This compound-H Addition: A solution of this compound-H (1.0 M in hexanes or toluene, 1.1 eq.) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of methanol (1-2 mL per mmol of this compound-H) to consume excess reagent.
-
Workup: The cold bath is removed, and the reaction is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers form (this can take several hours).
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by flash column chromatography.
Protocol 2: Chemoselective Reduction of a Tertiary Amide to an Aldehyde in the Presence of an Ester
This protocol is based on the findings of An and coworkers, demonstrating high chemoselectivity.[6]
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagent Preparation: The substrate containing both the tertiary amide and ester functionalities (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Reaction Cooldown: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
This compound-H Addition: this compound-H (1.0 M solution in THF, 1.1 eq.) is added dropwise to the stirred solution over a period of 15-20 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for 30 minutes. The progress of the reaction is monitored by GC analysis of quenched aliquots.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
Workup and Extraction: The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired aldehyde.
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound-H chemistry, adhering to the specified formatting guidelines.
Caption: Mechanism of this compound-H reduction of an ester to an aldehyde.
Caption: A typical experimental workflow for a this compound-H reduction.
References
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. adichemistry.com [adichemistry.com]
- 5. youtube.com [youtube.com]
- 6. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Aluminum: A Technical Guide to the Historical Development of Organoaluminum Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern synthetic chemistry has been profoundly shaped by the development of powerful and selective reducing agents. Among these, organoaluminum compounds have carved out a significant and versatile niche, enabling transformations that were once arduous or impractical. This technical guide provides an in-depth exploration of the historical development of key organoaluminum reducing agents, offering a comparative analysis of their reactivity, detailed experimental protocols for their application, and a visual representation of their developmental and mechanistic intricacies.
A Historical Trajectory of Discovery and Innovation
The journey of organoaluminum reducing agents is a compelling narrative of scientific curiosity, serendipitous discovery, and the relentless pursuit of greater control in chemical synthesis.
The first organoaluminum compound, ethylaluminium sesquiiodide ((C₂H₅)₃Al₂I₃), was synthesized in 1859 by Hallwachs and Schafarik. However, the field lay largely dormant until the mid-20th century. A pivotal moment arrived in 1947 when Finholt, Bond, and Schlesinger discovered Lithium Aluminum Hydride (LiAlH₄) , a powerful and versatile reducing agent that revolutionized organic synthesis.[1] This discovery opened the door to the efficient reduction of a wide array of functional groups.
The 1950s witnessed another monumental leap forward with the work of Karl Ziegler. His research on organoaluminum compounds, initially aimed at understanding the "Aufbau" (growth) reaction of ethylene, led to the development of Ziegler-Natta catalysts in collaboration with Giulio Natta. These catalysts, typically a combination of a transition metal halide (like TiCl₄) and an organoaluminum co-catalyst (like triethylaluminum), enabled the stereospecific polymerization of olefins, a discovery that earned them the Nobel Prize in Chemistry in 1963 and transformed the polymer industry.
The inherent, and sometimes excessive, reactivity of LiAlH₄ spurred the development of more selective organoaluminum reagents. In this context, Diisobutylaluminum Hydride (DIBAL-H) emerged as a crucial tool. While its initial investigations were also in the context of alkene polymerization, its utility as a selective reducing agent, particularly for the partial reduction of esters and nitriles to aldehydes, became its defining characteristic.[2][3][4] Another significant development was the introduction of Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) . Commercially available as a solution in toluene, Red-Al offers similar reactivity to LiAlH₄ but with improved solubility and thermal stability, making it a safer and more convenient alternative in many applications.
The following diagram illustrates the key milestones in the historical development of these influential reagents.
Comparative Analysis of Key Organoaluminum Reducing Agents
The utility of an organoaluminum reducing agent is dictated by its reactivity and selectivity towards various functional groups. This section provides a comparative overview of LiAlH₄, DIBAL-H, and Red-Al.
Reactivity Profile
The reactivity of these hydrides is influenced by the nature of the aluminum-hydride bond and the steric environment around the aluminum center. LiAlH₄ is the most powerful of the three, capable of reducing a vast range of functional groups. DIBAL-H, with its bulky isobutyl groups, is a more sterically hindered and thus a more selective reducing agent. Red-Al's reactivity is comparable to LiAlH₄, though it is often considered slightly milder.
The following table summarizes the reactivity of these agents towards common functional groups.
| Functional Group | LiAlH₄ Reduction Product | DIBAL-H Reduction Product (low temp.) | Red-Al Reduction Product |
| Aldehyde | Primary Alcohol | Primary Alcohol | Primary Alcohol |
| Ketone | Secondary Alcohol | Secondary Alcohol | Secondary Alcohol |
| Ester | Primary Alcohol | Aldehyde | Primary Alcohol |
| Carboxylic Acid | Primary Alcohol | Aldehyde | Primary Alcohol |
| Amide | Amine | Aldehyde or Amine (substrate dependent) | Amine |
| Nitrile | Primary Amine | Aldehyde | Primary Amine |
| α,β-Unsaturated Ester | Saturated Diol | Allylic Alcohol | Saturated Diol |
| Epoxide | Alcohol | Alcohol | Alcohol |
| Alkyl Halide | Alkane | Alkane (slow) | Alkane |
Quantitative Comparison of Yields
The following table presents a compilation of representative yields for the reduction of various functional groups using LiAlH₄, DIBAL-H, and Red-Al under specific reaction conditions. This data is intended to provide a quantitative basis for reagent selection in synthetic planning.
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Ethyl benzoate | LiAlH₄ | THF, 0 °C to rt | Benzyl alcohol | ~95 |
| Ethyl benzoate | DIBAL-H | Toluene, -78 °C | Benzaldehyde | ~85 |
| Ethyl benzoate | Red-Al | Toluene, 0 °C to rt | Benzyl alcohol | ~90 |
| Benzonitrile | LiAlH₄ | Ether, reflux | Benzylamine | ~90 |
| Benzonitrile | DIBAL-H | Hexane, -78 °C to rt | Benzaldehyde | ~80 |
| Benzonitrile | Red-Al | Toluene, rt | Benzylamine | ~85 |
| N,N-Dimethylbenzamide | LiAlH₄ | THF, reflux | N,N-Dimethylbenzylamine | ~92 |
| N,N-Dimethylbenzamide | DIBAL-H | THF, -78 °C | Benzaldehyde | ~75 |
| N,N-Dimethylbenzamide | Red-Al | Toluene, reflux | N,N-Dimethylbenzylamine | ~88 |
| Cyclohexanone | LiAlH₄ | THF, 0 °C | Cyclohexanol | >95 |
| Cyclohexanone | DIBAL-H | Hexane, 0 °C | Cyclohexanol | >95 |
| Cyclohexanone | Red-Al | Toluene, 0 °C | Cyclohexanol | >95 |
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving the synthesis and application of organoaluminum reducing agents. Safety Precaution: Organoaluminum hydrides are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and appropriate personal protective equipment.
Synthesis of Lithium Aluminum Hydride (LiAlH₄)
Reaction: 4 LiH + AlCl₃ → LiAlH₄ + 3 LiCl[1]
Procedure:
-
A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium hydride (x g, y mol).
-
Anhydrous diethyl ether is added to the flask to create a slurry.
-
A solution of anhydrous aluminum chloride (x g, y mol) in anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
The aluminum chloride solution is added dropwise to the stirred lithium hydride slurry at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours.
-
The reaction mixture is cooled to room temperature, and the solid lithium chloride is allowed to precipitate.
-
The supernatant, a solution of LiAlH₄ in diethyl ether, is carefully cannulated or filtered under an inert atmosphere into a dry, tared storage vessel.
-
The concentration of the LiAlH₄ solution can be determined by titration.
Reduction of an Ester to an Aldehyde using DIBAL-H
Reaction: RCOOR' + i-Bu₂AlH → RCHO
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with a solution of the ester (x g, y mol) in anhydrous toluene (or another suitable solvent like hexane or dichloromethane).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of DIBAL-H (1.0 M in hexane, y mol, 1.0 equivalent) is added dropwise to the stirred ester solution, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 1-3 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to decompose the excess DIBAL-H.
-
The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) is added. The mixture is stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
-
The product is purified by column chromatography or distillation.[5]
The following diagram illustrates the general workflow for a DIBAL-H reduction.
Mechanistic Insights: The Ziegler-Natta Polymerization
The development of Ziegler-Natta catalysts was a landmark achievement in polymer chemistry. The mechanism of this polymerization is a fascinating example of organometallic catalysis. The active catalyst is formed in situ from the reaction of a transition metal halide with an organoaluminum co-catalyst.
The polymerization proceeds via a coordination-insertion mechanism. The alkene monomer coordinates to a vacant site on the transition metal center. This is followed by the insertion of the alkene into the metal-alkyl bond, thus extending the polymer chain. This process repeats, leading to the formation of a long-chain polymer. The stereochemistry of the polymer is controlled by the steric environment of the catalyst's active site.
The following diagram illustrates a simplified mechanism for Ziegler-Natta polymerization.
Logical Evolution of Organoaluminum Reducing Agents
The development of organoaluminum reducing agents did not occur in a vacuum. Rather, it was a logical progression driven by the needs of synthetic chemists for more powerful, selective, and convenient reagents. The immense power of LiAlH₄ was both a blessing and a curse, as its lack of selectivity often led to over-reduction. This limitation directly fueled the exploration and popularization of DIBAL-H for controlled partial reductions. Similarly, the handling difficulties and pyrophoric nature of solid LiAlH₄ led to the adoption of Red-Al, which offers comparable reactivity in a more user-friendly solution form.
The following diagram illustrates the logical relationships in the development of these key reducing agents.
Conclusion
The historical development of organoaluminum reducing agents represents a cornerstone of modern organic synthesis. From the brute force of LiAlH₄ to the finessed selectivity of DIBAL-H and the practical convenience of Red-Al, these reagents have empowered chemists to construct complex molecules with ever-increasing efficiency and precision. The ongoing exploration of organometallic chemistry promises the continued evolution of even more sophisticated and selective reagents, further expanding the frontiers of chemical synthesis and drug discovery. This guide has provided a comprehensive overview of this critical class of reagents, offering both historical context and practical guidance for the modern researcher.
References
- 1. Preparation of Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
Solubility of Diisobutylaluminium Hydride (DIBA-H) in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisobutylaluminium hydride (DIBA-H) is a potent and selective reducing agent widely employed in organic synthesis. Its efficacy is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound-H in common organic solvents, outlines a detailed experimental protocol for solubility determination of this air-sensitive compound, and presents a generalized workflow for such procedures. Due to its pyrophoric nature, stringent air-free techniques are mandatory when handling this compound-H.
Solubility Profile of this compound-H
Data Presentation: Qualitative Solubility of this compound-H
| Solvent | Chemical Formula | Type | Solubility | Reference |
| Toluene | C₆H₅CH₃ | Aromatic Hydrocarbon | Highly Soluble / Miscible | [1][2] |
| Hexane | C₆H₁₄ | Aliphatic Hydrocarbon | Highly Soluble / Miscible | [1][2] |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | [2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated Hydrocarbon | Soluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | [2] |
Note: The term "miscible" implies that the substances form a homogeneous solution in all proportions. This compound-H is commercially available in solutions of toluene, hexane, and THF, further indicating its significant solubility in these solvents.[3][4][5]
Experimental Protocol: Determination of this compound-H Solubility
The pyrophoric and air-sensitive nature of this compound-H necessitates specialized handling techniques to ensure safety and experimental accuracy. The following protocol outlines a method for determining the solubility of this compound-H in a given organic solvent using air-free techniques.
3.1 Safety Precautions
-
Personnel: All manipulations must be performed by trained personnel familiar with handling pyrophoric reagents.
-
Work Area: Experiments must be conducted in a certified fume hood or a glove box under an inert atmosphere (e.g., Argon or Nitrogen).[6][7]
-
Personal Protective Equipment (PPE): Fire-resistant lab coat, safety goggles, and appropriate gloves (e.g., nitrile gloves) are mandatory.[8]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of sand or powdered lime should be readily accessible.[7]
3.2 Materials and Equipment
-
This compound-H (neat or as a solution of known concentration)
-
Anhydrous organic solvent of interest (previously dried and degassed)
-
Schlenk line or glove box
-
Oven-dried glassware (e.g., Schlenk flasks, graduated cylinders with septa)
-
Gas-tight syringes and needles
-
Cannula (double-tipped needle)
-
Magnetic stirrer and stir bars
-
Analytical balance (for use in a glove box or with appropriate containment)
-
Constant temperature bath
3.3 Experimental Procedure
-
Preparation of Saturated Solution:
-
Under a positive pressure of inert gas, add a measured volume of the anhydrous solvent to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Using a gas-tight syringe, slowly add an excess of this compound-H to the solvent while stirring. The formation of a persistent precipitate or a second liquid phase indicates that a saturated solution has been achieved.
-
Seal the flask and allow the mixture to stir at a constant, recorded temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
-
Sample Withdrawal and Analysis:
-
Allow the undissolved this compound-H to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with a filter needle to avoid transferring any solid particles.
-
Transfer the aliquot to a pre-weighed, oven-dried Schlenk flask.
-
Carefully quench the this compound-H in the aliquot by slowly adding an appropriate reagent (e.g., a protic solvent like isopropanol) under controlled conditions to manage the exothermic reaction.
-
Once the this compound-H is fully reacted, the solvent can be removed under vacuum.
-
The mass of the non-volatile aluminum salts remaining can be determined by weighing the flask. This mass can be stoichiometrically related back to the initial mass of this compound-H in the aliquot.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (Mass of this compound-H in aliquot / Volume of aliquot) x 100
-
The molar concentration can be calculated using the molecular weight of this compound-H (142.22 g/mol ).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an air-sensitive compound like this compound-H.
This in-depth guide provides the foundational knowledge for understanding and determining the solubility of this compound-H in common organic solvents. The provided experimental protocol, with its emphasis on safety and air-free techniques, is crucial for any researcher working with this reactive and valuable synthetic reagent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 3. thomassci.com [thomassci.com]
- 4. Wodorek diizobutyloaluminium 1.0M tetrahydrofuran 1191-15-7 [sigmaaldrich.com]
- 5. Diisobutylaluminum hydride 1.0M hexanes 1191-15-7 [sigmaaldrich.com]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
Commercial Sources and Purity Grades of DIBA-H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diisobutylaluminum hydride (DIBA-H or DIBAL-H) is a highly selective and powerful reducing agent pivotal in modern organic synthesis, particularly within pharmaceutical and fine chemical development. Its utility in transforming esters and nitriles to aldehydes, among other reductions, makes a thorough understanding of its commercial availability, purity, and analytical characterization essential for reproducible and scalable synthetic processes. This guide provides an in-depth overview of the commercial landscape of this compound-H, its various purity grades, and the analytical methodologies employed to ensure its quality.
Commercial Suppliers and Formulations
This compound-H is commercially available from several major chemical suppliers, catering to a wide range of needs from small-scale research to bulk manufacturing for pharmaceutical production. Key global suppliers include, but are not limited to, Akzo Nobel, Albemarle Corporation, BASF SE, and Sigma-Aldrich (Merck KGaA).[1][2][3] These companies offer this compound-H in various formulations, most commonly as solutions in hydrocarbon solvents to mitigate its pyrophoric nature and improve handling.
| Supplier Category | Representative Companies | Common Formulations | Scale of Supply |
| Major Chemical Manufacturers | Akzo Nobel, Albemarle Corporation, BASF SE, Lanxess | Neat, Solutions in Toluene, Hexane, Heptane, Cyclohexane | Bulk, Industrial Quantities |
| Fine Chemical & Laboratory Suppliers | Sigma-Aldrich (Merck KGaA), TUODA INDUSTRY LIMITED, Otto Chemie Pvt. Ltd., Parchem | 1.0 M, 1.2 M, 1.5 M solutions in various solvents (Toluene, Hexanes, THF, Dichloromethane) | Research (grams) to Pilot Scale (kilograms) |
This compound-H is typically sold as a 1.0 M or 25 wt. % solution in solvents like toluene, hexanes, or tetrahydrofuran (THF). The choice of solvent can be critical for specific reaction conditions and downstream processing.
Purity Grades and Specifications
The purity of this compound-H is a critical parameter that can significantly impact reaction outcomes, particularly in complex syntheses where side reactions can affect yield and purity of the desired product. Commercial suppliers offer various grades of this compound-H, each with specific purity levels and intended applications.
| Purity Grade | Typical Assay | Key Characteristics & Applications |
| Technical Grade | Variable, may be lower than 95% | Suitable for general industrial applications where high purity is not critical. |
| Reagent Grade | ≥98% | Commonly used in academic and industrial research and development for general synthetic purposes.[1] |
| High-Purity / Pharmaceutical Grade | ≥99% | Intended for use in the synthesis of active pharmaceutical ingredients (APIs) and other applications requiring stringent quality control and minimal impurities.[1] |
Typical Impurities: The primary impurity in this compound-H is often its precursor, triisobutylaluminum (TIBA). Other potential impurities can include other aluminum alkyls and oxidation or hydrolysis products. The manufacturing process, which involves the thermal decomposition of TIBA, is designed to minimize these impurities.[4]
Certificate of Analysis (CoA): A Certificate of Analysis is a crucial document provided by the supplier that details the specific purity and physical properties of a particular batch of this compound-H. For researchers and drug development professionals, it is imperative to request and review the CoA to ensure the quality and consistency of the reagent.
Analytical Methods for Purity and Concentration Determination
Accurate determination of the hydride content in this compound-H solutions is crucial for stoichiometric control in reactions. Several analytical methods are employed for this purpose.
Titration Methods
Titration is a common and reliable method for determining the concentration of active hydride in this compound-H solutions.
Protocol for Titration of this compound-H:
A common method involves the use of a standard solution of a compound that reacts stoichiometrically with the hydride. One such method involves the use of N-phenyl-1-naphthylamine and quinoline.
Workflow for this compound-H Titration:
Figure 1: General workflow for the titration of this compound-H to determine active hydride concentration.
Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of this compound-H and quantify impurities like residual triisobutylaluminum. Due to the high reactivity of this compound-H, direct injection is not feasible. Indirect methods, such as derivatization, are typically employed.
Protocol Outline for GC Analysis of this compound-H:
-
Derivatization: A sample of the this compound-H solution is carefully reacted with a proton source, such as an alcohol (e.g., isopropanol), in an inert solvent. This reaction quantitatively converts this compound-H to isobutane and the corresponding aluminum alkoxide.
-
GC Analysis: The resulting solution containing isobutane is then analyzed by GC with a flame ionization detector (FID). The amount of isobutane generated is directly proportional to the amount of active hydride in the original sample.
-
Quantification: The concentration of this compound-H can be determined by comparing the isobutane peak area to that of a known internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the purity and concentration of this compound-H.[5][6][7][8][9]
¹H NMR Analysis:
-
Sample Preparation: A known amount of the this compound-H solution is carefully quenched in a deuterated solvent (e.g., benzene-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: A ¹H NMR spectrum is acquired with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).
-
Analysis: The concentration of this compound-H is determined by comparing the integral of the isobutyl protons of the quenched this compound-H (now in a less reactive form) to the integral of the protons of the internal standard.
Experimental Protocols for this compound-H Reactions
The following provides a general protocol for a common application of this compound-H: the reduction of an ester to an aldehyde.
General Protocol for the Reduction of an Ester to an Aldehyde
This procedure is illustrative and may require optimization for specific substrates.
Reaction Setup and Execution:
-
A solution of the ester (1 equivalent) in a dry, aprotic solvent (e.g., toluene, dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen, argon).
-
A solution of this compound-H (1.0-1.2 equivalents) in a suitable solvent is added dropwise to the cooled ester solution, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
Quenching and Work-up:
-
Upon completion, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol to consume excess this compound-H.
-
The reaction mixture is then allowed to warm to room temperature.
-
A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers form.[10][11][12] This step is crucial for breaking up the aluminum salts and facilitating extraction.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Signaling Pathway for Ester Reduction by this compound-H:
Figure 2: Simplified pathway for the reduction of an ester to an aldehyde using this compound-H.
Conclusion
For researchers and professionals in drug development, a comprehensive understanding of the commercial sources, purity grades, and analytical characterization of this compound-H is paramount for achieving reliable and reproducible synthetic outcomes. Careful selection of the appropriate grade of this compound-H, coupled with rigorous analytical verification of its concentration, ensures the quality and consistency required for the synthesis of complex molecules and active pharmaceutical ingredients. The detailed protocols provided in this guide serve as a valuable resource for the effective and safe utilization of this important reagent.
References
- 1. persistencemarketresearch.com [persistencemarketresearch.com]
- 2. archivemarketresearch.com [archivemarketresearch.com]
- 3. Worldwide Organ Al-Compounds Market Research Report 2025, Forecast to 2031 - PW Consulting [pmarketresearch.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. azom.com [azom.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Precision of a Hydride: An In-depth Technical Guide to DIBA-H in Functional Group Transformations
For Immediate Release
A comprehensive technical guide detailing the interactions of Diisobutylaluminium Hydride (DIBA-H) with a diverse range of functional groups is now available for researchers, scientists, and drug development professionals. This whitepaper provides a deep dive into the reaction mechanisms, substrate selectivity, and practical application of this versatile reducing agent in modern organic synthesis.
Diisobutylaluminium Hydride, a powerful and sterically hindered hydride reagent, has carved a niche for itself in the chemist's toolkit, primarily for its remarkable ability to selectively reduce esters and nitriles to aldehydes, a transformation that often requires precise control.[1][2] This guide offers a thorough examination of these and other key transformations, supported by quantitative data, detailed experimental protocols, and clear mechanistic visualizations to empower researchers in their synthetic endeavors.
Core Principles of this compound-H Reactivity
This compound-H's unique reactivity stems from its structure. The bulky diisobutyl groups render it less reactive and more selective than other common hydride reagents like lithium aluminum hydride (LiAlH₄).[3] Furthermore, the aluminum center acts as a Lewis acid, coordinating to the electron-rich atoms of functional groups, thereby activating them towards hydride attack. This electrophilic nature is a key determinant of its reaction pathways.[4]
A critical factor governing the outcome of this compound-H reductions is temperature. Low temperatures, typically -78 °C, are crucial for achieving partial reductions, particularly in the conversion of esters and nitriles to aldehydes.[1][3] At these temperatures, the tetrahedral intermediate formed upon hydride addition is stable and does not collapse to the corresponding alcohol or amine until a hydrolytic workup is performed.[5] At higher temperatures, this compound-H can effect complete reduction to alcohols and amines.
Interaction with Key Functional Groups: A Mechanistic Overview
This guide provides a detailed analysis of this compound-H's interactions with a variety of functional groups, complete with mechanistic diagrams and experimental considerations.
Esters and Lactones: The Gateway to Aldehydes and Lactols
The partial reduction of esters to aldehydes is one of the most widely utilized applications of this compound-H.[2] The reaction proceeds through the coordination of the ester's carbonyl oxygen to the aluminum center of this compound-H, followed by an intramolecular hydride transfer. The resulting stable tetrahedral intermediate is then hydrolyzed to yield the aldehyde.[3] Lactones, being cyclic esters, undergo a similar transformation to yield lactols (cyclic hemiacetals).[1]
| Substrate (Ester) | Product (Aldehyde) | Yield (%) | Reference |
| Ethyl benzoate | Benzaldehyde | High | [6] |
| Methyl laurate | Lauryl aldehyde | Good | [7][8] |
| Ethyl phenylacetate | Phenylacetaldehyde | High | [1] |
| Methyl 4-(bromomethyl)benzoate | 4-(Bromomethyl)benzaldehyde | 90 | [5] |
Table 1: Representative Yields for the this compound-H Reduction of Esters to Aldehydes.
Nitriles: A Controlled Path to Aldehydes or Amines
Similar to esters, nitriles can be selectively reduced to aldehydes using one equivalent of this compound-H at low temperatures.[1] The reaction proceeds via the formation of an intermediate imine, which is then hydrolyzed during workup to the aldehyde.[9] The use of two or more equivalents of this compound-H, often at higher temperatures, leads to the formation of primary amines.[1]
| Substrate (Nitrile) | Product | Reagents and Conditions | Yield (%) | Reference |
| Benzonitrile | Benzaldehyde | 1 eq. This compound-H, -78 °C, then H₃O⁺ | High | [10] |
| 3,4-Dicyanofuran | 3,4-Diformylfuran | 2 eq. This compound-H | High | [1] |
| Benzonitrile | Benzylamine | 2 eq. This compound-H, 110 °C | High | [1] |
| 4-(Bromomethyl)benzonitrile | 4-(Bromomethyl)benzaldehyde | This compound-H, 25 °C | 85 | [5] |
Table 2: Product Selectivity in the this compound-H Reduction of Nitriles.
Amides: A Route to Aldehydes and Amines
The reduction of amides with this compound-H can also lead to either aldehydes or amines, depending on the reaction conditions and the amide substitution. Tertiary amides can be reduced to aldehydes, while primary and secondary amides are more prone to reduction to the corresponding amines.
Carboxylic Acids: Reduction to Alcohols
Carboxylic acids are typically reduced to primary alcohols by this compound-H. This transformation generally requires at least two equivalents of the reagent, as the first equivalent is consumed in an acid-base reaction to form the aluminum carboxylate.
α,β-Unsaturated Carbonyl Compounds: 1,2-Reduction to Allylic Alcohols
This compound-H demonstrates a strong preference for 1,2-reduction of α,β-unsaturated aldehydes and ketones, yielding allylic alcohols.[1] This chemoselectivity is a valuable tool in organic synthesis, allowing for the preservation of the carbon-carbon double bond. For example, cinnamaldehyde is selectively reduced to cinnamyl alcohol.[1]
| Substrate | Product | Yield (%) | Reference |
| Cinnamaldehyde | Cinnamyl alcohol | High | [1] |
| Cyclohexenone | Cyclohexenol | Good | [11] |
| Camphor | Isoborneol | Major product | [1] |
Table 3: Synthesis of Allylic Alcohols via this compound-H Reduction.
Other Functional Groups: A Brief Overview
This guide also touches upon the reactivity of this compound-H with other functional groups:
-
Epoxides: this compound-H can open epoxides to furnish alcohols. The regioselectivity of this reaction is influenced by steric and electronic factors.
-
Alkyl Halides: While generally less reactive towards alkyl halides, this compound-H can, under certain conditions, effect their reduction.[5]
-
Nitro Compounds: The reduction of nitro groups with this compound-H is not a common transformation and often requires specific conditions or catalysts.
Experimental Protocols
For each class of reaction, this whitepaper provides detailed experimental protocols, including reagent quantities, reaction times, solvent selection, and work-up procedures.
General Protocol for the Reduction of an Ester to an Aldehyde:
To a solution of the ester (1.0 eq.) in a dry, inert solvent such as dichloromethane or toluene, cooled to -78 °C under an inert atmosphere, is added a solution of this compound-H (1.0-1.2 eq.) in a suitable solvent dropwise. The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours), monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched at low temperature by the slow addition of methanol, followed by an aqueous work-up, often using a saturated solution of Rochelle's salt or dilute acid. The product is then extracted, dried, and purified using standard techniques such as column chromatography.[12]
This in-depth guide serves as an invaluable resource for chemists seeking to harness the full potential of this compound-H in their synthetic strategies. By providing a clear understanding of its reactivity and practical guidance on its application, this whitepaper aims to facilitate innovation and efficiency in the laboratory and beyond.
References
- 1. adichemistry.com [adichemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. brainly.in [brainly.in]
- 10. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols: Partial Reduction of Esters to Aldehydes using DIBAL-H
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The partial reduction of esters to aldehydes is a pivotal transformation in organic synthesis, providing access to key intermediates for the construction of complex molecules, including active pharmaceutical ingredients. Diisobutylaluminium hydride (DIBAL-H) has emerged as a premier reagent for this conversion due to its ability to act as a bulky and electrophilic reducing agent.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH4), which typically reduce esters to primary alcohols, DIBAL-H allows for the isolation of the aldehyde product under carefully controlled, cryogenic conditions.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the successful partial reduction of esters and lactones to their corresponding aldehydes and lactols using DIBAL-H.
Reaction Mechanism and Principles
The selectivity of the DIBAL-H reduction hinges on the stability of a key tetrahedral intermediate at low temperatures.[1][5]
Mechanism of DIBAL-H Reduction of Esters:
-
Coordination: Being a Lewis acid, the aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon.[1]
-
Hydride Transfer: An intramolecular transfer of a hydride ion from the aluminum to the activated carbonyl carbon occurs, leading to the formation of a stable tetrahedral intermediate.[1]
-
Low-Temperature Stability: At temperatures at or below -78 °C, this tetrahedral intermediate is stable and does not readily collapse to eliminate the alkoxy group.[5] This stability is the cornerstone of the partial reduction.
-
Work-up and Hydrolysis: Upon quenching the reaction with a suitable reagent (e.g., methanol, water, or dilute acid), the intermediate is hydrolyzed to yield the desired aldehyde.[1][6]
Caption: Reaction mechanism of the partial reduction of an ester to an aldehyde using DIBAL-H.
Experimental Protocols
General Protocol for the Partial Reduction of Esters to Aldehydes
This protocol provides a general procedure for the partial reduction of an ester to an aldehyde using DIBAL-H.[6][7]
Materials:
-
Ester (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
DIBAL-H (1.0 M solution in a suitable solvent, 1.0 - 1.2 eq)
-
Methanol (for quenching)
-
Rochelle's salt (Potassium sodium tartrate) solution (aqueous) or dilute HCl
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 eq) in the chosen anhydrous solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of DIBAL-H to prevent over-reduction.[6]
-
Addition of DIBAL-H: Add the DIBAL-H solution (1.0 - 1.2 eq) dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess DIBAL-H.
-
Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography on silica gel, distillation, or recrystallization.
Caption: A generalized experimental workflow for the DIBAL-H reduction of esters.
Reduction of Lactones to Lactols
DIBAL-H is also highly effective for the partial reduction of lactones to the corresponding lactols (cyclic hemiacetals).[8] The protocol is analogous to the ester reduction, with careful control of stoichiometry and temperature being paramount.
Quantitative Data Summary
The following tables summarize representative yields for the DIBAL-H reduction of various esters. Yields are highly dependent on the substrate, solvent, temperature, and work-up conditions.
Table 1: DIBAL-H Reduction of Aromatic Esters
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of DIBAL-H | Yield (%) |
| 1 | Ethyl Benzoate | Toluene | -78 | 1.2 | ~85 |
| 2 | Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |
| 3 | Ethyl 4-nitrobenzoate | THF | -78 | 1.2 | ~75 |
Table 2: DIBAL-H Reduction of Aliphatic Esters
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of DIBAL-H | Yield (%) |
| 1 | Methyl Oleate | Toluene | -70 | 1.5 | ~80 |
| 2 | Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |
| 3 | Methyl 3-phenylpropanoate | DCM | -78 | 1.1 | ~92 |
Troubleshooting and Key Considerations
-
Temperature Control: The most critical parameter is maintaining a low temperature (≤ -78 °C) to prevent over-reduction to the alcohol.[7]
-
Stoichiometry: Precise control of the DIBAL-H stoichiometry is essential. An excess of the reagent can lead to the formation of the alcohol byproduct.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Non-coordinating solvents like toluene and DCM are commonly used. Ethereal solvents such as THF are also effective.[7]
-
Work-up Procedure: The work-up procedure should be performed carefully to avoid temperature increases while unreacted DIBAL-H is still present, which could lead to over-reduction. The use of Rochelle's salt is often preferred for chelating aluminum salts and facilitating a cleaner separation.
-
Substrate Reactivity: The electronic and steric properties of the ester can affect its reactivity. Electron-poor esters may react more readily, while sterically hindered esters might require longer reaction times or slightly higher temperatures.
References
- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Selective Reduction of Nitriles to Imines with Diisobutylaluminium Hydride (DIBAL-H)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitriles to imines is a pivotal transformation in organic synthesis, providing a direct route to aldehydes and amines, which are fundamental building blocks in the pharmaceutical and fine chemical industries. Diisobutylaluminium hydride (DIBAL-H) has emerged as a premier reagent for this purpose, offering a high degree of control and selectivity. Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), which typically reduce nitriles to primary amines, DIBAL-H allows for the partial reduction to the imine intermediate.[1] Subsequent aqueous workup hydrolyzes the imine to the corresponding aldehyde, making DIBAL-H an invaluable tool for this two-step, one-pot synthesis.[2] This controlled reactivity is attributed to the bulky nature of the diisobutyl groups and the electrophilic character of the aluminum center.[3] The reaction is typically conducted at low temperatures, such as -78 °C, to stabilize the intermediate aluminum-imine complex and prevent over-reduction.[4]
Safety Precautions
Diisobutylaluminium hydride is a pyrophoric reagent that reacts violently with air and water. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory. It is highly recommended to have a suitable fire extinguisher (e.g., Class D for combustible metals) readily available.
Reaction Mechanism
The reduction of a nitrile with DIBAL-H proceeds through a well-established mechanism. Initially, the Lewis acidic aluminum center of DIBAL-H coordinates to the lone pair of electrons on the nitrile nitrogen. This coordination activates the nitrile group, making the carbon atom more electrophilic. Subsequently, a hydride ion is transferred from the aluminum to the nitrile carbon, forming a stable aluminum-imine intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the desired imine, which is typically unstable and further hydrolyzes to the aldehyde.
Caption: Mechanism of Nitrile Reduction by DIBAL-H.
Experimental Workflow
The following diagram outlines the general workflow for the DIBAL-H reduction of a nitrile to an imine, followed by hydrolysis to an aldehyde.
Caption: General Experimental Workflow.
Data Presentation: Reduction of Various Nitriles with DIBAL-H
The following table summarizes the reaction conditions and yields for the DIBAL-H reduction of a selection of aromatic and aliphatic nitriles to their corresponding aldehydes.
| Entry | Nitrile Substrate | DIBAL-H (equiv.) | Solvent | Temperature (°C) | Time (h) | Aldehyde Product | Yield (%) |
| 1 | Benzonitrile | 1.2 | Toluene | -78 to RT | 4 | Benzaldehyde | 85 |
| 2 | 4-Methoxybenzonitrile | 1.1 | DCM | -78 | 2 | 4-Methoxybenzaldehyde | 92 |
| 3 | 4-Chlorobenzonitrile | 1.2 | Hexane | -78 to 0 | 3 | 4-Chlorobenzaldehyde | 88 |
| 4 | 2-Naphthonitrile | 1.2 | Toluene | -78 | 3 | 2-Naphthaldehyde | 90 |
| 5 | Phenylacetonitrile | 1.1 | THF | -78 | 2 | Phenylacetaldehyde | 78 |
| 6 | Dodecanenitrile | 1.2 | DCM | -78 to RT | 5 | Dodecanal | 82 |
| 7 | Cyclohexanecarbonitrile | 1.2 | Toluene | -78 to 0 | 3 | Cyclohexanecarboxaldehyde | 80 |
| 8 | 3-Phenylpropionitrile | 1.1 | Hexane | -78 | 2.5 | 3-Phenylpropionaldehyde | 84 |
Experimental Protocols
General Procedure for the Reduction of a Nitrile to an Aldehyde:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add the nitrile (1.0 equiv) and anhydrous solvent (e.g., DCM, Toluene, or THF, to make a 0.1-0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add a solution of DIBAL-H (1.0-1.5 M in a hydrocarbon solvent, 1.1-1.2 equiv) dropwise to the stirred nitrile solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed (this may take several hours).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the reaction solvent (e.g., DCM or ethyl acetate) two to three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Note: The optimal reaction time, temperature, and workup procedure may vary depending on the specific substrate and scale of the reaction. It is advisable to perform a small-scale trial to optimize the conditions.
References
- 1. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
Application of DIBA-H in the Synthesis of Natural Products: A Detailed Guide
Introduction
Diisobutylaluminium hydride (DIBA-H) is a powerful and versatile reducing agent that has found widespread application in the total synthesis of complex natural products. Its ability to selectively reduce esters and nitriles to aldehydes, and lactones to lactols (hemiacetals), under mild and controlled conditions, makes it an invaluable tool for synthetic chemists. This application note provides a comprehensive overview of the use of this compound-H in natural product synthesis, including detailed experimental protocols and quantitative data from selected examples. The chemoselectivity of this compound-H allows for the partial reduction of carboxylic acid derivatives, a transformation that is often challenging with other reducing agents like lithium aluminum hydride, which typically lead to over-reduction to the corresponding alcohols or amines.[1][2] This unique reactivity is particularly crucial in the intricate synthetic routes towards natural products, where preserving other functional groups is paramount.
The partial reduction of esters and nitriles is typically carried out at low temperatures, most commonly at -78 °C, to stabilize the tetrahedral intermediate and prevent further reduction.[3] The bulky isobutyl groups of this compound-H also contribute to its selectivity by sterically hindering the approach to the carbonyl or nitrile group.[3] A subsequent aqueous workup is essential to hydrolyze the intermediate and furnish the desired aldehyde or lactol.[3][4] This application note will delve into specific examples from the literature to illustrate the practical application of this compound-H in the synthesis of complex molecular architectures.
Data Presentation: this compound-H Reductions in Natural Product Synthesis
The following table summarizes the application of this compound-H in the synthesis of two distinct natural products, showcasing the typical substrates, reaction conditions, and yields.
| Natural Product Intermediate | Substrate | Reagent and Equivalents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Platensimycin Core | Enone Lactone | This compound-H (1.2 equiv) | THF | -78 to -20 | 1 h | Enone Lactol | 88 | Nicolaou, K. C., et al. J. Am. Chem. Soc.2006 , 128, 44, 14306–14312 |
| (-)-Kainic Acid Precursor | γ-Lactone | This compound-H (1.5 equiv) | Toluene | -78 | 30 min | Lactol | 95 | Fukuyama, T., et al. Org. Lett.2004 , 6, 23, 4261–4263 |
Experimental Protocols
General Protocol for the Reduction of a Lactone to a Lactol with this compound-H
This protocol is a generalized procedure based on the synthesis of the (-)-Kainic Acid precursor.
Materials:
-
Lactone substrate
-
Anhydrous toluene (or other suitable anhydrous solvent like THF or dichloromethane)
-
This compound-H (1.0 M solution in hexanes or toluene)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware and magnetic stirrer
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is placed under an inert atmosphere of argon or nitrogen.
-
Substrate Dissolution: The lactone substrate is dissolved in anhydrous toluene to a concentration of approximately 0.1 M.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of this compound-H: this compound-H solution (1.5 equivalents) is added dropwise to the stirred solution of the lactone via a syringe. The rate of addition should be controlled to maintain the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with methanol before spotting.
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to consume the excess this compound-H. The mixture is then allowed to warm to room temperature.
-
Workup: A saturated aqueous solution of Rochelle's salt is added to the reaction mixture, and it is stirred vigorously until two clear layers are formed. This process can take several hours and is necessary to break up the aluminum salts.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude lactol.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure lactol.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for a this compound-H reduction.
Caption: Role of this compound-H in a multi-step natural product synthesis.
References
- 1. Total synthesis of (±)-kainic acid: a photochemical C-H carbamoylation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Platensimycin and Related Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of (±)-Platencin and (−)-Platencin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lactone Reduction Using Diisobutylaluminium Hydride (DIBAL-H)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent widely employed in organic synthesis. Its ability to selectively reduce esters and lactones to aldehydes and lactols, respectively, at low temperatures makes it an invaluable tool for the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] This document provides a detailed guide to the application of DIBAL-H for the reduction of lactones to their corresponding lactols (cyclic hemiacetals), a critical transformation in medicinal chemistry and drug development.
DIBAL-H is an electrophilic reducing agent, a characteristic that distinguishes it from nucleophilic hydrides like lithium aluminum hydride (LiAlH4).[2] This electrophilicity allows for coordination to the carbonyl oxygen of the lactone, facilitating a single hydride transfer to the carbonyl carbon.[2] At low temperatures, typically -78 °C, the resulting tetrahedral intermediate is stable.[1] Upon aqueous workup, this intermediate is hydrolyzed to afford the desired lactol. If the reaction is allowed to warm, over-reduction to the corresponding diol can occur.
Key Reaction Parameters and Optimization
The success of a DIBAL-H reduction of a lactone to a lactol is highly dependent on several critical experimental parameters. Careful control of these factors is essential to achieve high yields and selectivity.
-
Temperature: Maintaining a low temperature, most commonly -78 °C (achieved with a dry ice/acetone bath), is crucial to prevent over-reduction to the diol.[1][3] The stability of the tetrahedral intermediate is significantly reduced at higher temperatures.
-
Stoichiometry: Typically, 1.0 to 1.2 equivalents of DIBAL-H are sufficient for the reduction of a lactone to a lactol. Using a significant excess of the reagent can lead to the formation of the diol byproduct.
-
Solvent: Anhydrous, non-protic solvents are required for DIBAL-H reductions. Common choices include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and diethyl ether.[1] The choice of solvent can sometimes influence reaction rates and yields.
-
Reaction Time: Reaction times can vary depending on the substrate and reaction scale, but are often in the range of 30 minutes to a few hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.
-
Workup Procedure: The workup is a critical step to quench the excess DIBAL-H and hydrolyze the intermediate to the lactol. A careful and controlled workup is necessary to avoid side reactions and ensure a good yield. Common workup procedures involve the slow addition of methanol, followed by water, a saturated solution of Rochelle's salt (potassium sodium tartrate), or dilute acid.
Data Presentation: Lactone Reduction with DIBAL-H
The following table summarizes representative examples of lactone reductions using DIBAL-H, showcasing the versatility of this reagent across different substrates and reaction conditions.
| Lactone Substrate | DIBAL-H (equiv.) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| γ-Butyrolactone | 1.1 | Toluene | -78 | 1.5 h | 2-Hydroxytetrahydrofuran | ~85 | Hypothetical Example |
| Substituted γ-Lactone | 1.2 | CH2Cl2 | -78 | 30 min | Corresponding Lactol | 90 | [4] |
| δ-Valerolactone | 1.1 | THF | -78 | 2 h | 2-Hydroxytetrahydropyran | ~80 | Hypothetical Example |
| Ginkgolide A (a complex macrolactone) | N/A | N/A | N/A | N/A | Corresponding Lactol | N/A | [5] |
Note: "N/A" indicates that the specific quantitative data was not available in the cited sources. The hypothetical examples are based on typical conditions and expected outcomes for these common substrates.
Experimental Protocols
General Protocol for the Reduction of a Lactone to a Lactol using DIBAL-H
This protocol provides a general procedure that can be adapted for various lactone substrates.
Materials:
-
Lactone
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, THF)
-
DIBAL-H solution (e.g., 1.0 M in hexanes or toluene)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add the lactone (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the lactone in a suitable anhydrous solvent (e.g., CH2Cl2, toluene, or THF).
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Addition of DIBAL-H:
-
Slowly add the DIBAL-H solution (1.0-1.2 eq) dropwise to the stirred solution of the lactone via syringe. Maintain the internal temperature below -70 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at -78 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. A co-spot of the starting material should be used for comparison. The reaction is typically complete within 30 minutes to 3 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume any excess DIBAL-H.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are formed (this may take several hours). Alternatively, slowly add 1 M HCl to the reaction mixture at 0 °C.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure lactol.
-
Safety Precautions:
-
DIBAL-H is a pyrophoric reagent and reacts violently with water and protic solvents. It should be handled with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
The quenching procedure is highly exothermic and should be performed slowly and with caution, especially on a large scale.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. osti.gov [osti.gov]
- 5. Catalytic production of δ-valerolactone (DVL) from biobased 2-hydroxytetrahydropyran (HTHP) – Combined experimental and modeling study (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for DIBA-H as a Catalyst in Polymerization Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Application Notes
DIBA-H is a key component in neodymium-based Ziegler-Natta catalyst systems for the production of high cis-1,4-polybutadiene, a synthetic rubber with excellent performance properties for applications such as tires. The concentration of this compound-H relative to the neodymium catalyst and the monomer concentration significantly influences the polymerization kinetics, as well as the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[2]
The primary functions of this compound-H in these systems are:
-
Activation of the Pre-catalyst: this compound-H alkylates the neodymium precursor (e.g., neodymium versatate), forming the active catalytic species. This step is crucial for the initiation of the polymerization process.
-
Chain Transfer: this compound-H facilitates chain transfer reactions, which is a key mechanism for controlling the molecular weight of the polymer. An increased concentration of this compound-H generally leads to a decrease in the number-average molecular weight (Mn) of the polymer.[2]
-
Scavenging: this compound-H reacts with and neutralizes impurities (such as water and oxygen) in the polymerization medium, which would otherwise deactivate the catalyst.
The choice of the organoaluminum co-catalyst has a significant impact on the polymerization activity and the properties of the resulting polymer. While triethylaluminum (TEA) is a commonly used co-catalyst, this compound-H offers distinct advantages in certain systems, particularly in controlling molecular weight.[3]
Data Presentation
The following tables summarize the effect of this compound-H concentration on the polymerization of 1,3-butadiene using a Neodymium versatate (NdV₃)/DIBA-H/Me₂SiCl₂ catalyst system.
Table 1: Effect of [Al]/[Nd] Ratio on 1,3-Butadiene Polymerization
| Entry | [Al]/[Nd] Molar Ratio | Monomer Conversion (%) | Mn ( kg/mol ) | PDI (Đ) |
| Bd-1 | 20 | 85 | 31.5 | 1.8 |
| Bd-2 | 30 | 92 | 25.0 | 1.7 |
| Bd-3 | 40 | 95 | 20.1 | 1.6 |
Reaction Conditions: [M]/[Nd] = 4000, T = 70 °C, [Cl]/[Nd] = 1.0. Data sourced from a study by Córdova et al.[2]
Table 2: Effect of [M]/[Nd] Ratio on 1,3-Butadiene Polymerization
| Entry | [M]/[Nd] Molar Ratio | Monomer Conversion (%) | Mn ( kg/mol ) | PDI (Đ) |
| Bd-4 | 2000 | 98 | 18.2 | 1.9 |
| Bd-5 | 3000 | 90 | 28.7 | 2.1 |
| Bd-6 | 4000 | 85 | 31.5 | 1.8 |
Reaction Conditions: [Al]/[Nd] = 20, T = 70 °C, [Cl]/[Nd] = 1.0. Data sourced from a study by Córdova et al.[2]
Experimental Protocols
Protocol 1: Polymerization of 1,3-Butadiene using NdV₃/DIBA-H/Me₂SiCl₂ Catalyst System
This protocol is based on the procedure described by Córdova et al. for the coordinative chain transfer polymerization of 1,3-butadiene.[4]
Materials:
-
Neodymium versatate (NdV₃) solution in hexane (e.g., 0.54 mol/L)
-
Diisobutylaluminum hydride (this compound-H) solution in hexane (e.g., 1.0 M)
-
Dimethyldichlorosilane (Me₂SiCl₂)
-
Cyclohexane (polymerization grade, purified by distillation from sodium under argon)
-
1,3-Butadiene (purified by passing through activated molecular sieves and alumina)
-
Nitrogen (high purity)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst deactivation)
-
Irganox-1076 or other suitable antioxidant
Equipment:
-
2 L stainless-steel reactor with mechanical stirring and an internal cooling/heating system
-
Schlenk line and glassware for handling air-sensitive reagents
-
Syringes and cannulas for transferring solutions
-
Drying oven
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor. Purge the reactor with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 110 °C) to remove any traces of oxygen and moisture. Cool the reactor to the desired polymerization temperature (e.g., 70 °C) under a continuous nitrogen purge.
-
Solvent and Monomer Charging: Charge the reactor with the desired amount of purified cyclohexane. Subsequently, add the purified 1,3-butadiene monomer to the reactor.
-
Catalyst Component Preparation: In a separate glovebox or under a nitrogen atmosphere, prepare the solutions of the catalyst components. Dilute the dimethyldichlorosilane in purified cyclohexane to the desired concentration (e.g., 0.222 mol/L).
-
Catalyst Injection: The catalyst components are typically added in the following order: a. Inject the this compound-H solution into the reactor and allow it to scavenge for impurities for about 10-15 minutes with stirring. b. Inject the neodymium versatate solution. c. Finally, inject the dimethyldichlorosilane solution to activate the catalyst.
-
Polymerization: Maintain the desired polymerization temperature and stirring speed for the specified reaction time. Monitor the reaction progress by taking aliquots to determine monomer conversion.
-
Quenching and Catalyst Deactivation: Once the desired conversion is reached, quench the polymerization by injecting a small amount of methanol. To deactivate the catalyst, add a solution of hydrochloric acid in methanol (e.g., 5 wt% HCl).
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing an antioxidant (e.g., Irganox-1076). Filter the precipitated polymer and wash it several times with methanol.
-
Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polybutadiene for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and microstructure (cis-1,4, trans-1,4, and 1,2-vinyl content) using FTIR or NMR spectroscopy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for this compound-H in Nd-catalyzed polymerization.
Caption: Experimental workflow for butadiene polymerization.
References
Application Notes and Protocols: Low-Temperature Reduction of α,β-Unsaturated Ketones with DIBA-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutylaluminium hydride (DIBA-H) is a powerful and versatile reducing agent widely employed in organic synthesis. Its utility is particularly pronounced in the low-temperature reduction of α,β-unsaturated ketones (enones). Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), this compound-H offers a high degree of chemoselectivity, primarily effecting 1,2-reduction of the carbonyl group to furnish allylic alcohols, while leaving the carbon-carbon double bond intact.[1][2] This selective transformation is a cornerstone in the synthesis of complex molecules, including numerous natural products and active pharmaceutical ingredients (APIs).
These application notes provide a comprehensive overview of the low-temperature reduction of α,β-unsaturated ketones using this compound-H, including detailed protocols, a summary of reaction outcomes, and an exploration of the factors governing selectivity.
Chemoselectivity and Reaction Mechanism
At low temperatures, typically -78 °C, the reduction of α,β-unsaturated ketones with this compound-H overwhelmingly favors 1,2-addition of the hydride to the carbonyl carbon.[1] This chemoselectivity is attributed to the electrophilic nature of the aluminum center in this compound-H, which coordinates to the carbonyl oxygen, thereby activating the carbonyl group for hydride attack.[3] The bulky isobutyl groups on the aluminum atom also play a crucial role in directing the hydride to the sterically more accessible carbonyl carbon over the β-carbon of the alkene.
The generally accepted mechanism involves the following key steps:
-
Coordination: The Lewis acidic aluminum center of this compound-H coordinates to the lone pair of electrons on the carbonyl oxygen of the α,β-unsaturated ketone.
-
Hydride Transfer: An intramolecular transfer of the hydride ion from the aluminum to the electrophilic carbonyl carbon occurs, forming a tetrahedral aluminum alkoxide intermediate.
-
Work-up: The reaction is quenched with a proton source (e.g., water, methanol, or dilute acid) to hydrolyze the aluminum alkoxide, yielding the desired allylic alcohol.
At low temperatures, the tetrahedral intermediate is stable and does not readily undergo further reactions.[3] This stability is key to preventing over-reduction to the corresponding alkane.
Stereoselectivity
The stereochemical outcome of the this compound-H reduction of α,β-unsaturated ketones is highly dependent on the substrate's steric environment. The hydride is generally delivered to the less hindered face of the carbonyl group, leading to a predictable diastereoselectivity in the resulting allylic alcohol.[1] This principle is of significant importance in asymmetric synthesis, where controlling the stereochemistry of newly formed chiral centers is paramount.
For instance, in the synthesis of prostaglandins, the stereoselective reduction of a cyclopentenone intermediate is a critical step. The desired stereoisomer is often obtained by carefully selecting the reducing agent and reaction conditions to control the direction of hydride attack.
Furthermore, the use of chiral auxiliaries on the α,β-unsaturated ketone can induce high levels of stereocontrol. For example, the presence of a chiral sulfoxide moiety in conjunction with a chelating agent like lanthanum(III) chloride can direct the this compound-H reduction to afford chiral allylic alcohols with excellent stereoselectivities (up to 100% diastereomeric excess).[4]
Applications in Drug Development
The low-temperature reduction of α,β-unsaturated ketones with this compound-H is a valuable transformation in the synthesis of pharmaceuticals and complex bioactive molecules. One of the most prominent examples is in the synthesis of prostaglandins and their analogues.[5] Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes and are the basis for numerous drugs used to treat conditions such as glaucoma, inflammation, and cardiovascular disease.
In the synthesis of prostaglandins like latanoprost, a key step often involves the reduction of a lactone (a cyclic ester) to a lactol (a hemiacetal) using this compound-H at low temperatures.[5] While not a direct reduction of an enone, this highlights the reagent's critical role in constructing the core of these drug molecules. The synthesis of prostaglandins also features α,β-unsaturated ketone intermediates, and their stereocontrolled reduction to the corresponding allylic alcohols is a crucial transformation.
Quantitative Data
The following table summarizes representative examples of the low-temperature reduction of α,β-unsaturated ketones and related compounds with this compound-H, highlighting the yields and stereoselectivities achieved.
| Substrate | Conditions | Product | Yield (%) | Stereoselectivity (de/ee) | Reference |
| (Z)-β-sulfinyl enone | This compound-H, LaCl₃, THF, -78 °C | (Z)-β-sulfinyl allylic alcohol | High | up to 100% de | [4] |
| Prostaglandin enone intermediate | This compound-H, Toluene, -60 °C | Prostaglandin F2α precursor | >90 | Not specified | |
| Cyclohexenone | This compound-H (1.1 equiv), Toluene, -78 °C, 1 h | Cyclohex-2-en-1-ol | ~95 | Not applicable | |
| Chalcone | This compound-H (1.2 equiv), THF, -78 °C to 0 °C, 2 h | 1,3-Diphenylprop-2-en-1-ol | ~90 | Not applicable | |
| Carvone | This compound-H (1.1 equiv), Hexane, -78 °C, 1.5 h | Carveol | High | High diastereoselectivity |
Experimental Protocols
General Protocol for the Low-Temperature Reduction of an α,β-Unsaturated Ketone with this compound-H
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF))
-
This compound-H solution (e.g., 1.0 M in hexanes or toluene) (1.1 - 1.5 equiv)
-
Methanol
-
Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute HCl
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or DCM for extraction
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 equiv).
-
Dissolve the ketone in a minimal amount of anhydrous solvent (e.g., toluene or DCM).
-
Cool the solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.
-
Slowly add the this compound-H solution (1.1 - 1.5 equiv) dropwise via syringe to the cooled solution of the ketone over a period of 15-30 minutes. It is crucial to maintain the temperature at or below -78 °C to prevent over-reduction and side reactions.[6]
-
Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume the excess this compound-H.
-
Allow the reaction mixture to warm to room temperature.
-
Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, the reaction can be quenched by the careful addition of water followed by dilute aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.
Visualizations
Caption: Reaction mechanism of this compound-H reduction.
Caption: General experimental workflow.
Caption: Factors influencing selectivity.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. Stereochemically controlled asymmetric 1,2-reduction of enones mediated by a chiral sulfoxide moiety and a lanthanum(III) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Diisobutylaluminum Hydride (DIBAL-H) in the scalable synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The document focuses on the reduction of esters and nitriles, highlighting key process parameters, scalability challenges, and safety considerations.
Introduction to DIBAL-H Reduction in Pharmaceutical Synthesis
Diisobutylaluminum Hydride (DIBAL-H) is a powerful and versatile reducing agent widely employed in organic synthesis.[1][2] Its ability to selectively reduce esters and nitriles to aldehydes at low temperatures makes it a valuable tool in the synthesis of complex pharmaceutical molecules.[1][3][4] Unlike more reactive hydrides like lithium aluminum hydride (LiAlH₄), DIBAL-H can be used to achieve partial reduction, preventing the over-reduction to alcohols, a crucial aspect for many synthetic routes.[1][3][4]
The scalability of DIBAL-H reductions, however, presents significant challenges due to the reaction's high exothermicity and the pyrophoric nature of the reagent. Careful control of reaction temperature and stoichiometry is critical to ensure both safety and selectivity.[5] This has led to the development of advanced manufacturing techniques, such as continuous flow chemistry, to address these challenges on an industrial scale.
Key Applications of DIBAL-H Reduction in Pharmaceutical Manufacturing
DIBAL-H has been instrumental in the synthesis of a variety of pharmaceuticals. Below are a few key examples demonstrating its application in the reduction of different functional groups on a large scale.
Nitrile to Aldehyde: Synthesis of a JAK Inhibitor Intermediate
A crucial step in the manufacturing of the Janus kinase (JAK) inhibitor ASP3627 involves the reduction of a nitrile intermediate to its corresponding aldehyde. This transformation was successfully scaled to a 69 kg batch size, utilizing 300 kg of DIBAL-H.[6]
Lactone to Lactol: Synthesis of Prostaglandin Intermediates
The Corey lactone is a key intermediate in the synthesis of various prostaglandins. Its reduction to the corresponding lactol is a critical transformation often achieved using DIBAL-H. This reaction is typically performed at very low temperatures (-78 °C) to ensure high selectivity.[1][6] While specific industrial-scale yields can vary, laboratory-scale reductions of similar lactones have been reported with yields around 90%.[6]
Ester to Aldehyde: General Application in API Synthesis
The partial reduction of esters to aldehydes is a common transformation in the synthesis of various APIs. The reaction is highly temperature-dependent, with -78°C being the optimal temperature to prevent over-reduction to the alcohol.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative data for the scalable DIBAL-H reductions discussed.
| Pharmaceutical/Intermediate | Functional Group Reduced | Scale | DIBAL-H Quantity | Temperature | Reported Yield | Reference |
| JAK Inhibitor ASP3627 Intermediate | Nitrile | 69 kg (product) | 300 kg (17% in toluene) | Not specified | Excellent overall yield | [5][6] |
| Prostaglandin Intermediate (Corey Lactone) | Lactone | Multi-gram to kg | Not specified | -78 °C to -60 °C | ~90% (lab scale) | [6][7] |
| General Ester Reduction | Ester | Lab to Pilot | Stoichiometric | -78 °C | Substrate dependent | [1][6] |
Experimental Protocols
General Protocol for DIBAL-H Reduction of an Ester to an Aldehyde (Batch Process)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester substrate
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)
-
DIBAL-H solution (e.g., 1 M in toluene or hexane)
-
Methanol (for quenching)
-
Aqueous Rochelle's salt solution (Potassium sodium tartrate) or dilute acid (e.g., 1N HCl) for work-up
-
Anhydrous sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the ester (1 equivalent) in the anhydrous solvent in a reaction vessel equipped with a stirrer, thermometer, and an addition funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature to prevent over-reduction.[1][6]
-
Slowly add the DIBAL-H solution (1.0-1.2 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the required time (typically 1-3 hours), monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous work-up by adding Rochelle's salt solution and stirring until two clear layers are formed. Alternatively, a carefully controlled quench with water followed by dilute acid can be used.
-
Separate the organic layer and extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product as required (e.g., by column chromatography or crystallization).
Conceptual Protocol for Scalable Nitrile Reduction in a Continuous Flow Reactor
Continuous flow chemistry offers significant advantages for controlling highly exothermic DIBAL-H reductions.
System Setup:
-
Two pump systems for delivering the nitrile solution and DIBAL-H solution.
-
A microreactor or flow reactor with efficient mixing capabilities.
-
A cooling system to maintain the desired reaction temperature.
-
A back-pressure regulator to control the pressure within the reactor.
-
A collection vessel containing a quenching agent.
Procedure:
-
Prepare a solution of the nitrile substrate in a suitable anhydrous solvent.
-
Prepare a solution of DIBAL-H of a specific concentration.
-
Set the desired temperature for the flow reactor (this can often be higher than in batch due to superior heat transfer).
-
Pump the nitrile and DIBAL-H solutions at specific flow rates to achieve the desired stoichiometry and residence time within the reactor.
-
The reaction mixture flows through the reactor where the reduction occurs.
-
The exiting stream is directly quenched in the collection vessel containing a suitable quenching agent (e.g., methanol).
-
The quenched mixture is then processed using a standard work-up procedure as described in the batch protocol.
Visualizations
Signaling Pathway: DIBAL-H Reduction of an Ester to an Aldehyde
Caption: Mechanism of Ester Reduction by DIBAL-H.
Experimental Workflow: Scalable Batch DIBAL-H Reduction
References
- 1. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
Application Notes and Protocols for Quenching Diisobutylaluminum Hydride (DIBA-H) Reactions
Introduction
Diisobutylaluminum hydride (DIBA-H) is a powerful and versatile reducing agent in organic synthesis, widely employed for the partial reduction of esters and nitriles to aldehydes, and lactones to lactols.[1][2][3][4][5] The successful isolation of the desired product hinges on the careful and appropriate quenching of the reaction and the subsequent work-up to remove aluminum byproducts. Improper quenching can lead to the formation of gelatinous aluminum salts that complicate product isolation and reduce yields.[6] These application notes provide detailed protocols for common and effective work-up procedures for this compound-H reactions, intended for researchers, scientists, and professionals in drug development.
Safety Precautions
This compound-H is a pyrophoric reagent that reacts violently with air and water.[2][7] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.[2][6] Reactions are typically conducted at low temperatures (-78 °C) to control reactivity and prevent over-reduction.[1][4] The quenching process itself can be exothermic, so it is crucial to add the quenching agent slowly to a cooled reaction mixture.[8]
Experimental Protocols
Several methods are commonly used to quench this compound-H reactions. The choice of method often depends on the substrate, the scale of the reaction, and the solubility of the product.
Protocol 1: Methanol and Rochelle's Salt Work-up
This is a widely used and generally reliable method that avoids the formation of persistent emulsions.[9]
-
Reaction Quenching:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add methanol (1-2 equivalents per equivalent of this compound-H) dropwise to quench the excess this compound-H.[1][2][6] A syringe pump can be used for controlled addition on larger scales.[10]
-
Allow the mixture to stir for 15-30 minutes at -78 °C.
-
-
Work-up:
-
In a separate flask, prepare a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[10]
-
Slowly transfer the quenched reaction mixture to the vigorously stirred Rochelle's salt solution at room temperature.[10] The ratio of the Rochelle's salt solution to the reaction volume can vary, but a 1:1 ratio is a good starting point.
-
Continue vigorous stirring until two clear layers form. This may take several hours.[9]
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Protocol 2: Fieser Work-up (Water and Base)
The Fieser method is a classic procedure for working up aluminum hydride reductions and is effective for this compound-H as well.[11][12]
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture to 0 °C (ice/water bath).
-
For every 'x' mmol of this compound-H used, slowly and sequentially add the following:
-
A granular precipitate should form.
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes.
-
Add a drying agent like anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is removed.[11]
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 3: Acidic Work-up
This method is suitable for products that are not sensitive to acid.[6] It is often effective at preventing the formation of gelatinous aluminum hydroxides.
-
Reaction Quenching:
-
Cool the reaction mixture to -78 °C.
-
Slowly add a protic solvent like methanol to quench excess this compound-H.
-
-
Work-up:
-
Transfer the quenched reaction mixture to a cooled (0 °C) solution of dilute acid, such as 1 M HCl or 10% H₂SO₄.[2][6]
-
Stir the mixture vigorously.
-
Separate the organic layer.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Data Presentation
| Parameter | Protocol 1: Rochelle's Salt | Protocol 2: Fieser Work-up | Protocol 3: Acidic Work-up | Notes |
| Initial Quenching Agent | Methanol | Water | Methanol | Added slowly at low temperature. |
| Work-up Reagents | Saturated aq. Rochelle's salt | Water, 15% aq. NaOH | Dilute aq. acid (e.g., 1M HCl) | The choice depends on product stability. |
| Typical Reaction Temp. | -78 °C | -78 °C to 0 °C | -78 °C | Low temperature is crucial to prevent over-reduction.[1][4] |
| This compound-H Equivalents | 1.0 - 1.5 (for ester to aldehyde) | 1.0 - 1.5 | 1.0 - 1.5 | Stoichiometry is key for partial reduction. |
| Advantages | Avoids emulsions, clean phase separation.[9] | Forms granular, filterable salts. | Effective for acid-stable products.[6] | |
| Disadvantages | Can require long stirring times for phase separation. | Requires careful, sequential addition. | Not suitable for acid-sensitive products. |
Visualizations
Caption: General workflow for a this compound-H reaction and subsequent work-up.
Caption: Decision tree for selecting an appropriate this compound-H quenching method.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of Diisobutylaluminium Hydride (DIBAL-H) in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diisobutylaluminium Hydride (DIBAL-H) in the synthesis of fine chemicals. DIBAL-H is a powerful and versatile reducing agent with significant applications in the pharmaceutical and chemical industries.[1][2] Its utility lies in its ability to selectively reduce esters, nitriles, and other functional groups to aldehydes, a crucial transformation in the synthesis of complex molecules.[3] This document outlines the key applications, experimental protocols, and mechanistic insights related to DIBAL-H reductions.
Introduction to DIBAL-H
Diisobutylaluminium hydride is a bulky and electrophilic reducing agent.[4] Its chemical formula is (i-Bu₂AlH)₂, existing as a dimer. The steric hindrance provided by the two isobutyl groups is key to its ability to selectively perform partial reductions, preventing the over-reduction often observed with less hindered reagents like lithium aluminum hydride (LiAlH₄).[5] DIBAL-H is typically supplied as a solution in an organic solvent such as toluene, hexane, or tetrahydrofuran (THF).
Key Features of DIBAL-H:
-
Selective Reductions: Most notably used for the partial reduction of esters and nitriles to aldehydes.[3][6]
-
Temperature Sensitivity: The outcome of DIBAL-H reductions is highly dependent on the reaction temperature, with low temperatures (typically -78 °C) favoring the formation of aldehydes.[7]
-
Chemoselectivity: DIBAL-H can selectively reduce certain functional groups in the presence of others, a valuable tool in the synthesis of multifunctional molecules.
Core Applications in Fine Chemical Synthesis
Reduction of Esters to Aldehydes
The partial reduction of esters to aldehydes is one of the most important applications of DIBAL-H.[3][7] This transformation is a key step in the synthesis of many pharmaceuticals and natural products. The reaction proceeds via a stable tetrahedral intermediate at low temperatures, which upon workup, yields the aldehyde.[7]
General Reaction Scheme:
Diagram 1: General scheme for the reduction of an ester to an aldehyde using DIBAL-H.
-
A solution of ethyl benzoate (1.0 eq) in anhydrous toluene (5 mL per mmol of ester) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of DIBAL-H (1.1 to 1.5 eq, typically 1.0 M in toluene or hexane) is added dropwise to the stirred ester solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.
-
The reaction is then allowed to warm to room temperature and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added. The mixture is stirred vigorously until two clear layers are observed.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.
-
The product can be further purified by column chromatography or distillation.
Workflow for Ester Reduction:
Diagram 2: Experimental workflow for the DIBAL-H reduction of an ester to an aldehyde.
| Ester Substrate | Product | DIBAL-H (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl-(S)-2-(tert- butyldimethylsilyloxy)propanoate | (S)-2-(tert-Butyldimethylsilyloxy)propanal | 1.05 | Diethyl ether | -78 | 1.5 | 61 |
| Ethyl-(S)-2- trityloxypropionate | (S)-2-(Trityloxy)propanal | 1.05 | Diethyl ether | -78 | 1.5 | 82 |
| Ethyl (S)-2- benzyloxypropionate | (S)-2-(Benzyloxy)propanal | 1.05 | Diethyl ether | -78 | 1.5 | Quantitative |
(Data sourced from supplementary material of a research article)[8]
Reduction of Nitriles to Aldehydes
The reduction of nitriles to aldehydes using DIBAL-H is another highly valuable transformation in organic synthesis.[6][9] The reaction proceeds through an imine intermediate which is hydrolyzed upon aqueous workup to afford the aldehyde.[10] This method provides a viable alternative to other synthetic routes to aldehydes.
General Reaction Scheme:
Diagram 3: General scheme for the reduction of a nitrile to an aldehyde using DIBAL-H.
-
In a flame-dried, three-necked flask under an inert atmosphere, a solution of benzonitrile (1.0 eq) in anhydrous toluene (5 mL per mmol of nitrile) is prepared.
-
The solution is cooled to -78 °C.
-
A solution of DIBAL-H (1.2 to 1.5 eq, typically 1.0 M in toluene or hexane) is added dropwise to the stirred nitrile solution while maintaining the low temperature.
-
The reaction is stirred at -78 °C for 2-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is then warmed to room temperature and hydrolyzed by the addition of an aqueous acid solution (e.g., 1 M HCl or 10% H₂SO₄).
-
The mixture is stirred until the intermediate imine is fully hydrolyzed.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated as described in the ester reduction protocol.
-
Purification is achieved through column chromatography or distillation.
Diagram 4: Simplified mechanism of DIBAL-H reduction of a nitrile to an aldehyde.
Chemoselective Reductions
A significant advantage of DIBAL-H is its ability to perform chemoselective reductions in molecules with multiple functional groups. For instance, it has been demonstrated that tertiary amides can be selectively reduced to aldehydes in the presence of esters, a transformation that is challenging with many other reducing agents.[11][12]
| Amide Substrate | Ester Moiety Present | Product Aldehyde | DIBAL-H (eq.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| N,N-dimethylbenzamide | Methyl benzoate | Benzaldehyde | 1.1 | THF | -78 | 30 | 94 |
| N,N-dimethyl-4-methoxybenzamide | Methyl 4-methoxybenzoate | 4-Methoxybenzaldehyde | 1.1 | THF | -78 | 30 | 96 |
| N,N-dimethyl-4-chlorobenzamide | Methyl 4-chlorobenzoate | 4-Chlorobenzaldehyde | 1.1 | THF | -78 | 30 | 95 |
| N,N-dimethyl-2-naphthamide | Methyl 2-naphthoate | 2-Naphthaldehyde | 1.1 | THF | -78 | 30 | 93 |
(Data sourced from a study on chemoselective reductions)[13]
Applications in Pharmaceutical Synthesis
DIBAL-H is a key reagent in the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates.[1][2] Its ability to introduce an aldehyde functionality with high selectivity is crucial for building complex molecular architectures.
Case Study: Atorvastatin Intermediate Synthesis
While specific industrial protocols are often proprietary, the synthesis of key intermediates for the cholesterol-lowering drug Atorvastatin can involve a DIBAL-H reduction step. For example, a nitrile-containing precursor can be reduced to the corresponding aldehyde, which then participates in subsequent carbon-carbon bond-forming reactions to construct the complex side chain of the molecule.[14][15][16][17]
Case Study: Artemisinin Synthesis
In some synthetic routes towards the antimalarial drug Artemisinin, DIBAL-H has been employed for the reduction of a lactone to a lactol (a cyclic hemiacetal). This transformation is a critical step in the elaboration of the complex polycyclic core of the natural product.
Safety and Handling
DIBAL-H is a pyrophoric reagent that reacts violently with water and air. It should be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere. All glassware must be thoroughly dried before use. Personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, is mandatory. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. dibal h reaction - HPMC manufacturer [hpmcmanufacturer.com]
- 2. dibal h reduction - HPMC manufacturer [hpmcmanufacturer.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. tuodaindus.com [tuodaindus.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06279D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. atlantis-press.com [atlantis-press.com]
- 16. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Atorvastatin intermediates and method for producing the same | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
How to prevent over-reduction in DIBA-H reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent over-reduction in Diisobutylaluminium Hydride (DIBAL-H) reactions, ensuring the selective conversion of esters and other functional groups to aldehydes.
Troubleshooting Guide: Over-Reduction of Aldehydes
Over-reduction to the corresponding alcohol is a common side reaction in DIBAL-H reductions of esters. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: My DIBAL-H reaction is producing a significant amount of alcohol instead of the desired aldehyde.
Possible Causes and Solutions:
| Factor | Troubleshooting Steps | Rationale |
| Reaction Temperature | • Ensure the reaction temperature is maintained at or below -78 °C (dry ice/acetone bath) throughout the addition of DIBAL-H and for the duration of the reaction.[1][2][3] • Use a properly insulated reaction vessel and a reliable temperature probe. | At low temperatures, the tetrahedral intermediate formed after the initial hydride attack is stable.[4][5] This stability prevents the elimination of the alkoxy group and subsequent second hydride addition that leads to the alcohol.[4][6] |
| Stoichiometry of DIBAL-H | • Use precisely one equivalent of DIBAL-H.[2][5] • Accurately determine the concentration of the DIBAL-H solution before use, as it can degrade over time. | Using more than one equivalent of DIBAL-H will result in the reduction of the newly formed aldehyde to the alcohol, as aldehydes are more reactive than esters.[7] |
| Rate of Addition | • Add the DIBAL-H solution dropwise to the solution of the ester.[1] • Slow addition helps to maintain a low localized concentration of the reducing agent and better control the reaction temperature. | Rapid addition can lead to localized warming of the reaction mixture, promoting the breakdown of the tetrahedral intermediate and subsequent over-reduction. |
| Solvent Choice | • Consider using dichloromethane (DCM) or toluene as the solvent.[1][6] | Non-coordinating solvents like DCM can help to stabilize the intermediate and are often effective in stopping the reaction at the aldehyde stage.[6] In contrast, coordinating solvents like THF can sometimes promote over-reduction.[6] |
| Work-up Procedure | • Quench the reaction at low temperature by slowly adding a proton source like methanol, followed by an aqueous workup (e.g., Rochelle's salt or dilute acid).[1][8] | A carefully controlled quench at low temperature protonates the intermediate, leading to the formation of a hemiacetal which then collapses to the aldehyde.[4][6] This prevents any remaining DIBAL-H from reacting further as the temperature is raised. |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in DIBAL-H reductions of esters to aldehydes?
A1: Temperature control is paramount because the selectivity of the DIBAL-H reduction of an ester to an aldehyde is highly dependent on the stability of the tetrahedral intermediate formed upon the initial hydride attack.[3][4] At low temperatures, typically -78 °C, this intermediate is stable.[5] If the temperature rises, the intermediate can collapse, eliminating the alkoxy group to form the aldehyde, which is then rapidly reduced by any excess DIBAL-H to the corresponding alcohol.[6][7]
Q2: How can I be sure of the concentration of my DIBAL-H solution?
A2: The concentration of commercially available DIBAL-H solutions can vary and may decrease over time due to improper handling or storage. It is best practice to titrate the DIBAL-H solution before use to determine its exact molarity. This will allow for the precise addition of one equivalent to your reaction.
Q3: Can I use DIBAL-H to reduce other functional groups to aldehydes?
A3: Yes, DIBAL-H is a versatile reducing agent. It is commonly used for the reduction of nitriles to aldehydes (after hydrolysis of the intermediate imine).[2][4] It can also reduce lactones to lactols (cyclic hemiacetals), which are in equilibrium with the corresponding hydroxy aldehyde.[6][9]
Q4: What is the mechanism that allows DIBAL-H to selectively reduce an ester to an aldehyde?
A4: The mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This activates the carbonyl group for nucleophilic attack by the hydride ion, forming a stable tetrahedral intermediate.[4] At low temperatures, this intermediate is stable and does not break down.[5] During the work-up, the addition of a proton source leads to the formation of a hemiacetal, which then collapses to the desired aldehyde.[6]
Q5: What are some common work-up procedures for DIBAL-H reactions?
A5: A common and effective work-up procedure involves quenching the reaction at low temperature by the slow, dropwise addition of methanol to consume any excess DIBAL-H.[8] This is typically followed by the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring to break up the aluminum salts and facilitate extraction.[1] Alternatively, a dilute acid quench can be used, but care must be taken with acid-sensitive functional groups.
Experimental Protocol: General Procedure for the Reduction of an Ester to an Aldehyde using DIBAL-H
This protocol provides a general guideline for preventing over-reduction. Optimal conditions may vary depending on the specific substrate.
Materials:
-
Ester
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
DIBAL-H solution (in a suitable solvent like hexanes or toluene)
-
Methanol
-
Aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere, dissolve the ester (1 equivalent) in the chosen anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a temperature probe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly, add the DIBAL-H solution (1 equivalent) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.[1]
-
Stir the reaction mixture at -78 °C for the required time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Add the aqueous Rochelle's salt solution and stir vigorously until two clear layers are observed.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Reaction pathway for DIBAL-H reduction of an ester.
Caption: Troubleshooting workflow for over-reduction in DIBAL-H reactions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. acl.digimat.in [acl.digimat.in]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
Troubleshooting low yields in the DIBA-H reduction of amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Diisobutylaluminum Hydride (DIBA-H) reduction of amides to aldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction is complete by TLC, but my isolated yield is low. What are the common causes?
Low isolated yields despite complete consumption of the starting material often point to issues during the reaction work-up or product instability.
-
Sub-optimal Quenching: Rapid or uncontrolled quenching of the reaction can lead to the formation of fine, gelatinous aluminum salts that are difficult to filter and can trap the product, significantly reducing the isolated yield.[1]
-
Product Volatility: Aldehydes can be volatile, and significant loss can occur during solvent removal under reduced pressure.
-
Product Instability: The desired aldehyde may be unstable to the purification conditions (e.g., silica gel chromatography).
-
Emulsion Formation during Extraction: The formation of a stable emulsion between the organic and aqueous layers during work-up can lead to poor separation and loss of product.[2]
Troubleshooting Steps:
-
Quenching: Quench the reaction at low temperature (e.g., -78°C) by the slow, dropwise addition of methanol before warming the mixture and adding an aqueous solution.
-
Work-up: Employ a work-up procedure known to effectively manage aluminum salts. The use of Rochelle's salt (potassium sodium tartrate) is highly recommended as it chelates the aluminum salts, keeping them in the aqueous layer and preventing the formation of a gelatinous precipitate.[3][4] Alternatively, a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can be effective.[5]
-
Product Isolation: If the product is volatile, minimize the time it is under high vacuum. Consider extraction into a higher-boiling solvent before concentration. If the product is sensitive to silica gel, consider alternative purification methods like distillation or crystallization.
-
Breaking Emulsions: To break up emulsions, you can try adding brine (saturated NaCl solution), filtering the entire mixture through a pad of Celite, or carefully adding small amounts of acid or base to alter the pH.[6][7]
2. My TLC shows multiple spots. How do I identify them and what do they indicate?
Multiple spots on a TLC plate can indicate an incomplete reaction, the formation of side products, or decomposition.
-
Spot at the baseline: This could be the starting amide, indicating an incomplete reaction.
-
Product Spot: The desired aldehyde.
-
Spot with higher Rf than the aldehyde: This is unlikely in this reaction.
-
Spot with lower Rf than the aldehyde: This is often the corresponding alcohol, a common over-reduction byproduct.
-
A smear or multiple spots: This could indicate product decomposition on the TLC plate (if it's silica) or a complex mixture of products.
Troubleshooting Steps:
-
Incomplete Reaction: If the starting material is still present, consider extending the reaction time, increasing the equivalents of this compound-H, or checking the quality of the this compound-H reagent.
-
Over-reduction to Alcohol: This is a very common side product. To minimize its formation, ensure the reaction is carried out at a very low temperature (-78°C is standard).[3] Add the this compound-H solution slowly and dropwise to avoid localized warming. Do not let the reaction warm up before quenching.
-
Amine Formation: In some cases, particularly with primary and secondary amides, reduction to the amine can occur. This is often favored at higher temperatures.
3. I am seeing a thick, gelatinous precipitate during my work-up that is very difficult to filter. How can I resolve this?
This is a very common issue caused by the precipitation of aluminum salts.
Recommended Solution: Rochelle's Salt Work-up
A saturated aqueous solution of Rochelle's salt is highly effective at chelating aluminum salts and preventing the formation of a gel.
Protocol:
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After quenching the reaction with methanol at low temperature, pour the reaction mixture into a vigorously stirring, saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to stir at room temperature. The cloudy mixture should become clear or a fine white precipitate that is easily filtered will form. This can take anywhere from 30 minutes to several hours.
-
Once the layers have clearly separated, you can proceed with a standard aqueous extraction.
Alternative Solutions:
-
Fieser Work-up: This involves the sequential, slow addition of water, 15% NaOH (aq), and then more water to the reaction mixture at 0°C. This procedure is designed to produce granular aluminum salts that are easier to filter.[5]
-
Acidic Work-up: Adding a dilute acid (e.g., 1M HCl) can dissolve the aluminum salts by forming soluble aluminum chloride species.[1] Caution: This method should only be used if your product is stable to acidic conditions.
4. My this compound-H reduction of a primary or secondary amide is giving very low yields. What are the specific challenges with these substrates?
Primary and secondary amides are generally more challenging to reduce to aldehydes with this compound-H than tertiary amides.
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Over-reduction: The initial aldehyde product is often more reactive than the starting amide, leading to rapid over-reduction to the corresponding amine.
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Deprotonation: The N-H protons of primary and secondary amides are acidic and can react with this compound-H, consuming the reagent.
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Low Reactivity: Some primary and secondary amides can be unreactive towards this compound-H under standard conditions.
Troubleshooting Strategies:
-
Activation of the Amide: Converting the primary or secondary amide to an activated derivative, such as an N-Boc or N-tosyl amide, can improve the yield of the aldehyde.[1]
-
Strict Temperature Control: Maintaining a very low temperature (-78°C or lower) is crucial to prevent over-reduction.
-
Careful Stoichiometry: Use a minimal excess of this compound-H to avoid over-reduction. Titration of the this compound-H solution to determine its exact molarity is recommended for sensitive substrates.
Data Presentation
Table 1: Effect of Reaction Conditions on the this compound-H Reduction of a Tertiary Amide
| Entry | Equivalents of this compound-H | Temperature (°C) | Reaction Time (min) | Solvent | Yield of Aldehyde (%) |
| 1 | 1.1 | -78 | 30 | THF | 95 |
| 2 | 1.5 | -78 | 30 | THF | 96 |
| 3 | 1.1 | -40 | 30 | THF | 75 (with 20% alcohol) |
| 4 | 1.1 | 0 | 30 | THF | 45 (with 50% alcohol) |
| 5 | 1.1 | -78 | 120 | THF | 94 |
| 6 | 1.1 | -78 | 30 | Toluene | 88 |
| 7 | 1.1 | -78 | 30 | CH₂Cl₂ | 85 |
Data is representative and compiled from typical results in the literature.
Table 2: Comparison of this compound-H Reduction on Different Amide Substrates
| Entry | Amide Type | Substrate | Equivalents of this compound-H | Temperature (°C) | Yield of Aldehyde (%) |
| 1 | Tertiary (Weinreb) | N-methoxy-N-methylbenzamide | 1.2 | -78 | >95 |
| 2 | Tertiary | N,N-dimethylbenzamide | 1.2 | -78 | 92 |
| 3 | Lactam | N-benzyl-2-pyrrolidinone | 1.1 | -78 | 85 (as lactol) |
| 4 | Secondary (activated) | N-Boc-benzamide | 1.5 | -78 | 88 |
| 5 | Primary (activated) | N-tosyl-benzamide | 1.5 | -78 | 82 |
| 6 | Secondary (unactivated) | N-phenylbenzamide | 1.5 | -78 | Low (mixture of products) |
| 7 | Primary (unactivated) | Benzamide | 1.5 | -78 | Very low (mostly starting material) |
Data is representative and compiled from typical results in the literature.
Experimental Protocols
General Protocol for the this compound-H Reduction of a Tertiary Amide to an Aldehyde
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Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the tertiary amide (1.0 eq) and anhydrous solvent (e.g., THF, toluene, or CH₂Cl₂) under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to -78°C using a dry ice/acetone bath.
-
Addition of this compound-H: A solution of this compound-H (1.1-1.5 eq) in a hydrocarbon solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: The reaction is stirred at -78°C for 30-60 minutes after the addition is complete. The progress of the reaction can be monitored by TLC.
-
Quenching: While still at -78°C, the reaction is quenched by the slow, dropwise addition of methanol (e.g., 1 mL per mmol of this compound-H).
-
Work-up (Rochelle's Salt): The cold reaction mixture is poured into a vigorously stirring saturated aqueous solution of Rochelle's salt. The mixture is stirred at room temperature until two clear layers form.
-
Extraction: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
-
Purification: The crude product is purified by flash column chromatography on silica gel, distillation, or crystallization as appropriate.
Mandatory Visualization
References
Technical Support Center: Optimizing DIBA-H Reductions
Welcome to the technical support center for optimizing reaction conditions for Diisobutylaluminum Hydride (DIBA-H) reductions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My this compound-H reduction of an ester is yielding the corresponding alcohol instead of the desired aldehyde. What is the most likely cause?
A1: Over-reduction of esters to primary alcohols is a common issue and is almost always related to temperature control.[1][2] To obtain the aldehyde, the reaction must be kept at a low temperature, typically -78 °C (the temperature of a dry ice/acetone bath), throughout the addition of this compound-H and for a period thereafter.[1][2][3][4][5][6] At higher temperatures, the initially formed tetrahedral intermediate is unstable and collapses to the aldehyde, which is then further reduced by excess this compound-H to the alcohol.[2][3]
Troubleshooting Steps:
-
Ensure your reaction flask is sufficiently submerged in a well-maintained dry ice/acetone bath.
-
Add the this compound-H solution dropwise to control the internal reaction temperature and prevent exothermic spikes.[4]
-
Consider using a thermocouple to monitor the internal temperature of the reaction.
Q2: I am observing incomplete conversion of my starting material. What are some potential reasons for this?
A2: Incomplete conversion can stem from several factors:
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Reagent Purity/Activity: this compound-H is sensitive to air and moisture and can degrade over time.[3][7] Use a fresh bottle or a recently titrated solution for best results.
-
Stoichiometry: For the reduction of an ester to an aldehyde, typically 1.0 to 1.2 equivalents of this compound-H are used.[1][3] Insufficient reagent will lead to incomplete conversion. Conversely, a large excess can promote over-reduction.
-
Reaction Time: While the addition of this compound-H is usually performed over a short period, the reaction may need to stir at low temperature for a period of time to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
-
Lewis Basic Sites on Substrate: If your substrate has multiple Lewis basic sites (e.g., multiple carbonyls, nitriles, or other heteroatoms), it may consume more than the calculated amount of this compound-H, which is a Lewis acid.[8] In such cases, increasing the equivalents of this compound-H may be necessary.
Q3: My nitrile reduction is producing a primary amine instead of an aldehyde. How can I prevent this?
A3: Similar to ester reductions, the reduction of nitriles can proceed to the primary amine if not properly controlled.[1]
-
Stoichiometry: Use of approximately one equivalent of this compound-H is crucial for stopping the reaction at the aldehyde stage after hydrolysis of the intermediate imine.[3][9] Using two or more equivalents will lead to the formation of the primary amine.[3]
-
Temperature: Low temperature (-78 °C) is essential to stabilize the intermediate aluminum-imine complex and prevent further reduction.[3][9]
Q4: The workup of my this compound-H reaction is problematic, resulting in emulsions or difficult-to-filter solids. What are some recommended workup procedures?
A4: The workup for this compound-H reductions is critical for isolating the product and removing aluminum salts.
-
Rochelle's Salt Quench: A common and effective method is to quench the reaction at low temperature with methanol, followed by the addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).[4] This mixture is stirred vigorously at room temperature until two clear layers form. The tartrate chelates the aluminum salts, facilitating their removal in the aqueous layer.
-
Fieser Workup (Water and Base): A sequential addition of water, followed by a 10-15% sodium hydroxide solution, and then more water can be effective. The exact volumes are critical and are often calculated based on the amount of this compound-H used.
-
Acidic Workup: Quenching with a dilute acid (e.g., 1M HCl) can also be used, but may not be suitable for acid-sensitive functional groups.[3]
Q5: Can this compound-H be used to reduce other functional groups? What is its general selectivity?
A5: Yes, this compound-H is a versatile reducing agent, but its reactivity is highly dependent on the reaction conditions.[10]
-
At low temperatures, it is highly selective for the partial reduction of esters and nitriles to aldehydes.[3]
-
It will also reduce aldehydes and ketones to their corresponding alcohols.[1] Therefore, it is not possible to selectively reduce an ester in the presence of a ketone or aldehyde.
-
Carboxylic acids can be reduced to aldehydes, but this typically requires two equivalents of this compound-H.[3]
-
Amides are generally reduced to amines.[1]
-
α,β-unsaturated esters and ketones are often reduced to the corresponding allylic alcohols.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful this compound-H reductions.
Table 1: General Reaction Conditions for Ester to Aldehyde Reduction
| Parameter | Recommended Value | Notes |
| Temperature | -78 °C | Critical for preventing over-reduction to the alcohol.[1][2][4] |
| This compound-H Equivalents | 1.0 - 1.2 | A slight excess is common to ensure full conversion. |
| Solvent | Dichloromethane (DCM), Toluene, THF, Hexane | Must be anhydrous.[3] |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion.[4] |
Table 2: General Reaction Conditions for Nitrile to Aldehyde Reduction
| Parameter | Recommended Value | Notes |
| Temperature | -78 °C | Essential for stopping at the aldehyde stage.[3][9] |
| This compound-H Equivalents | ~1.0 | Using more than 1 equivalent can lead to the primary amine.[3][9] |
| Solvent | Dichloromethane (DCM), Toluene, THF | Must be anhydrous.[3] |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Ester to an Aldehyde
-
Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of the ester (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of this compound-H (1.0-1.2 eq.) in an appropriate solvent (e.g., toluene or hexanes) is added dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.[4]
-
Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
Workup: The cold bath is removed, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously at room temperature until two clear layers are observed.
-
Extraction: The layers are separated, and the aqueous layer is extracted with DCM or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for the Reduction of a Nitrile to an Aldehyde
-
Setup: A flame-dried, round-bottom flask under a nitrogen atmosphere is charged with a solution of the nitrile (1.0 eq.) in anhydrous toluene or DCM.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: this compound-H (1.0 eq. of a 1.0 M solution in hexanes or toluene) is added dropwise while maintaining the internal temperature below -70 °C.[9]
-
Reaction: The mixture is stirred at -78 °C for 1-2 hours. Reaction progress is monitored by TLC.
-
Workup: The reaction is quenched at -78 °C by the slow addition of methanol. The mixture is then warmed to room temperature, and a dilute (e.g., 1M) aqueous HCl solution is added. The mixture is stirred until the aldehyde product is formed via hydrolysis of the imine intermediate.
-
Extraction: The layers are separated, and the aqueous phase is extracted with an appropriate organic solvent.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by column chromatography or distillation.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. adichemistry.com [adichemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. tuodaindus.com [tuodaindus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 10. dibal h reduction - HPMC manufacturer [hpmcmanufacturer.com]
Managing the formation of aluminum byproducts in DIBA-H reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutylaluminum Hydride (DIBA-H) reactions. The focus is on managing the formation of aluminum byproducts, a common challenge that can complicate product isolation and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What are the common aluminum byproducts in this compound-H reactions?
A1: The primary aluminum byproduct is aluminum hydroxide, Al(OH)₃. This is often formed during the aqueous workup of the reaction. Depending on the workup conditions, other aluminum salts can also be formed. A significant issue is that aluminum hydroxide can precipitate as a gelatinous or colloidal suspension, which is notoriously difficult to filter and can trap the desired product, leading to low yields.[1]
Q2: Why is it critical to maintain a low temperature during the this compound-H reduction of an ester to an aldehyde?
A2: Maintaining a low temperature, typically -78°C, is crucial to prevent over-reduction of the aldehyde to the corresponding alcohol.[2][3][4] The tetrahedral intermediate formed after the initial hydride attack is stable at this low temperature.[2][4] If the temperature is allowed to rise before the excess this compound-H is quenched, a second hydride equivalent can reduce the aldehyde as it is formed.[2]
Q3: Can this compound-H reduce other functional groups?
A3: Yes, this compound-H is a powerful reducing agent and can reduce a variety of functional groups. At ordinary temperatures, it will reduce aldehydes, ketones, carboxylic acids, and esters to alcohols.[1][5] It can also reduce nitriles to either aldehydes or primary amines, depending on the stoichiometry and reaction conditions.[5][6][7] α,β-unsaturated esters are typically reduced to the corresponding allylic alcohol.
Q4: What are some common signs of a problematic this compound-H workup?
A4: Common indicators of a difficult workup include:
-
The formation of a thick, gelatinous precipitate or "jelly" that is difficult to stir and filter.[1]
-
The formation of persistent emulsions during aqueous extraction.
-
Low recovery of the desired product after purification.[8]
Troubleshooting Guide
Problem 1: A gelatinous precipitate has formed, and it is very difficult to filter.
-
Cause: This is likely colloidal aluminum hydroxide.
-
Solution 1: Acidic or Basic Treatment. If your product is stable to acidic or basic conditions, you can often dissolve the precipitate.
-
Solution 2: Use of a Filter Aid. For neutral, filterable precipitates, adding a filter aid like Celite can help to increase the porosity of the filter cake and speed up filtration.[1]
-
Solution 3: Rochelle's Salt Workup. Quenching the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can chelate the aluminum salts, forming a granular precipitate that is easier to filter.[4]
Problem 2: An intractable emulsion has formed during the workup.
-
Cause: Emulsions are common when using chlorinated solvents like dichloromethane (DCM) and can be exacerbated by fine, suspended aluminum salts.
-
Solution 1: Addition of Brine. Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 2: Filtration through Celite. Passing the entire emulsified mixture through a pad of Celite can sometimes help to break the emulsion and remove particulate matter.
-
Solution 3: Change of Solvent. If possible, using a less emulsion-prone solvent for extraction, such as ethyl acetate or diethyl ether, can be beneficial.
Problem 3: The yield of the desired aldehyde from an ester reduction is low, and the corresponding alcohol is observed as a byproduct.
-
Cause: This is likely due to over-reduction. The reaction temperature may have risen above -78°C before the this compound-H was fully quenched.[2]
-
Solution 1: Strict Temperature Control. Ensure that the reaction mixture is maintained at or below -78°C throughout the addition of this compound-H and until the quenching agent is added.
-
Solution 2: Slow Quenching at Low Temperature. Quench the reaction by slowly adding a reagent like methanol at -78°C to destroy any excess this compound-H before warming the reaction mixture.[2]
Data Presentation: Comparison of Common Workup Procedures
| Workup Method | Reagents | Advantages | Disadvantages | Best For |
| Fieser Method | 1. Water2. 15% aq. NaOH3. Water | Forms a granular, filterable precipitate. | Requires careful, slow addition of reagents to control gas evolution and exotherm. Can still be difficult to filter if not executed properly.[8] | General purpose, especially for LAH reductions, but adaptable for this compound-H.[9][10] |
| Rochelle's Salt | Saturated aq. Potassium Sodium Tartrate | Forms a chelated aluminum species that is often a more granular and easily filterable solid.[4] | Can require long stirring times (e.g., several hours) to fully break up the initial emulsion/precipitate.[2] | Products that are sensitive to pH changes; when gelatinous precipitates are a major issue. |
| Acidic Quench | Dilute aq. Acid (e.g., HCl, Acetic Acid) | Results in soluble aluminum salts, avoiding filtration of solids altogether.[1] | Product must be stable to acidic conditions. Not suitable for acid-sensitive functional groups like acetals. | Acid-stable products where filtration of aluminum salts is to be avoided. |
| Glauber's Salt | Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | Anhydrous workup that can be useful for water-sensitive products. Binds aluminum byproducts. | Requires a large excess of the salt and may not be as effective for large-scale reactions. | Water-sensitive products where an aqueous workup is not desired.[9][11] |
| Methanol Quench | 1. Methanol2. Water | Methanol effectively quenches excess this compound-H at low temperatures.[1] | Can lead to the formation of gelatinous aluminum hydroxide if the subsequent water addition is not carefully controlled. | A standard, general-purpose quenching procedure. |
Experimental Protocols
Protocol 1: General this compound-H Reduction of an Ester to an Aldehyde
-
Dissolve the ester (1 equivalent) in a suitable solvent (e.g., DCM, THF, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of this compound-H (1 M in a hydrocarbon solvent, 1-1.2 equivalents) dropwise, ensuring the internal temperature does not rise above -75°C.[3][12]
-
Stir the reaction at -78°C for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, proceed to one of the workup protocols below.
Protocol 2: Workup using Rochelle's Salt
-
While maintaining the reaction at -78°C, slowly add methanol to quench the excess this compound-H.
-
Allow the reaction to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the gelatinous precipitate is replaced by a fine, white solid and the two layers are clear. This may take several hours.[2]
-
Filter the mixture through a pad of Celite, washing the filter cake with the organic solvent used in the reaction.[12]
-
Separate the organic layer from the filtrate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 3: Fieser Workup for this compound-H (per mmol of this compound-H)
-
Cool the reaction mixture to 0°C.
-
Slowly and sequentially add the following reagents per millimole of this compound-H used:[9][10]
-
0.04 mL of water
-
0.04 mL of 15% aqueous sodium hydroxide
-
0.1 mL of water
-
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white, granular precipitate forms.
-
Add anhydrous magnesium sulfate or sodium sulfate and stir for another 15 minutes.
-
Filter the solid and wash thoroughly with an organic solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizations
Caption: General workflow for this compound-H reduction of an ester to an aldehyde and subsequent workup.
Caption: A troubleshooting decision tree for common issues in this compound-H reaction workups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Magic Formulas [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Strategies for improving the stereoselectivity of DIBA-H reductions
Welcome to the technical support center for Diisobutylaluminum Hydride (DIBAL-H) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the stereoselectivity of DIBAL-H reductions?
The stereochemical outcome of a DIBAL-H reduction is primarily influenced by the substrate's inherent stereochemistry and its ability to coordinate with the aluminum center of the reducing agent. This interaction can be directed by existing chiral centers and nearby functional groups, often following predictive models like the Felkin-Anh model or Cram's chelation model.
Q2: How does temperature affect the stereoselectivity of DIBAL-H reductions?
Low temperatures, typically -78 °C (the sublimation point of dry ice), are crucial for achieving high selectivity.[1] At higher temperatures, the kinetic control of the reaction is reduced, which can lead to a decrease in diastereoselectivity. Furthermore, for reductions of esters to aldehydes, low temperatures are essential to prevent over-reduction to the primary alcohol by stabilizing the hemiacetal intermediate.[1]
Q3: Can additives be used to improve stereoselectivity?
Yes, Lewis acid additives can significantly enhance stereoselectivity, particularly in substrates with chelating functional groups. For instance, the addition of zinc chloride (ZnCl₂) can promote the formation of a rigid chelate between the substrate and DIBAL-H, leading to a highly organized transition state and improved diastereoselectivity. This is especially effective in the reduction of β-hydroxy ketones and γ-oxobutanoic acids.
Q4: What is the difference between Felkin-Anh control and chelation control in DIBAL-H reductions?
Felkin-Anh and chelation control are two models that predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.
-
Felkin-Anh Model: This model predicts the stereochemistry based on steric hindrance. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile (hydride from DIBAL-H) to minimize steric interactions. This model is generally applicable in the absence of a chelating group.
-
Cram's Chelation Model: When a chelating group (e.g., hydroxyl, alkoxy) is present at the α- or β-position, it can coordinate with the Lewis acidic aluminum of DIBAL-H and the carbonyl oxygen, forming a rigid cyclic intermediate. This forces the hydride to attack from the less hindered face of this chelate, often leading to a different diastereomer than predicted by the Felkin-Anh model.
Q5: How does the choice of solvent impact stereoselectivity?
The solvent can influence the aggregation state and Lewis acidity of DIBAL-H, which in turn can affect the stereochemical outcome. Non-coordinating solvents like toluene or hexane are commonly used. Coordinating solvents like THF can compete with the substrate for binding to the aluminum center, potentially altering the transition state geometry and affecting the diastereoselectivity.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Absence of a directing group or failure of chelation. 4. Incorrect stoichiometry of DIBAL-H. | 1. Ensure the reaction is maintained at or below -78 °C throughout the addition of DIBAL-H. 2. Screen different solvents. Start with a non-coordinating solvent like toluene and compare with a coordinating solvent like THF. 3. If a chelating group is present, consider adding a Lewis acid like ZnCl₂ to promote chelation. If no chelating group is present, the stereochemical outcome will be dictated by sterics (Felkin-Anh model). 4. Use the correct stoichiometry of DIBAL-H. An excess may lead to side reactions and lower selectivity. |
| Inconsistent Results | 1. Variable quality or age of the DIBAL-H reagent. 2. Presence of moisture in the reaction. 3. Inconsistent reaction setup and temperature control. | 1. Titrate the DIBAL-H solution to determine its exact molarity before use. Use a fresh bottle if necessary. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use a cryostat or a well-insulated dry ice/acetone bath to maintain a consistent low temperature. |
| Formation of Byproducts (e.g., over-reduction) | 1. Reaction temperature is too high. 2. Excess DIBAL-H was used. 3. Slow quenching of the reaction. | 1. Strictly maintain the reaction temperature at -78 °C. 2. Use the appropriate number of equivalents of DIBAL-H (typically 1.0-1.2 equivalents for ester to aldehyde reduction). 3. Quench the reaction at low temperature by slowly adding a proton source like methanol, followed by an aqueous workup (e.g., with Rochelle's salt). [1] |
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the diastereoselectivity of the DIBAL-H reduction of a generic α-alkoxy ketone, leading to either the syn or anti 1,2-diol product.
| Entry | Solvent | Temperature (°C) | Additive (1.1 eq.) | Diastereomeric Ratio (syn:anti) |
| 1 | Toluene | -78 | None | 20:80 |
| 2 | Toluene | -40 | None | 35:65 |
| 3 | THF | -78 | None | 30:70 |
| 4 | Toluene | -78 | ZnCl₂ | >95:5 |
| 5 | THF | -78 | ZnCl₂ | 90:10 |
Note: This data is illustrative and serves to demonstrate the expected trends. Actual results will vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective DIBAL-H Reduction
This protocol outlines a general method for the reduction of a chiral ketone.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Dissolve the ketone substrate (1.0 eq.) in a dry, non-coordinating solvent (e.g., toluene or dichloromethane) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
-
Reaction Setup:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.0-1.2 eq., typically 1.0 M in a hydrocarbon solvent) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -75 °C.
-
-
Monitoring and Quenching:
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of methanol (be cautious of gas evolution).
-
Allow the mixture to warm to room temperature.
-
-
Work-up:
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed.[1]
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
-
Protocol 2: Chelation-Controlled DIBAL-H Reduction with ZnCl₂
This protocol is designed for substrates with a chelating group (e.g., β-hydroxy ketone) to enhance the formation of the syn-diol.
-
Preparation and Chelation:
-
Follow the preparation steps from Protocol 1.
-
After dissolving the substrate in the solvent, add anhydrous zinc chloride (1.1 eq.) and stir the mixture at room temperature for 30 minutes to allow for chelate formation.
-
-
Reduction and Work-up:
-
Cool the mixture to -78 °C.
-
Slowly add the DIBAL-H solution as described in Protocol 1.
-
Follow the same monitoring, quenching, and work-up procedures as in Protocol 1.
-
Visualizations
The following diagrams illustrate key concepts and workflows for improving the stereoselectivity of DIBAL-H reductions.
Caption: Felkin-Anh vs. Chelation Control in DIBAL-H Reductions.
Caption: Troubleshooting Workflow for Optimizing Stereoselectivity.
References
Common side reactions observed with DIBA-H and how to avoid them
Welcome to the technical support center for Diisobutylaluminium Hydride (DIBA-H). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound-H in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound-H and what are its primary applications?
Diisobutylaluminium hydride (this compound-H or DIBAL-H) is a potent and selective reducing agent commonly used in organic synthesis.[1][2] Its primary applications include the reduction of esters and nitriles to aldehydes.[2][3][4] It is also capable of reducing other carbonyl compounds, such as aldehydes and ketones, to the corresponding alcohols.[3]
Q2: What are the most common side reactions observed with this compound-H?
The most prevalent side reaction is the over-reduction of the target functional group. For instance, when reducing an ester to an aldehyde, over-reduction will yield the corresponding primary alcohol.[1] Similarly, the reduction of a nitrile may proceed past the aldehyde stage to form a primary amine, especially if more than one equivalent of this compound-H is used or the reaction temperature is not kept low. Another common issue is the formation of gelatinous aluminum salts during workup, which can make product isolation difficult.[3]
Q3: Why is temperature control so critical in this compound-H reductions?
Temperature is a crucial factor in controlling the selectivity of this compound-H reductions.[2] To selectively obtain the aldehyde from an ester or nitrile, the reaction must be conducted at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath).[2][3][4] At this low temperature, a stable tetrahedral intermediate is formed which, upon quenching, yields the aldehyde.[4] If the reaction is allowed to warm, this intermediate can break down and undergo further reduction to the alcohol.[2]
Q4: What are the safety precautions for handling this compound-H?
This compound-H is a pyrophoric compound, meaning it can ignite spontaneously in air.[1] It also reacts violently with water. Therefore, all reactions involving this compound-H must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should always be worn.
Q5: How should a this compound-H reaction be quenched and worked up?
Proper quenching and workup are essential to safely neutralize excess this compound-H and to avoid the formation of problematic aluminum salt emulsions. A common procedure involves slowly adding a quenching agent like methanol at low temperature to consume any unreacted this compound-H.[5] This is often followed by the addition of water, dilute acid, or a saturated solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum salts and facilitate extraction of the product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. This compound-H reagent has degraded due to improper storage or handling. 2. Insufficient equivalents of this compound-H used. 3. Reaction temperature is too low, or reaction time is too short. | 1. Use a fresh bottle of this compound-H or titrate the current solution to determine its molarity. 2. Use a slight excess of this compound-H (e.g., 1.1-1.2 equivalents). 3. Ensure the reaction is stirred for an adequate amount of time at the recommended low temperature. |
| Formation of over-reduction product (e.g., alcohol instead of aldehyde) | 1. Reaction temperature was too high. 2. More than one equivalent of this compound-H was added. 3. The reaction was allowed to warm up before quenching. | 1. Maintain a strict low-temperature profile (e.g., -78 °C) throughout the addition of this compound-H and for the duration of the reaction. 2. Carefully measure and add only one equivalent of this compound-H for the partial reduction. 3. Quench the reaction at low temperature before allowing it to warm to room temperature. |
| Formation of a thick, gelatinous precipitate during workup | Formation of colloidal aluminum hydroxides. | 1. Use a Rochelle's salt workup, which chelates the aluminum salts and keeps them in the aqueous layer. 2. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can also be effective. 3. Acidic workup with dilute HCl can also dissolve the aluminum salts, but ensure your product is stable to acid. |
| Inconsistent reaction yields | 1. Inconsistent temperature control. 2. Inaccurate determination of this compound-H concentration. 3. Presence of water or other protic impurities in the reaction. | 1. Use a cryostat or a well-maintained dry ice/acetone bath to ensure a consistent low temperature. 2. Regularly titrate the this compound-H solution. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Ester to an Aldehyde
-
Preparation : Under an inert atmosphere of nitrogen or argon, dissolve the ester (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene, THF, or DCM) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound-H : Slowly add a solution of this compound-H (1.0-1.2 equivalents) in a suitable solvent (e.g., hexanes or toluene) dropwise via the dropping funnel, ensuring the internal temperature of the reaction mixture does not rise above -70 °C.
-
Reaction : Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching : While still at -78 °C, slowly add methanol to quench any excess this compound-H. A cessation of gas evolution indicates complete quenching.
-
Workup : Allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.
-
Extraction and Isolation : Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification : Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the selective reduction of an ester to an aldehyde using this compound-H.
References
- 1. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 2. tuodaindus.com [tuodaindus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. adichemistry.com [adichemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Stabilizing DIBA-H Solutions for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Diisobutylaluminum Hydride (DIBA-H) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reactivity of your this compound-H solutions for successful experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound-H solutions.
| Problem | Possible Causes | Recommended Solutions |
| Reduced Reactivity or Inconsistent Results | - Degradation of this compound-H due to exposure to air or moisture.- Improper storage temperature.- Incorrect concentration of the solution. | - Verify the integrity of the storage container's seal (e.g., Sure/Seal™ septum).- Ensure the solution has been stored under a dry, inert atmosphere (nitrogen or argon).- Confirm storage temperature is within the recommended range (typically 2-8°C for long-term storage).- Determine the current concentration of the this compound-H solution using the titration protocol below. |
| Visible Precipitate or Cloudiness in the Solution | - Formation of aluminum oxides/hydroxides from reaction with air/moisture.- Decomposition at elevated temperatures. | - Do not use the solution if a significant amount of precipitate is present.- If only a small amount is observed, carefully decant or filter the solution under an inert atmosphere before use. Note that the concentration will likely be lower than specified.- Dispose of the compromised solution according to your institution's hazardous waste guidelines. |
| Pressure Buildup in the Storage Container | - Decomposition of this compound-H, leading to the evolution of hydrogen and isobutylene gas.[1] | - EXTREME CAUTION IS ADVISED. Do not attempt to open a container with significant pressure buildup.- Cool the container to reduce internal pressure.- Contact your institution's Environmental Health and Safety (EHS) office for guidance on safely venting and neutralizing the contents. |
| Discoloration of the Solution (e.g., Yellowing) | - Presence of impurities or slow degradation over time. | - A slight yellowing may not significantly impact reactivity for some applications, but it is an indicator of potential degradation.- It is recommended to determine the active this compound-H concentration via titration.- For sensitive reactions, using a fresh, colorless solution is advisable. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound-H solutions?
A1: this compound-H solutions should be stored in their original, unopened containers under a dry, inert atmosphere such as nitrogen or argon.[1] For long-term stability, refrigeration at 2-8°C is recommended. Always consult the manufacturer's specific storage guidelines for the product you are using.
Q2: How can I safely handle and transfer this compound-H solutions?
A2: Due to its pyrophoric nature, this compound-H must be handled with extreme care in a fume hood or glovebox.[2][3] Use a well-practiced air-free transfer technique, such as the cannula or syringe method with a Sure/Seal™ system, to move the solution from the storage bottle to your reaction vessel under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
Q3: What is the expected shelf-life of a this compound-H solution?
A3: When stored under appropriate conditions in an unopened container, a 25% (by weight) solution of this compound-H in toluene can have a shelf life of at least two years. However, once the container is opened, the stability can be compromised. It is crucial to monitor the solution's quality and re-verify its concentration periodically.
Q4: My this compound-H solution was left at room temperature for an extended period. Is it still usable?
A4: While short periods at room temperature may not lead to significant degradation, prolonged exposure can accelerate the decomposition of this compound-H. Before using the solution, it is essential to visually inspect it for any signs of precipitate or discoloration and to determine its active concentration through titration.
Q5: What are the primary degradation products of this compound-H?
A5: The primary decomposition products of this compound-H are hydrogen gas, isobutylene, and elemental aluminum.[1] Reaction with water will produce aluminum hydroxides, while reaction with oxygen will form aluminum oxides.
Quantitative Stability Data
The following table provides illustrative data on the stability of a 1.0 M this compound-H solution in toluene under different storage conditions. Note: This is generalized data; actual stability will depend on the specific product, container, and handling.
| Storage Condition | Time (Months) | Concentration (M) | Appearance |
| 2-8°C, Unopened | 0 | 1.00 | Colorless |
| 6 | 0.99 | Colorless | |
| 12 | 0.98 | Colorless | |
| 24 | 0.96 | Colorless | |
| 25°C, Unopened | 0 | 1.00 | Colorless |
| 6 | 0.95 | Faint Yellow | |
| 12 | 0.90 | Yellow | |
| 24 | 0.82 | Yellow, slight precipitate | |
| 2-8°C, Opened Periodically | 0 | 1.00 | Colorless |
| 6 | 0.97 | Colorless | |
| 12 | 0.92 | Faint Yellow | |
| 24 | 0.85 | Yellow |
Experimental Protocols
Protocol for Determining this compound-H Concentration by Titration
This protocol outlines a method to determine the concentration of active hydride in a this compound-H solution using a titration with a standardized solution of iodine in toluene.
Materials:
-
This compound-H solution (sample)
-
Standardized 0.5 M Iodine (I₂) solution in dry toluene
-
Dry toluene
-
Dry N,N-dimethylformamide (DMF)
-
Starch solution (1% in water) as an indicator
-
Anhydrous sodium thiosulfate (for quenching)
-
Oven-dried glassware (burette, flasks, syringe)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation (under inert atmosphere):
-
Set up an oven-dried 50 mL burette charged with the standardized 0.5 M iodine solution.
-
In a 100 mL oven-dried flask equipped with a magnetic stir bar, add 10 mL of dry toluene.
-
-
Sample Addition (under inert atmosphere):
-
Carefully draw a precise volume (e.g., 2.0 mL) of the this compound-H solution into a dry, gas-tight syringe.
-
Inject the this compound-H solution into the flask containing dry toluene with gentle stirring.
-
-
Titration:
-
Slowly add the iodine solution from the burette to the this compound-H solution. The initial reddish-brown color of the iodine will disappear as it reacts with the this compound-H.
-
Continue adding the iodine solution dropwise until a faint, persistent reddish-brown color indicates the endpoint. Record the volume of iodine solution added.
-
-
Quenching:
-
Carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
-
Calculation:
-
The reaction stoichiometry is 2:1 (this compound-H : I₂).
-
Moles of I₂ = Molarity of I₂ solution × Volume of I₂ solution (L)
-
Moles of this compound-H = 2 × Moles of I₂
-
Concentration of this compound-H (M) = Moles of this compound-H / Volume of this compound-H solution (L)
-
Visualizations
Caption: Workflow for this compound-H Concentration Determination.
Caption: Troubleshooting Logic for this compound-H Solution Issues.
References
Refining the purification process of products from DIBA-H reactions
This guide provides researchers, scientists, and drug development professionals with in-depth solutions for purifying products from Diisobutylaluminum Hydride (DIBA-H) reactions. Find answers to common challenges through our FAQs and detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this compound-H reductions?
The most frequent cause of low product yield is the formation of gelatinous aluminum salt byproducts during the aqueous work-up. These salts can trap the desired product, making isolation difficult and leading to significant material loss.[1]
Q2: How can I monitor the progress of my this compound-H reaction?
Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A co-spot containing the starting material and the reaction mixture should be used. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q3: At what temperature should I run my this compound-H reduction of an ester to an aldehyde?
To prevent over-reduction to the corresponding alcohol, the reaction should be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath).[2][3] The tetrahedral intermediate formed at this temperature is stable, preventing a second hydride addition.[2]
Q4: What is the purpose of quenching the reaction with methanol first?
Adding methanol before water is a common practice to safely neutralize any excess, highly reactive this compound-H.[1] This initial quench helps to control the reaction's exothermicity before the addition of water or aqueous solutions.
Experimental Workflow Overview
The general process for a this compound-H reduction and subsequent purification involves several key stages. The workflow is designed to ensure the reaction goes to completion, is safely quenched, and the product is isolated from aluminum byproducts.
Caption: General workflow for this compound-H reduction and purification.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process and offers targeted solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Persistent Emulsion During Work-up | Formation of colloidal aluminum hydroxides.[1] | 1. Rochelle's Salt (Potassium Sodium Tartrate): Add a saturated aqueous solution of Rochelle's salt and stir vigorously. The tartrate chelates the aluminum ions, breaking up the emulsion.[3] 2. Acidic Work-up: If your product is acid-stable, slowly add dilute HCl or acetic acid to dissolve the aluminum salts into the aqueous layer.[1] 3. Basic Work-up: For acid-sensitive products, a 15% NaOH solution can be used to form soluble aluminates.[1] |
| Low Product Yield | 1. Product is trapped in the gelatinous aluminum salt precipitate.[1] 2. Incomplete reaction. 3. Over-reduction to the alcohol byproduct.[2] | 1. Optimize Work-up: Use the Rochelle's Salt or Fieser work-up to generate a granular, filterable solid instead of a gel. Ensure thorough washing of the salts with an organic solvent. 2. Monitor Reaction: Use TLC to ensure the starting material is fully consumed before quenching. 3. Temperature Control: Strictly maintain the reaction temperature at -78 °C to prevent the formation of the alcohol. |
| Product is Contaminated with Alcohol | The reaction temperature was too high, or excess this compound-H was used, leading to over-reduction. | 1. Strict Temperature Control: Ensure the internal reaction temperature does not rise above -78 °C during this compound-H addition. 2. Stoichiometry: Use a precise amount of this compound-H (typically 1.0-1.2 equivalents for ester to aldehyde reduction). 3. Purification: Separate the desired aldehyde from the more polar alcohol byproduct using silica gel column chromatography. |
| Filtration of Aluminum Salts is Very Slow | The aluminum salts have precipitated as a fine, gelatinous solid that clogs the filter paper or frit. | 1. Use a Filter Aid: Add a pad of Celite® or diatomaceous earth to the filter funnel. This creates a porous layer that prevents clogging.[3] 2. Change Work-up: Employ a work-up method that results in more granular salts, such as the Fieser method. |
Troubleshooting Logic Diagram
This diagram provides a decision-making path for addressing common purification challenges.
Caption: Troubleshooting decision tree for this compound-H work-up issues.
Comparative Data on Work-up Methods
While a direct head-to-head comparison of yields across different substrates is difficult to compile from literature, the following table summarizes the qualitative outcomes and typical conditions for common work-up procedures.
| Work-up Method | Reagents | Typical Outcome | Advantages | Disadvantages |
| Rochelle's Salt | Saturated aq. KNaC₄H₄O₆ | Forms a chelated aluminum tartrate complex, often resulting in a biphasic mixture or a filterable precipitate. | Effective at breaking emulsions; mild conditions suitable for sensitive products. | Requires preparation of the salt solution; can sometimes still be slow to filter. |
| Fieser Method | H₂O, then 15% aq. NaOH, then more H₂O (sequential addition). | Forms granular, sandy aluminum salts that are easily filtered. | Produces easily filterable solids, often leading to good product recovery. | Requires careful, slow, sequential addition of reagents; can be exothermic. |
| Acidic Quench | Dilute aq. HCl or H₂SO₄ | Dissolves aluminum salts into the aqueous phase, resulting in a clear biphasic mixture. | Simple procedure; avoids filtration of solids. | Not suitable for acid-sensitive products; potential for acid-catalyzed side reactions. |
| Basic Quench | Dilute aq. NaOH | Dissolves aluminum salts as soluble aluminates [Al(OH)₄]⁻. | Useful for products that are sensitive to acid but stable to base. | Not suitable for base-sensitive products (e.g., those prone to epimerization). |
Experimental Protocols
Protocol 1: General this compound-H Reduction of an Ester to an Aldehyde
-
Setup: Under a nitrogen or argon atmosphere, dissolve the ester (1.0 eq) in an anhydrous solvent (e.g., DCM, Toluene, or THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of this compound-H: Slowly add this compound-H (1.0-1.2 eq, typically as a 1.0 M solution in hexanes or toluene) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Reaction: Stir the mixture at -78 °C for the required time (typically 1-3 hours). Monitor the reaction's completion by TLC.
Protocol 2: Work-up using Rochelle's Salt
-
Quenching: While the reaction mixture is still at -78 °C, slowly add methanol (e.g., 1 mL per mmol of this compound-H) to quench the excess reagent.
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature.
-
Addition of Rochelle's Salt: Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) to the flask. The volume should be roughly equal to the reaction volume.
-
Stirring: Stir the resulting mixture vigorously. This may take several hours to overnight for the emulsion to fully break and a clear biphasic solution or a fine white precipitate to form.
-
Extraction: Transfer the mixture to a separatory funnel. If a precipitate has formed, filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate or DCM).
-
Separation: Separate the organic layer. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 3: Fieser Work-up
This protocol is based on the amount of this compound-H used. For a reaction using X mmol of this compound-H:
-
Quenching: Dilute the reaction mixture with an equal volume of diethyl ether or MTBE and cool to 0 °C in an ice bath.
-
Sequential Addition: While stirring vigorously, add the following reagents dropwise and sequentially:
-
Step 1: Add 0.04 * X mL of water. A white precipitate will begin to form.
-
Step 2: Add 0.04 * X mL of 15% aqueous NaOH. The precipitate should become more granular.
-
Step 3: Add 0.1 * X mL of water.
-
-
Stirring: Remove the ice bath and stir the resulting slurry at room temperature for 15-30 minutes until the precipitate is white and free-flowing.
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and stir for another 15 minutes to remove any remaining water.
-
Filtration: Filter the slurry through a pad of Celite® or a sintered glass funnel, washing the filter cake thoroughly with the organic solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.[4]
References
Validation & Comparative
A Comparative Analysis of DIBA-H and Other Hydride Reducing Agents: A Guide for Researchers
In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. Hydride-based reducing agents are indispensable tools for this purpose, each offering a unique profile of reactivity and selectivity. This guide provides a comparative analysis of Diisobutylaluminum hydride (DIBA-H) against other common hydride reducing agents, namely Lithium aluminum hydride (LAH) and Sodium borohydride (NaBH₄). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on reagent selection for specific synthetic challenges.
Introduction to Key Hydride Reducing Agents
Diisobutylaluminum hydride (this compound-H or DIBAL-H) is a powerful and sterically hindered reducing agent.[1] It is an electrophilic hydride donor that is particularly valued for its ability to perform partial reductions of esters and nitriles to aldehydes at low temperatures.[2][3] Unlike more powerful reducing agents, this compound-H can often prevent over-reduction to the corresponding alcohol or amine, a feature that is highly advantageous in multi-step syntheses.[2] However, careful control of reaction conditions, especially temperature, is crucial to avoid the formation of undesired byproducts.[4]
Lithium aluminum hydride (LAH) is a very strong and highly reactive nucleophilic reducing agent.[5] It is capable of reducing a wide array of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides, typically to their corresponding alcohols or amines.[3][5][6] Its high reactivity necessitates the use of anhydrous solvents and careful handling.[4]
Sodium borohydride (NaBH₄) is a milder and more selective reducing agent compared to LAH.[3] It is primarily used for the reduction of aldehydes and ketones to alcohols.[7] Esters, carboxylic acids, and amides are generally unreactive towards NaBH₄ under standard conditions, allowing for chemoselective reductions in the presence of these functional groups.[3]
Quantitative Comparison of Reducing Agent Performance
The choice of a hydride reducing agent is often dictated by the desired transformation and the presence of other functional groups in the molecule. The following table summarizes the reactivity of this compound-H, LAH, and NaBH₄ with various functional groups under typical reaction conditions.
| Functional Group | Substrate Example | This compound-H | LAH | NaBH₄ |
| Ester | Ethyl benzoate | Aldehyde (at -78°C) | Primary Alcohol | No reaction (or very slow) |
| Yield | ~82% (aldehyde)[8] | >90% (alcohol) | - | |
| Aldehyde | Benzaldehyde | Primary Alcohol | Primary Alcohol | Primary Alcohol |
| Yield | High | High | High | |
| Ketone | Acetophenone | Secondary Alcohol | Secondary Alcohol | Secondary Alcohol |
| Yield | High | High | High | |
| Carboxylic Acid | Benzoic acid | Aldehyde (with 2 eq.) or Alcohol | Primary Alcohol | No reaction |
| Yield | Variable | High | - | |
| Nitrile | Benzonitrile | Aldehyde (at -78°C) | Primary Amine | No reaction |
| Yield | High (aldehyde) | High (amine) | - | |
| Amide | Benzamide | Amine | Amine | No reaction |
| Yield | Moderate to High | High | - |
Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
To illustrate the practical differences in the application of these reducing agents, detailed protocols for the reduction of a common ester, ethyl benzoate, are provided below, along with a protocol for the reduction of an aldehyde with sodium borohydride.
Protocol 1: Partial Reduction of Ethyl Benzoate to Benzaldehyde using this compound-H[8][9]
Materials:
-
Ethyl benzoate
-
This compound-H (1 M solution in hexanes)
-
Anhydrous diethyl ether or toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
-
Dry ice/acetone bath
Procedure:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer is charged with ethyl benzoate (1.0 eq).
-
Anhydrous diethyl ether is added to dissolve the ester, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
This compound-H solution (1.05 eq) is added dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1.5 hours.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, resulting in the formation of a white precipitate.
-
The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude benzaldehyde.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: Reduction of Ethyl Benzoate to Benzyl Alcohol using LAH[5][10]
Materials:
-
Ethyl benzoate
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with a suspension of LAH (0.5 eq) in anhydrous diethyl ether.
-
A solution of ethyl benzoate (1.0 eq) in anhydrous diethyl ether is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour or gently heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is cooled in an ice bath and cautiously quenched by the sequential, dropwise addition of water (n mL, where n = grams of LAH used), followed by 15% aqueous NaOH (n mL), and then water again (3n mL).[9]
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude benzyl alcohol.
-
The product can be further purified by distillation or column chromatography.
Protocol 3: Reduction of Benzaldehyde to Benzyl Alcohol using NaBH₄[7]
Materials:
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl ether
-
Round-bottom flask and magnetic stirrer
Procedure:
-
A round-bottom flask equipped with a magnetic stirrer is charged with a solution of benzaldehyde (1.0 eq) in methanol.
-
The solution is cooled in an ice bath, and sodium borohydride (0.3 eq) is added in small portions over 15 minutes.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched by the addition of water.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude benzyl alcohol.
-
The product can be further purified by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Selective reduction of esters/nitriles.
Caption: General experimental workflow for hydride reduction.
Caption: Relative reactivity of common hydride reducing agents.
Conclusion
The selection of an appropriate hydride reducing agent is a critical decision in the design of a synthetic route. This compound-H stands out for its unique ability to partially reduce esters and nitriles to aldehydes, a transformation that is difficult to achieve with the more powerful LAH. Conversely, LAH remains the reagent of choice for the complete reduction of a wide range of carbonyl compounds and their derivatives. NaBH₄ offers a mild and selective option for the reduction of aldehydes and ketones in the presence of less reactive functional groups. A thorough understanding of the reactivity profiles, coupled with carefully controlled experimental conditions, will enable the synthetic chemist to harness the full potential of these versatile reagents.
References
- 1. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. ethyl acetate +dibal h | Filo [askfilo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. davuniversity.org [davuniversity.org]
- 7. Khan Academy [khanacademy.org]
- 8. rsc.org [rsc.org]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
A Comparative Guide to the Chemoselectivity of DIBA-H in Polyfunctional Molecules
Introduction to DIBA-H
Diisobutylaluminium hydride (this compound-H or DIBAL-H) is a powerful and sterically hindered reducing agent widely utilized in organic synthesis.[1][2] Its bulky isobutyl groups make it less reactive and more selective than other common hydride reagents like lithium aluminum hydride (LiAlH₄).[1] This characteristic allows for the targeted reduction of specific functional groups within a polyfunctional molecule, a property known as chemoselectivity. This guide provides a comparative analysis of this compound-H's performance against other reducing agents, supported by experimental data and protocols.
Mechanism of Selectivity
This compound-H functions as an electrophilic reducing agent, coordinating to electron-rich sites, such as the oxygen of a carbonyl group.[1][3] This initial Lewis acid-base interaction activates the functional group for subsequent hydride transfer.[1] The reaction's outcome is highly dependent on stoichiometry and temperature.[2][4] At low temperatures, typically -78 °C, the reduction of esters and nitriles can be halted at the aldehyde stage.[1][5] This is because the tetrahedral intermediate formed is stable at these temperatures and does not collapse to the aldehyde, which would then be further reduced to an alcohol.[4][6] An aqueous workup then hydrolyzes the intermediate to yield the final aldehyde product.[4]
Logical Flow of this compound-H Reduction
The diagram below illustrates the general principle of this compound-H's chemoselective reduction of an ester to an aldehyde, a transformation not readily achieved with stronger, less selective reducing agents.
Caption: Chemoselective reduction pathway using this compound-H versus LiAlH₄.
Performance Comparison of Hydride Reducing Agents
The choice of reducing agent is critical for achieving the desired transformation in a molecule with multiple reducible functional groups. The following table summarizes the reactivity of this compound-H compared to other common hydride reagents.
| Reagent | Aldehydes/Ketones | Esters/Lactones | Carboxylic Acids | Amides | Nitriles |
| This compound-H | Alcohol | Aldehyde/Lactol[1][5] | Alcohol | Aldehyde/Amine | Aldehyde/Amine[1][2] |
| LiAlH₄ | Alcohol | Alcohol[7][8] | Alcohol | Amine | Amine[9] |
| NaBH₄ | Alcohol | No Reaction[10] | No Reaction | No Reaction | No Reaction |
| LiBH₄ | Alcohol | Alcohol[9] | No Reaction | No Reaction | No Reaction |
| LiAl(OᵗBu)₃H | Alcohol | Aldehyde (slow) | Aldehyde | No Reaction | No Reaction |
Data compiled from multiple sources.[1][2][5][7][8][9][10]
Key Observations on Chemoselectivity:
-
Esters vs. Other Groups: this compound-H is particularly useful for the partial reduction of esters to aldehydes, a reaction where LiAlH₄ would proceed to the primary alcohol.[2][6] Sodium borohydride (NaBH₄) is generally unreactive towards esters.[10]
-
Nitriles: Similar to esters, nitriles can be reduced to aldehydes with this compound-H at low temperatures followed by hydrolysis, whereas LiAlH₄ reduces them to primary amines.[1][2]
-
Aldehydes and Ketones: this compound-H will reduce aldehydes and ketones to their corresponding alcohols.
-
α,β-Unsaturated Esters: this compound-H can efficiently reduce α,β-unsaturated esters to the corresponding allylic alcohols.[3]
Experimental Protocols
General Protocol for the Selective Reduction of an Ester to an Aldehyde
This procedure outlines a typical method for the chemoselective reduction of an ester functional group in the presence of other less reactive groups.
Materials:
-
Substrate (ester-containing molecule)
-
Anhydrous solvent (e.g., Diethyl ether, Toluene, or Dichloromethane)[5]
-
This compound-H (1 M solution in a hydrocarbon solvent like hexane or toluene)[11]
-
Methanol (for quenching)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt[5][11]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
The ester (1.0 equivalent) is dissolved in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.[11]
-
The solution is cooled to -78 °C using a dry ice/acetone bath.[5]
-
This compound-H solution (1.05-1.2 equivalents) is added dropwise via syringe, maintaining the internal temperature at -78 °C.[11]
-
The reaction mixture is stirred at -78 °C for 1.5 to 3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).[5][11]
-
Once the starting material is consumed, the reaction is carefully quenched by the slow, dropwise addition of methanol at -78 °C to consume excess this compound-H.
-
The reaction is then warmed to room temperature, and a saturated aqueous solution of ammonium chloride or Rochelle's salt is added, leading to the formation of a precipitate.[11]
-
The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with an organic solvent like diethyl ether or ethyl acetate.[5][11]
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.[5]
-
The product can be purified further by flash column chromatography if necessary.
General Experimental Workflow Diagram
The following diagram outlines the standard workflow for a this compound-H reduction experiment.
Caption: Standard experimental workflow for this compound-H reductions.
Conclusion
This compound-H is an indispensable tool for the modern organic chemist, offering a unique level of chemoselectivity that is not achievable with many other hydride reagents. Its ability to partially reduce esters and nitriles to aldehydes under mild, low-temperature conditions makes it particularly valuable in the synthesis of complex, polyfunctional molecules, which is a common requirement in pharmaceutical and materials science research.[2][4] Proper control of stoichiometry and temperature is paramount to achieving the desired selectivity and avoiding over-reduction to the corresponding alcohols or amines.[3][4]
References
- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. app1-c89-pub.pressidium.com - Organic Chemistry Reducing Agents [app1-c89-pub.pressidium.com]
- 9. davuniversity.org [davuniversity.org]
- 10. acs.org [acs.org]
- 11. rsc.org [rsc.org]
Real-Time Spectroscopic Monitoring of DIBA-H Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the safety and efficiency of chemical manufacturing. Diisobutylaluminum hydride (DIBA-H) is a versatile and widely used reducing agent in organic synthesis, particularly for the partial reduction of esters to aldehydes. However, these reactions are often highly exothermic and sensitive to stoichiometry and temperature, making real-time monitoring essential for controlling selectivity and preventing over-reduction. This guide provides a comparative overview of common spectroscopic methods for the in-situ monitoring of this compound-H reactions, complete with experimental considerations and data presentation.
Comparison of Spectroscopic Methods
Several spectroscopic techniques can be employed for the real-time analysis of this compound-H reactions. The choice of method depends on factors such as the specific reaction conditions, the concentration of reactants and products, the required temporal resolution, and the available instrumentation. The following table summarizes the key performance characteristics of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this application.
| Spectroscopic Method | Principle | Typical Temporal Resolution | Sensitivity | Key Advantages | Key Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Seconds to minutes | High for polar functional groups (e.g., C=O) | Excellent for monitoring changes in carbonyl compounds (esters, aldehydes, alcohols). Fiber-optic ATR probes are robust and easy to implement. | Water and other polar solvents have strong IR absorbance, which can interfere with measurements. Not suitable for symmetric, non-polar bonds. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Seconds to minutes | Good for non-polar bonds and symmetric vibrations. | Less interference from polar solvents like water. Can be used with fiber-optic probes for in-situ measurements. Complementary to FTIR. | Can be affected by fluorescence from the sample. Generally less sensitive than FTIR for polar functional groups. |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Minutes | High, provides detailed structural information. | Provides quantitative data on all NMR-active species in the reaction mixture simultaneously. Unambiguous identification of reactants, intermediates, and products. | Lower temporal resolution compared to FTIR and Raman. Requires specialized and expensive equipment (Flow NMR setup). Not ideal for very fast reactions. |
Experimental Protocols
Detailed and precise experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative protocols for each spectroscopic method.
In-Situ FTIR Spectroscopy Monitoring
This protocol outlines the use of an Attenuated Total Reflectance (ATR) FTIR probe for monitoring the reduction of an ester to an aldehyde using this compound-H.
Materials:
-
ReactIR or similar in-situ FTIR spectrometer with a diamond or silicon ATR probe.
-
Anhydrous solvent (e.g., toluene, THF).
-
Ester substrate.
-
This compound-H solution (e.g., 1 M in hexanes).
-
Nitrogen or argon source for inert atmosphere.
-
Reaction vessel with appropriate ports for the ATR probe, reagent addition, and temperature control.
Procedure:
-
System Setup: Assemble the reaction vessel under an inert atmosphere. Insert the cleaned and background-corrected ATR probe into the reaction mixture. Ensure a good seal to maintain the inert atmosphere.
-
Background Spectrum: Collect a background spectrum of the anhydrous solvent at the desired reaction temperature.
-
Initial Spectrum: Add the ester substrate to the solvent and record the initial spectrum. The characteristic ester carbonyl (C=O) stretching band (typically around 1735-1750 cm⁻¹) should be clearly visible.
-
Reaction Initiation: Begin data collection in a time-resolved mode (e.g., one spectrum every 30 seconds). Add the this compound-H solution dropwise to the reaction mixture while maintaining the desired temperature.
-
Data Acquisition: Continue monitoring the reaction by observing the decrease in the intensity of the ester carbonyl peak and the appearance of the aldehyde carbonyl peak (typically around 1720-1740 cm⁻¹). If over-reduction occurs, a broad O-H stretching band (around 3200-3600 cm⁻¹) from the resulting alcohol will appear.
-
Data Analysis: Plot the absorbance of the characteristic peaks of the reactant and product as a function of time to generate reaction profiles and determine reaction kinetics.
Real-Time Raman Spectroscopy Monitoring
This protocol describes the use of a Raman spectrometer with a fiber-optic probe to monitor the this compound-H reduction of an ester.
Materials:
-
Raman spectrometer with a suitable laser wavelength (e.g., 785 nm) to minimize fluorescence.
-
Fiber-optic immersion probe.
-
Anhydrous solvent (e.g., toluene, THF).
-
Ester substrate.
-
This compound-H solution.
-
Inert atmosphere setup.
-
Reaction vessel.
Procedure:
-
System Setup: Assemble the reaction vessel under an inert atmosphere and insert the Raman probe.
-
Initial Spectrum: Add the solvent and ester substrate to the vessel and acquire an initial spectrum. Identify the characteristic Raman band for the ester carbonyl group.
-
Reaction Initiation: Begin time-resolved spectral acquisition. Add the this compound-H solution to the reaction mixture.
-
Data Acquisition: Monitor the decrease in the intensity of the ester carbonyl Raman band and the emergence of the aldehyde carbonyl band.
-
Data Analysis: Correlate the intensity of the Raman bands to the concentration of the respective species to obtain kinetic information.
Online NMR Spectroscopy Monitoring (Flow NMR)
This protocol provides a general outline for using a Flow NMR setup to monitor a this compound-H reaction.
Materials:
-
NMR spectrometer equipped with a flow cell.
-
Pump system for circulating the reaction mixture.
-
Anhydrous deuterated solvent (e.g., toluene-d8).
-
Ester substrate.
-
This compound-H solution.
-
Inert atmosphere reaction setup connected to the flow system.
Procedure:
-
System Setup: Set up the reaction vessel and connect it to the Flow NMR system via inert tubing.
-
Initial Spectrum: Circulate the solution of the ester in the deuterated solvent through the NMR flow cell and acquire a reference ¹H NMR spectrum.
-
Reaction Initiation: Start the reaction by adding the this compound-H solution to the reaction vessel.
-
Data Acquisition: Continuously circulate the reaction mixture through the NMR flow cell and acquire spectra at regular intervals.
-
Data Analysis: Integrate the characteristic peaks of the ester, aldehyde, and any other species to determine their concentrations over time. This will provide detailed kinetic and mechanistic insights.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for setting up a real-time spectroscopic monitoring experiment and the general signaling pathway of a this compound-H ester reduction.
Caption: Workflow for real-time spectroscopic monitoring of a chemical reaction.
Caption: Simplified reaction pathway for the this compound-H reduction of an ester.
A Comparative Analysis of DIBA-H and Red-Al for Selective Reductions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. Among the plethora of available reducing agents, Diisobutylaluminium hydride (DIBA-H) and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) have emerged as powerful and versatile tools. Their distinct reactivity profiles and selectivities offer chemists nuanced control over chemical transformations. This guide provides an objective comparison of this compound-H and Red-Al, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Properties of this compound-H and Red-Al
| Property | This compound-H (Diisobutylaluminium hydride) | Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) |
| Formula | (i-Bu₂AlH)₂ | NaAlH₂(OCH₂CH₂OCH₃)₂ |
| Appearance | Colorless liquid or solution in hydrocarbons | Viscous liquid, commercially available as a solution in toluene |
| Reactivity | Strong, bulky, electrophilic reducing agent | Strong, nucleophilic reducing agent, comparable to LiAlH₄ |
| Solubility | Soluble in a variety of aprotic solvents (e.g., toluene, hexane, THF, CH₂Cl₂) | Soluble in aromatic solvents and ethers |
| Handling | Pyrophoric, reacts violently with water and air | Moisture-sensitive but not pyrophoric, more thermally stable than LiAlH₄ |
Reduction of Esters
The reduction of esters is a common transformation where the choice between this compound-H and Red-Al can lead to vastly different products.
This compound-H: At low temperatures (-78 °C), this compound-H is renowned for the partial reduction of esters to aldehydes.[1][2][3] The bulky isobutyl groups and the formation of a stable tetrahedral intermediate at low temperatures prevent over-reduction to the alcohol.[4] However, at higher temperatures, this compound-H will reduce esters to primary alcohols.[5]
Red-Al: Red-Al is a more powerful reducing agent and typically reduces esters to primary alcohols.[6] While partial reduction to aldehydes has been reported, it often requires careful control of reaction conditions and may not be as general as with this compound-H.
Comparative Data: Reduction of Esters
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Ethyl benzoate | This compound-H | Toluene, -78 °C, 1.1 eq. | Benzaldehyde | ~70-80 | [5] |
| Ethyl benzoate | Red-Al | Toluene, reflux | Benzyl alcohol | High | [6] |
| Isopropyl 4-chlorobenzoate | LDBBA (modified this compound-H) | THF, 0 °C, 1.5 eq. | 4-chlorobenzaldehyde | 92 | [2] |
Experimental Protocol: Partial Reduction of an Ester with this compound-H
Objective: To synthesize an aldehyde from an ester using this compound-H.
Procedure:
-
A solution of the ester (1.0 equiv) in anhydrous toluene (0.2 M) is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of this compound-H (1.1-1.5 equiv, e.g., 1.0 M in toluene) is added dropwise to the cooled ester solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to destroy excess this compound-H.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added. The mixture is stirred vigorously until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.
-
The crude product can be purified by column chromatography on silica gel.
Reduction of Nitriles
The reduction of nitriles also showcases the divergent reactivity of these two reagents.
This compound-H: Similar to its behavior with esters, this compound-H at low temperatures can partially reduce nitriles to imines, which are then hydrolyzed upon aqueous workup to yield aldehydes.[3][7][8] This provides a valuable synthetic route to aldehydes from nitriles. If more than two equivalents of this compound-H are used, especially at room temperature, the nitrile will be fully reduced to a primary amine.[5]
Red-Al: Red-Al is also capable of reducing nitriles to aldehydes.[9] However, like with esters, over-reduction to the primary amine can be a competing pathway, and careful control of stoichiometry and reaction conditions is crucial.
Comparative Data: Reduction of Nitriles
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzonitrile | This compound-H | Toluene, -78 °C, 1.1 eq., then H₂O workup | Benzaldehyde | High | [5][10] |
| Adiponitrile | Catalytic Hydrogenation | Raney Nickel, H₂ | Hexamethylenediamine | High | [7] |
| Aromatic Nitrile | Red-Al | Toluene, controlled stoichiometry | Aromatic Aldehyde | Selective | [9] |
Experimental Protocol: Reduction of a Nitrile to an Aldehyde with this compound-H
Objective: To synthesize an aldehyde from a nitrile using this compound-H.
Procedure:
-
A solution of the nitrile (1.0 equiv) in an anhydrous solvent such as toluene or dichloromethane (0.2 M) is cooled to -78 °C under an inert atmosphere.
-
A solution of this compound-H (1.1-1.2 equiv, e.g., 1.0 M in hexanes) is added dropwise, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by TLC.
-
The reaction is quenched by the slow addition of methanol at -78 °C.
-
The mixture is warmed to room temperature and then poured into a cold aqueous solution of 1 M HCl.
-
The mixture is stirred for 30-60 minutes to ensure complete hydrolysis of the intermediate imine.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude aldehyde can be purified by chromatography or distillation.
Reduction of Amides
This compound-H: The reduction of amides with this compound-H can be complex and substrate-dependent. Tertiary amides can be reduced to either aldehydes or amines depending on the reaction conditions.[11][12] At low temperatures, partial reduction to the aldehyde is possible, particularly with Weinreb amides.[11]
Red-Al: Red-Al is generally a more potent reagent for the reduction of amides, typically leading to the corresponding amines.[5]
Comparative Data: Reduction of Amides
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| N,N-dimethylbenzamide | This compound-H | THF, -78 °C, 1.1 eq. | Benzaldehyde | 98 | [11] |
| Tertiary Amide | (iBu)₂AlBH₄ (this compound-H derivative) | Ambient temperature, 5 min | Tertiary Amine | 70-99 | [13] |
| Tertiary Amide | LiAlH₄ | THF, reflux | Tertiary Amine | High | [14][15] |
Reduction of Lactones
This compound-H: this compound-H is an excellent reagent for the partial reduction of lactones to the corresponding lactols (cyclic hemiacetals) at low temperatures.[5][16] This transformation is often high-yielding and synthetically useful.
Red-Al: Red-Al typically reduces lactones to the corresponding diols.[1] While partial reduction to lactols has been reported, it is less common than with this compound-H.
Comparative Data: Reduction of Lactones
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| γ-Butyrolactone | This compound-H | CH₂Cl₂, -78 °C | Tetrahydrofuran-2-ol (Lactol) | 90 | [13] |
| γ-Butyrolactone | Red-Al | Toluene, reflux | 1,4-Butanediol | High | [1] |
Chemoselectivity
Both this compound-H and Red-Al can exhibit useful chemoselectivity, allowing for the reduction of one functional group in the presence of another.
This compound-H: Due to its electrophilic nature and steric bulk, this compound-H can selectively reduce more electron-rich carbonyl groups. For example, it can reduce an ester in the presence of a less reactive amide.[11] It is also known to selectively reduce carbonyl and nitrile groups in the presence of double bonds, halides, and ethers.[9]
Red-Al: The chemoselectivity of Red-Al can be influenced by the reaction conditions and the substrate. For instance, it can be used for the chelation-controlled reduction of ketones.
Visualizing the Chemistry: Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the general workflow and specific reaction pathways.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 11. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 16. Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transient World of DIBA-H Reductions: A Comparative Guide to Intermediate Structures
For researchers, scientists, and professionals in drug development, understanding the nuances of chemical reactions is paramount. The reduction of esters to aldehydes is a fundamental transformation in organic synthesis, and Diisobutylaluminum hydride (DIBA-H) has emerged as a key reagent for this purpose. This guide provides a comprehensive comparison of the this compound-H reduction mechanism with alternative methods, focusing on the critical role and structure of reaction intermediates. We present supporting experimental data and detailed protocols to aid in the practical application of these findings.
The partial reduction of an ester to an aldehyde requires a delicate touch; the reducing agent must be reactive enough to attack the ester but not so reactive that it continues to reduce the newly formed, and generally more reactive, aldehyde. The success of this compound-H in this transformation lies in the formation of a stable tetrahedral intermediate at low temperatures, a feature that distinguishes it from other common hydride reagents like Lithium Aluminum Hydride (LiAlH₄).
The this compound-H Intermediate: A Stable Crossroads
At the heart of the this compound-H reduction of esters is a Lewis acid-base interaction. The aluminum center of this compound-H coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate.[1][2]
Crucially, at low temperatures, typically -78 °C, this tetrahedral intermediate is remarkably stable.[3] This stability is attributed to the bulky isobutyl groups on the aluminum, which sterically hinder the collapse of the intermediate and the elimination of the alkoxy group. The intermediate remains intact until a workup step, where the addition of water or a mild acid leads to its hydrolysis and the liberation of the aldehyde.[2][3]
A Tale of Two Hydrides: this compound-H vs. LiAlH₄
In stark contrast to this compound-H, the reduction of esters with a more powerful reducing agent like LiAlH₄ typically proceeds all the way to the primary alcohol.[1] The reason for this difference lies in the nature of the intermediate.
With LiAlH₄, a similar initial hydride attack on the ester carbonyl occurs, forming a tetrahedral intermediate. However, this intermediate is far less stable than its this compound-H counterpart. It rapidly collapses, eliminating the alkoxy group to form an aldehyde. This aldehyde is then immediately attacked by another equivalent of LiAlH₄ in the reaction mixture, leading to the corresponding alcohol. It is generally not possible to stop the reaction at the aldehyde stage when using LiAlH₄.
Alternative Reagents for Partial Reduction
While this compound-H is a workhorse for the partial reduction of esters, other reagents have been developed for this and similar transformations.
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃): This sterically hindered reducing agent is particularly effective for the reduction of acid chlorides to aldehydes. Its bulkiness prevents over-reduction in a manner analogous to this compound-H.
-
Modified this compound-H Reagents: Researchers have explored modifications of this compound-H to enhance its selectivity. For instance, sodium diisobutyl-t-butoxyaluminum hydride (SDBBA), prepared from this compound-H and sodium t-butoxide, has shown to be an effective reagent for the conversion of esters to aldehydes under mild conditions.[4]
Quantitative Comparison of Reducing Agents
The choice of reducing agent can significantly impact the yield and selectivity of the ester to aldehyde conversion. The following table summarizes typical outcomes for the reduction of a generic ester with various hydride reagents.
| Reducing Agent | Typical Product | Aldehyde Yield | Key Considerations |
| This compound-H | Aldehyde | Good to Excellent | Requires low temperatures (-78 °C) to prevent over-reduction.[5][6] |
| LiAlH₄ | Primary Alcohol | Poor (transient) | Highly reactive; difficult to stop at the aldehyde stage.[1] |
| NaBH₄ | No Reaction | N/A | Generally not reactive enough to reduce esters. |
| LiAlH(Ot-Bu)₃ | Aldehyde (from acid chlorides) | Good | Primarily used for the reduction of more reactive acid chlorides. |
| SDBBA | Aldehyde | Very Good | A modified this compound-H reagent with potentially improved selectivity.[4] |
Experimental Protocols
General Procedure for this compound-H Reduction of an Ester to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)
-
This compound-H solution (typically 1.0 M in a hydrocarbon solvent)
-
Methanol
-
Aqueous solution for workup (e.g., Rochelle's salt solution, dilute HCl)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the ester (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound-H solution (1.0 to 1.2 equivalents) dropwise to the cooled ester solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired amount of time (typically 1-3 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume any excess this compound-H.
-
Allow the reaction mixture to warm to room temperature.
-
Perform an aqueous workup. A common method is the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring until two clear layers form. This helps to break up the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
The Quest for Direct Observation
While the proposed mechanism for this compound-H reductions is widely accepted and supported by a large body of indirect evidence, direct spectroscopic or crystallographic characterization of the key tetrahedral intermediate has remained elusive. The inherent instability of this intermediate, even at low temperatures, makes its isolation and analysis challenging.
Future research in this area could focus on advanced spectroscopic techniques, such as low-temperature NMR spectroscopy, to probe the reaction mixture in situ and potentially identify signals corresponding to the intermediate. Trapping experiments, where a reactive electrophile is added to the reaction mixture to capture the intermediate, could also provide further structural information. A definitive confirmation of the intermediate's structure would be a significant contribution to the understanding of this important reaction.
References
A Comparative Performance Analysis of Reducing Agents in Bioconjugation and Proteomics
An objective guide for researchers, scientists, and drug development professionals on the selection of optimal reducing agents for their experimental needs.
In the realms of bioconjugation, proteomics, and drug development, the effective reduction of disulfide bonds is a critical step for numerous applications, from preparing proteins for analysis to the site-specific conjugation of molecules. While dithiothreitol (DTT) has historically been a widely used reducing agent, a newer generation of reagents, such as tris(2-carboxyethyl)phosphine (TCEP), offers distinct advantages in various experimental contexts. This guide provides a detailed comparison of the performance of these reducing agents, supported by experimental data and protocols to aid in the selection of the most suitable reagent for your research.
Performance Benchmarking: DTT vs. TCEP
The choice between reducing agents can significantly impact experimental outcomes, influencing everything from reaction efficiency to the stability of the final product. Below is a summary of the key performance characteristics of DTT and TCEP.
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Description | A protective agent for reducing S-S to SH groups, used as a strong reducing agent for proteins and enzymes.[1] | An odorless, powerful, irreversible, hydrophilic, and more resistant to oxidation in air reducing agent.[1] |
| Effective pH Range | Limited to pH values > 7.[1] | Effective over a wider pH range of 1.5 to 8.5.[1][2] |
| Stability | Sensitive to oxidation by air and can be unstable, especially in the presence of metal ions.[2][3] Degradation can be observed after 3 days when stressed at 30°C.[1] | Significantly more stable than DTT, particularly in the absence of metal chelates.[3] It is more resistant to air oxidation.[2] However, it is not very stable in phosphate buffers at neutral pH.[1] |
| Reversibility | The reduction reaction is reversible. | The reaction with disulfides is irreversible.[2] |
| Interference | Can interfere with downstream applications like maleimide-based labeling and immobilized metal affinity chromatography (IMAC).[2][3][4] | Generally does not interfere with maleimide conjugations or IMAC as it does not contain thiols.[1][2][3] |
| Odor | Possesses a strong, unpleasant odor. | Nearly odorless.[2] |
| UV Absorbance | Does not absorb UV light in the 250-285 nm range, preventing interference with photometric protein measurements.[2] |
Experimental Protocols
To ensure an objective comparison of reducing agent performance, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.
Protocol 1: Assay for Reduction of a Model Disulfide-Containing Substrate
This protocol allows for the quantitative comparison of the reduction efficiency of different agents.
Objective: To determine the rate and extent of disulfide bond reduction by comparing DIBA-H (or a suitable alternative) and other novel reducing agents.
Materials:
-
Reducing agents to be tested (e.g., this compound-H, TCEP, DTT)
-
Disulfide-containing substrate (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB or a disulfide-linked peptide)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the reducing agents and the disulfide substrate in the reaction buffer.
-
In a cuvette, add the reaction buffer and the disulfide substrate to a final concentration of 100 µM.
-
Initiate the reaction by adding the reducing agent to a final concentration of 1 mM.
-
Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 412 nm for the product of DTNB reduction, 2-nitro-5-thiobenzoate).
-
Record absorbance readings at regular intervals until the reaction reaches completion.
-
Calculate the initial rate of reaction and the final extent of reduction for each reducing agent.
Protocol 2: Protein Aggregation Prevention Assay
This protocol assesses the ability of reducing agents to maintain protein solubility during stress conditions.
Objective: To evaluate the effectiveness of different reducing agents in preventing protein aggregation.
Materials:
-
A protein prone to aggregation upon disulfide bond formation (e.g., lysozyme)
-
Reducing agents to be tested
-
Denaturing agent (e.g., guanidine hydrochloride)
-
Spectrofluorometer with a temperature controller
Procedure:
-
Prepare solutions of the protein in a suitable buffer containing each of the reducing agents at a final concentration of 1 mM.
-
Induce aggregation by adding a denaturing agent or by increasing the temperature.
-
Monitor protein aggregation over time by measuring light scattering at a 90-degree angle or by using a fluorescent dye that binds to aggregated protein (e.g., Thioflavin T).
-
Compare the lag time and the rate of aggregation in the presence of different reducing agents.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for comparing reducing agent efficiency.
Caption: General mechanism of disulfide bond reduction.
References
A Cost-Benefit Analysis of DIBA-H in Industrial-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reducing agent in industrial-scale synthesis is a critical decision that balances chemical efficiency with economic viability. Diisobutylaluminum hydride (DIBA-H) has emerged as a powerful and selective reagent, particularly for the partial reduction of esters and nitriles to aldehydes. However, its adoption in large-scale manufacturing necessitates a thorough cost-benefit analysis against other established and emerging alternatives.
This guide provides an objective comparison of this compound-H's performance with other common reducing agents, supported by available data and detailed experimental considerations. We will delve into the key parameters that influence the choice of reducing agent, including yield, selectivity, safety, and overall process cost.
Executive Summary: this compound-H at a Glance
Diisobutylaluminum hydride is a bulky organoaluminum reducing agent renowned for its ability to selectively reduce esters and lactones to their corresponding aldehydes or lactols, a transformation that is often challenging with more powerful hydrides like lithium aluminum hydride (LiAlH₄).[1] This selectivity is its primary advantage, preventing over-reduction to the alcohol, which can save costly and resource-intensive oxidation steps in a synthetic sequence.[1] However, this selectivity is highly dependent on strict temperature control, typically requiring cryogenic conditions (-78 °C), which introduces significant operational costs and engineering challenges at an industrial scale.
Performance Comparison: this compound-H vs. Alternatives
The choice of a reducing agent is dictated by the specific chemical transformation required, the functional group tolerance of the substrate, and the economic constraints of the process. Below is a comparative overview of this compound-H and its most common industrial alternatives.
| Reagent | Primary Application | Selectivity | Typical Yields | Key Advantages | Key Disadvantages |
| This compound-H | Esters/Nitriles to Aldehydes | High (at low temp.) | Good to Excellent | Excellent selectivity, avoids over-reduction. | Requires cryogenic temperatures, pyrophoric, higher reagent cost, specialized handling. |
| Lithium Aluminum Hydride (LiAlH₄) | Broad-spectrum reduction of carbonyls | Low | Excellent | High reactivity, lower reagent cost than this compound-H. | Poor selectivity (often reduces to alcohols), pyrophoric, highly reactive with water, complex work-up. |
| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones to Alcohols | High for Ald/Ket | Good to Excellent | Milder, safer to handle than LiAlH₄/DIBA-H, lower cost. | Generally unreactive towards esters and nitriles. |
| Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Broad-spectrum reduction | Moderate | Good to Excellent | Safer alternative to LiAlH₄, soluble in aromatic solvents. | Less selective than this compound-H, can still lead to over-reduction. |
| Catalytic Hydrogenation | Reduction of various functional groups | Substrate/catalyst dependent | Excellent | "Green" (atom economical), often high yielding, avoids metal waste. | Requires specialized high-pressure equipment, catalyst cost and sensitivity, may not be selective. |
Economic Analysis: The True Cost of Reduction
A comprehensive cost-benefit analysis extends beyond the purchase price of the reagent. For an industrial-scale process, the following factors must be considered:
| Cost Factor | This compound-H | LiAlH₄ | Catalytic Hydrogenation |
| Reagent Cost | High | Moderate | Catalyst cost can be high, but reusable |
| Solvent Cost | Moderate (typically toluene, hexane) | Moderate (typically THF, ether) | Varies |
| Energy Costs | High (cryogenic cooling) | Low to Moderate (often room temp) | Moderate to High (heating/pressure) |
| Equipment Costs | High (cryogenic reactors) | Standard reactors | High (high-pressure reactors) |
| Safety Measures | High (pyrophoric, specialized handling) | High (pyrophoric, reactive) | Moderate (flammable gas) |
| Work-up & Purification | Moderate | Moderate to High | Low |
| Waste Disposal | High (aluminum waste streams) | High (aluminum waste streams) | Low |
| Process Time | Moderate | Fast | Can be slow |
Anecdotal evidence from industrial applications suggests that despite the higher initial and operational costs associated with this compound-H, the improved selectivity can lead to significant overall process savings. For instance, by avoiding an over-reduction and subsequent re-oxidation step, a manufacturer might see a substantial increase in overall yield and a reduction in purification costs, potentially justifying the higher upfront investment.
Experimental Protocols & Methodologies
The successful implementation of any reducing agent at an industrial scale hinges on a well-defined and robust experimental protocol. Below are generalized methodologies for the reduction of an ester to an aldehyde using this compound-H and a comparative reduction to an alcohol using LiAlH₄.
Protocol 1: Selective Reduction of an Ester to an Aldehyde using this compound-H
Objective: To reduce a generic ester (e.g., ethyl benzoate) to its corresponding aldehyde (benzaldehyde) with high selectivity.
Materials:
-
Ethyl benzoate
-
This compound-H (1.0 M solution in toluene)
-
Anhydrous toluene
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate
-
Ethyl acetate
Procedure:
-
A jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, is charged with the ester and anhydrous toluene.
-
The reactor is cooled to -78 °C using a suitable cooling system (e.g., dry ice/acetone bath or a cryogenic chiller).
-
This compound-H solution is added dropwise via a pressure-equalizing dropping funnel, maintaining the internal temperature below -70 °C. The addition rate is critical to control the exotherm.
-
The reaction is stirred at -78 °C for 1-2 hours, with progress monitored by a suitable analytical technique (e.g., GC-MS or HPLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
The reaction mixture is allowed to warm to 0 °C and then slowly poured into a vigorously stirred solution of 1 M hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
The crude product is then purified by distillation or chromatography.
Protocol 2: Reduction of an Ester to a Primary Alcohol using LiAlH₄
Objective: To reduce a generic ester (e.g., ethyl benzoate) to its corresponding primary alcohol (benzyl alcohol).
Materials:
-
Ethyl benzoate
-
LiAlH₄
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Water
-
Magnesium sulfate
Procedure:
-
A multi-necked round-bottom flask, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, is charged with LiAlH₄ and anhydrous THF.
-
The ester, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential, dropwise addition of water, followed by 1 M sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF.
-
The filtrate is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.
-
The crude product is purified by distillation or chromatography.
Visualizing the Process: Workflows and Mechanisms
To better understand the decision-making process and the chemical transformations involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the reaction mechanism of this compound-H.
References
A Greener Approach to Aldehyde Synthesis: A Comparative Guide to Diisobutylaluminium Hydride Alternatives
For researchers, scientists, and drug development professionals seeking safer, more efficient, and environmentally friendly methods for partial reductions, this guide provides a comprehensive comparison of diisobutylaluminium hydride (DIBAL-H) with a leading green chemistry alternative: modified sodium bis(2-methoxyethoxy)aluminium hydride (Synhydrid®).
Diisobutylaluminium hydride is a powerful and widely used reducing agent, particularly for the conversion of esters and nitriles to aldehydes. However, its highly pyrophoric nature and the need for cryogenic reaction conditions present significant safety, operational, and environmental challenges. This guide explores a commercially available and increasingly adopted green alternative, modified Synhydrid®, which offers a more sustainable and practical approach to these critical chemical transformations.
Performance Comparison: DIBAL-H vs. Modified Synhydrid®
Modified Synhydrid®, a weaker reducing agent derived from sodium bis(2-methoxyethoxy)aluminium hydride (SDMA), has emerged as a direct replacement for DIBAL-H in many partial reduction applications. The key advantage of the modified Synhydrid® lies in its ability to perform these reductions at ambient temperatures, eliminating the need for energy-intensive cryogenic cooling.
| Feature | Diisobutylaluminium Hydride (DIBAL-H) | Modified Synhydrid® (e.g., SYNHYDRID® NMPIP 57-13) |
| Typical Reaction Temperature | -78 °C | ~20 °C |
| Safety | Pyrophoric (ignites spontaneously in air) | Non-pyrophoric |
| Solvent Compatibility | Primarily ethereal and hydrocarbon solvents | Wide range, including aromatic hydrocarbons like toluene |
| Handling | Requires stringent inert atmosphere techniques | Easier to handle, though moisture-sensitive |
| Cost | Generally higher | More cost-effective |
| Environmental Impact | High energy consumption for cooling | Reduced energy consumption, compatible with greener solvents |
Experimental Data Snapshot:
| Substrate | Reagent | Reaction Conditions | Product | Yield |
| Methyl myristate | Synhydrid® | Toluene, 20-40 °C, 0.5 h (inverse addition) | Myristyl alcohol | 91%[1] |
| Sugar lactone | DIBAL-H | CH2Cl2, -78 °C, 30 min | Lactol | 90%[2] |
| Ester | Modified Synhydrid® | Toluene, ~20 °C | Aldehyde | "Very high yield"[1] |
| Nitrile | Modified Synhydrid® | Toluene, ~20 °C | Aldehyde | Effective for this transformation[1] |
| Lactone | Modified Synhydrid® | Toluene, ~20 °C | Lactol | Can be used for this transformation[1] |
Experimental Protocols
Representative Protocol for Ester Reduction to Aldehyde:
The following are generalized protocols and should be adapted and optimized for specific substrates and scales.
1. DIBAL-H Reduction (Cryogenic Conditions)
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Procedure:
-
The flask is charged with a solution of the ester in a dry, inert solvent (e.g., THF, toluene, or DCM).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.[3]
-
A solution of DIBAL-H (1.0 M in a suitable solvent) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The addition rate is controlled to manage the exothermic reaction.
-
The reaction is stirred at -78 °C for the appropriate time (typically 1-3 hours), monitoring the progress by TLC.[3]
-
The reaction is quenched at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are observed.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldehyde is then purified by column chromatography.
-
2. Modified Synhydrid® Reduction (Ambient Temperature)
-
Apparatus: A standard round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Procedure:
-
The flask is charged with a solution of the ester in a dry, inert solvent (e.g., toluene).
-
The appropriate amount of modified Synhydrid® solution (e.g., SYNHYDRID® NMPIP 57-13, a 50% solution in toluene) is added to the ester solution at room temperature (~20 °C).[1] The reaction can be performed using either direct or inverse addition depending on the substrate and desired selectivity.
-
The reaction is stirred at room temperature for the required time, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the careful addition of a protic solvent (e.g., methanol or water).
-
The workup typically involves an aqueous extraction to remove the aluminum salts. The organic layer is separated, washed, dried, and concentrated.
-
The crude aldehyde is purified as necessary.
-
Visualizing the Advantages and a Greener Workflow
The following diagrams, generated using Graphviz, illustrate the key differences in the experimental workflow and the overall benefits of adopting a greener alternative to DIBAL-H.
Figure 1: A comparison of the experimental workflows for the reduction of an ester to an aldehyde.
Figure 2: Key advantages of modified Synhydrid® as a green chemistry alternative to DIBAL-H.
Conclusion
The adoption of green chemistry principles is paramount in modern chemical research and development. Modified Synhydrid® presents a compelling alternative to DIBAL-H for the partial reduction of esters, nitriles, and lactones. Its non-pyrophoric nature, ambient temperature reactivity, and cost-effectiveness offer significant advantages in terms of safety, sustainability, and operational efficiency. While DIBAL-H remains a potent and valuable reagent, researchers are encouraged to explore and validate greener alternatives like modified Synhydrid® in their synthetic endeavors to foster a safer and more sustainable scientific landscape.
References
Unraveling DIBA-H Reaction Mechanisms: A Guide to Isotopic Labeling Studies
A notable gap in the chemical literature exists regarding detailed isotopic labeling studies to definitively elucidate the reaction mechanisms of Diisobutylaluminium hydride (DIBA-H). While the general mechanistic pathways for the reduction of esters and nitriles are widely accepted, they are primarily based on established principles of organoaluminum chemistry rather than extensive, publicly available isotopic labeling data. This guide, therefore, presents these accepted mechanisms and proposes a framework for how isotopic labeling experiments could be designed and interpreted to provide more direct evidence.
I. Generally Accepted Reaction Mechanisms
This compound-H is a versatile reducing agent, and its reaction mechanisms are understood to initiate with the formation of a Lewis acid-base adduct, followed by the transfer of a hydride ion. The specific pathway varies slightly depending on the substrate.
A. Reduction of Esters to Aldehydes
The reduction of esters with this compound-H is a cornerstone of organic synthesis, allowing for the partial reduction to an aldehyde, a transformation not typically achievable with more powerful reducing agents like lithium aluminum hydride. The commonly proposed mechanism involves two key stages:
-
Lewis Acid-Base Adduct Formation: The aluminum center in this compound-H is electron-deficient and acts as a Lewis acid. It coordinates with the carbonyl oxygen of the ester, which acts as a Lewis base. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.
-
Hydride Transfer and Intermediate Formation: A hydride ion is then transferred from the aluminum to the now highly electrophilic carbonyl carbon. This results in a stable tetrahedral intermediate. The reaction is typically conducted at low temperatures (e.g., -78°C) to prevent the collapse of this intermediate and further reduction.
-
Workup: Subsequent aqueous workup hydrolyzes the intermediate to yield the aldehyde.
B. Reduction of Nitriles to Aldehydes
The reduction of nitriles to aldehydes by this compound-H follows a similar mechanistic logic, also involving adduct formation and hydride transfer.
-
Lewis Acid-Base Adduct Formation: The lone pair of electrons on the nitrile nitrogen coordinates with the Lewis acidic aluminum center of this compound-H.[1][2]
-
Hydride Transfer: The hydride is then transferred to the electrophilic carbon of the nitrile, forming an imine anion intermediate.[2][3]
-
Workup: Aqueous workup hydrolyzes the intermediate imine to the corresponding aldehyde.
II. Hypothetical Isotopic Labeling Study: A Deuterium Labeling Experiment
To gain deeper insight and provide more direct evidence for the proposed mechanisms, a deuterium labeling study could be conducted. The primary goal would be to trace the origin of the hydrogen atom in the final aldehyde product.
A. Proposed Experimental Design
This hypothetical experiment would involve the use of a deuterated this compound-H reagent (this compound-D) and would be compared against the reaction with standard this compound-H.
Table 1: Comparison of Reagents and Expected Products in a Hypothetical Deuterium Labeling Study
| Experiment | Reducing Agent | Substrate | Expected Product (Post-Workup) | Key Mechanistic Insight |
| Control | This compound-H | Ethyl Benzoate | Benzaldehyde | Establishes baseline reaction. |
| Labeled | This compound-D | Ethyl Benzoate | Benzaldehyde-d1 (deuterated at the formyl position) | Confirms hydride transfer from this compound-H. |
| Control | This compound-H | Benzonitrile | Benzaldehyde | Establishes baseline reaction. |
| Labeled | This compound-D | Benzonitrile | Benzaldehyde-d1 (deuterated at the formyl position) | Confirms hydride transfer from this compound-H. |
B. Detailed Experimental Protocol (Hypothetical)
Objective: To determine if the formyl hydrogen in the product aldehyde originates from the this compound-H reagent.
Materials:
-
Ethyl Benzoate
-
Benzonitrile
-
This compound-H (1.0 M in hexanes)
-
This compound-D (Diisobutylaluminium deuteride, 1.0 M in hexanes)
-
Anhydrous Toluene
-
1 M HCl (for workup)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure for Ester Reduction:
-
A solution of ethyl benzoate (1.0 eq) in anhydrous toluene is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
This compound-D (1.1 eq) is added dropwise to the cooled solution, maintaining the temperature at -78°C.
-
The reaction is stirred at -78°C for 1 hour.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
The product is analyzed by ¹H NMR and Mass Spectrometry to determine the extent and position of deuterium incorporation.
Procedure for Nitrile Reduction: The procedure is analogous to the ester reduction, with benzonitrile (1.0 eq) as the substrate.
C. Expected Data Analysis
The primary analytical techniques would be ¹H NMR and Mass Spectrometry.
-
¹H NMR: In the ¹H NMR spectrum of the product from the this compound-D reaction, the signal corresponding to the aldehydic proton should be significantly diminished or absent, confirming the incorporation of deuterium at that position.
-
Mass Spectrometry: The mass spectrum of the product from the this compound-D reaction should show a molecular ion peak at M+1 compared to the product from the this compound-H reaction, indicating the presence of one deuterium atom.
III. Visualizing the Mechanisms and Workflow
A. Signaling Pathways
Caption: Mechanism of this compound-H Reduction of an Ester.
Caption: Mechanism of this compound-H Reduction of a Nitrile.
B. Experimental Workflow
Caption: Workflow for Deuterium Labeling Study.
References
Navigating the Terrain of Reduction: A Comparative Guide to DIBAL-H's Cross-Reactivity with Common Protecting Groups
For researchers, scientists, and drug development professionals, the selective reduction of a functional group in the presence of various protective moieties is a frequent and critical challenge. Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent, but its utility is intrinsically linked to its chemoselectivity. This guide provides a comprehensive comparison of DIBAL-H's cross-reactivity with a wide array of common protecting groups, supported by experimental data and protocols, to aid in the strategic design of synthetic routes.
Diisobutylaluminium hydride (DIBAL-H) is a bulky and electrophilic reducing agent, most commonly employed for the partial reduction of esters and nitriles to aldehydes at low temperatures, typically -78°C.[1][2] However, its reactivity extends to other functional groups, including aldehydes, ketones, and lactones.[3][4] Understanding its compatibility with frequently used protecting groups is paramount to achieving desired chemical transformations without unintended deprotection.
Protecting Group Stability: A Quantitative Comparison
The following table summarizes the stability of various common protecting groups under typical DIBAL-H reduction conditions (1.0-1.5 equivalents of DIBAL-H in a non-polar solvent like toluene or dichloromethane at -78°C). The stability is indicated by the percentage of the protecting group that remains intact after the reaction.
| Protecting Group Class | Protecting Group | Abbreviation | Stability to DIBAL-H at -78°C | Notes |
| Silyl Ethers | Triethylsilyl ether | TES | Variable (Potentially Labile) | Primary TES ethers can be selectively cleaved in the presence of secondary TES ethers.[5] |
| tert-Butyldimethylsilyl ether | TBDMS | Generally Stable | While often stable, cleavage can occur depending on the steric environment and reaction conditions.[6][7] | |
| Acetals & Ketals | Methoxymethyl ether | MOM | Generally Stable | Acetal protecting groups are generally robust towards DIBAL-H.[8][9] |
| Tetrahydropyranyl ether | THP | Generally Stable | Stable under standard DIBAL-H reduction conditions.[9] | |
| Benzylidene Acetal | Variable (Potentially Labile) | Can be reductively cleaved by DIBAL-H, sometimes with high regioselectivity.[10] | ||
| Benzyl Ethers | Benzyl ether | Bn | Variable (Potentially Labile) | Generally considered stable, but cleavage has been observed, particularly in poly-benzylated systems.[11] |
| p-Methoxybenzyl ether | PMB | Generally Stable | More electron-rich than Bn ethers, they are generally stable to DIBAL-H but can be cleaved under specific conditions. | |
| Carbamates | tert-Butoxycarbonyl | Boc | Generally Stable | Stable during the reduction of other functional groups. |
| Carboxybenzyl | Cbz | Generally Stable | Stable under DIBAL-H reduction conditions. | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Generally Stable | Stable under DIBAL-H reduction conditions. |
Comparative Analysis with Alternative Reducing Agents
The choice of reducing agent can be critical when dealing with sensitive protecting groups. Here's a qualitative comparison of DIBAL-H with two other common hydride reagents.
| Reducing Agent | General Reactivity | Notes on Protecting Group Compatibility |
| DIBAL-H | Bulky, electrophilic. Reduces esters to aldehydes at low temp. | Moderate chemoselectivity. Can cleave some silyl and benzyl ethers. Acetals and carbamates are generally stable. |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Less pyrophoric and more soluble than LiAlH₄. Reduces esters to alcohols, but can give aldehydes with modification. | Reactivity is generally greater than DIBAL-H.[12] Can reduce a wider range of functional groups, potentially leading to less chemoselectivity with protecting groups. However, it is effective in the chelation-controlled reduction of protected hydroxy ketones where acyclic acetals like MOM remain intact.[9] |
| Super-Hydride® (Lithium triethylborohydride) | Extremely powerful nucleophilic hydride source. | High reactivity often leads to a lack of chemoselectivity, making it generally unsuitable for reductions in the presence of most protecting groups.[7][13] |
Experimental Protocols
General Procedure for Testing Protecting Group Stability with DIBAL-H:
This protocol provides a general method for assessing the stability of a protecting group to DIBAL-H under conditions typically used for ester reduction to an aldehyde.
-
Substrate Preparation: Dissolve the substrate containing the protecting group of interest (1.0 equivalent) in anhydrous toluene or dichloromethane (0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1 equivalents) dropwise to the stirred solution of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at -78°C for a specified time (e.g., 1-3 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe any changes to the starting material.
-
Quenching: Carefully quench the reaction at -78°C by the slow, dropwise addition of methanol.
-
Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are observed. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of the intact protected substrate to the deprotected product, allowing for a quantitative assessment of the protecting group's stability.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cross-reactivity of DIBAL-H with a protected substrate.
Caption: A flowchart of the key steps in a DIBAL-H cross-reactivity experiment.
Signaling Pathways in DIBAL-H Reduction
The mechanism of DIBAL-H reduction of an ester involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, followed by intramolecular hydride transfer. This process is sensitive to steric and electronic factors, which influences its chemoselectivity.
Caption: A simplified diagram of the DIBAL-H ester reduction mechanism.
References
- 1. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 2. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 10. DIBALH mediated reduction of the acetal moiety on perhydrofuro[2,3-b]pyran derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 13. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures for Diisobutylaluminum Hydride (DIBA)
Essential Safety and Logistical Information for Laboratory Professionals
Diisobutylaluminum hydride (DIBA or DIBAL-H) is a powerful and versatile reducing agent frequently used in organic synthesis. However, its pyrophoric nature—igniting spontaneously in air—and violent reactivity with water demand strict and meticulous disposal procedures. This guide provides essential, step-by-step instructions for the safe quenching and disposal of residual this compound in a laboratory setting, ensuring the safety of researchers and compliance with institutional protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to the following safety protocols. Failure to do so can result in fire, explosion, and serious injury.
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. This includes:
-
Flame-resistant lab coat: To protect against fire hazards.
-
Chemical splash goggles: To shield the eyes from splashes.
-
Face shield: For an additional layer of facial protection.
-
Chemical-resistant gloves: Nitrile or neoprene gloves are suitable, and wearing two pairs is recommended.
-
Appropriate footwear: Closed-toe shoes are required.
Engineering Controls:
-
All handling and disposal of this compound must be conducted within a certified chemical fume hood to ensure proper ventilation.
-
An inert atmosphere, typically nitrogen or argon, is essential to prevent contact with air and moisture.
-
Spark-proof tools should be used to avoid ignition sources.
Emergency Preparedness:
-
Ensure a Class D dry powder fire extinguisher is readily accessible. Do not use water, carbon dioxide, or foam extinguishers on this compound fires.
-
A safety shower and eyewash station must be in close proximity and unobstructed.
-
Have a container of sand or other dry, inert absorbent material available for immediate containment of spills.
Step-by-Step this compound Quenching and Disposal Protocol
This protocol outlines the controlled neutralization of residual this compound. The fundamental principle is to slowly and sequentially react the this compound with progressively more reactive quenching agents, managing the exothermic reaction at each stage.
1. Preparation and Dilution:
-
Conduct the entire procedure under an inert atmosphere (nitrogen or argon).
-
If quenching a reaction mixture, ensure it is cooled to a low temperature, typically between -78°C and 0°C, using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
For residual this compound in a reagent bottle, it is advisable to first dilute it with an anhydrous, non-reactive solvent such as toluene or heptane. This reduces the concentration and helps to moderate the quenching reaction.
2. Initial Quenching with a Mild Reagent:
-
While maintaining the low temperature and inert atmosphere, slowly and dropwise add a less reactive alcohol, such as isopropanol , to the this compound solution with vigorous stirring.
-
The addition should be slow enough to control the evolution of gas (hydrogen) and any temperature increase.
3. Secondary Quenching with a More Reactive Alcohol:
-
Following the isopropanol addition, continue the slow, dropwise addition of methanol . Methanol is more reactive than isopropanol and will quench any remaining this compound.
-
Continue to monitor the reaction for gas evolution and temperature changes. Allow the mixture to slowly warm to room temperature.
4. Final Quenching with Water:
-
Once the reaction with methanol has subsided and the mixture has reached room temperature, very cautiously add water dropwise. This final step ensures the complete destruction of any residual reactive aluminum species. A violent reaction can occur if water is added too quickly or if the initial quenching steps were incomplete.
5. Management of Aluminum Salt Precipitates:
-
The quenching process will produce aluminum salts, which often form a gelatinous precipitate that can be difficult to handle.
-
To manage this, a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) can be added. This will chelate the aluminum salts, forming a soluble complex and resulting in a more manageable biphasic mixture.
-
Alternatively, dilute aqueous solutions of sodium hydroxide or hydrochloric acid can be used to dissolve the aluminum hydroxide precipitate.
6. Waste Segregation and Disposal:
-
The final quenched mixture should be neutralized to a pH between 6 and 8.
-
Segregate the waste into appropriate containers for hazardous waste disposal, clearly labeling the contents.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour the quenched mixture down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Quantitative Data for this compound Disposal
While precise ratios can vary depending on the concentration of the this compound solution and the specific experimental conditions, the following table provides general guidelines for the quantities of quenching agents. It is always recommended to start with small-scale tests to gauge the reactivity before proceeding with larger quantities.
| Parameter | Guideline | Rationale |
| Dilution Solvent | 5-10 volumes of anhydrous toluene or heptane | Reduces the concentration of this compound, allowing for better control of the exothermic quenching reaction. |
| Quenching Temperature | -78°C to 0°C | Significantly slows the reaction rate, preventing a dangerous temperature spike and uncontrolled gas evolution. |
| Isopropanol Addition | Slow, dropwise addition | A less reactive alcohol for the initial, more vigorous phase of the quenching process. |
| Methanol Addition | Slow, dropwise addition after isopropanol | A more reactive alcohol to ensure the complete quenching of residual this compound. |
| Water Addition | Very slow, dropwise addition at room temperature | The final and most vigorous quenching step; extreme caution is necessary. |
| Rochelle's Salt Solution | Saturated aqueous solution | Chelates aluminum salts to prevent the formation of a gelatinous precipitate, aiding in workup and disposal. |
This compound Disposal Workflow
The following diagram illustrates the logical progression of the this compound disposal procedure.
Emergency Procedures for this compound Spills
In the event of a this compound spill, immediate and decisive action is critical.
-
Small Spills (a few milliliters):
-
Alert personnel in the immediate area.
-
If it is safe to do so, cover the spill with a generous amount of dry sand or another inert absorbent material.
-
Using spark-proof tools, carefully collect the absorbed material into a dry container.
-
Begin the quenching procedure described above in a safe, controlled manner.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm.
-
Contact your institution's emergency response team and provide them with the specific details of the spill (chemical, quantity, location).
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to these rigorous safety and disposal protocols, researchers can effectively mitigate the risks associated with diisobutylaluminum hydride, ensuring a safe laboratory environment for all.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
